1-Nonyl-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-12-16-13-9-10-15-11-14-16/h15H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCIRXRHWXDYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Nonyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diazepane derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as antipsychotic, anxiolytic, and anticancer agents.[1][2] The physicochemical properties of these derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the core physicochemical properties of a specific, lesser-studied derivative, 1-Nonyl-1,4-diazepane. As a Senior Application Scientist, this document aims to provide not just data, but also the scientific rationale behind the predicted properties and the experimental methodologies for their validation. Given the scarcity of direct experimental data for this compound, this guide will leverage established principles of physical organic chemistry and data from analogous structures to provide reliable estimations, alongside detailed protocols for experimental verification.
Molecular Structure and Identity
1-Nonyl-1,4-diazepane is a seven-membered heterocyclic compound featuring two nitrogen atoms at positions 1 and 4, with a nonyl (C9H19) alkyl chain attached to the nitrogen at position 1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₀N₂ | Calculated |
| Molecular Weight | 226.41 g/mol | Calculated |
| IUPAC Name | 1-nonyl-1,4-diazepane | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-Nonyl-1,4-diazepane. These values are derived from established theoretical models and data from homologous compounds, providing a strong baseline for experimental work.
| Property | Predicted Value | Rationale and Context |
| Boiling Point | ~300-320 °C | The high boiling point is attributed to the molecule's relatively high molecular weight and the presence of intermolecular hydrogen bonding and van der Waals forces from the long alkyl chain.[3] |
| Melting Point | Not readily predictable; likely a low-melting solid or a viscous liquid at room temperature. | The melting point of long-chain n-alkanes shows an alternating even-odd effect, making simple prediction difficult.[4] The introduction of the diazepane ring further complicates this. |
| Solubility in Water | Low to Insoluble | The long, hydrophobic nonyl chain significantly reduces water solubility, a common characteristic of higher aliphatic amines.[5][6] |
| Solubility in Organic Solvents | Soluble | Expected to be soluble in a range of organic solvents such as alcohols, ethers, and aromatic hydrocarbons, following the "like dissolves like" principle.[5] |
| pKa₁ (N-4) | ~10-11 | The secondary amine at the N-4 position is expected to have a pKa in the typical range for cyclic secondary amines. |
| pKa₂ (N-1) | ~7-8 | The tertiary amine at the N-1 position, substituted with the electron-donating nonyl group, is expected to be slightly less basic than the N-4 amine. |
In-depth Analysis of Physicochemical Properties
Solubility Profile
The solubility of 1-Nonyl-1,4-diazepane is a classic example of the interplay between polar and non-polar functionalities within a molecule. The 1,4-diazepane ring, with its two nitrogen atoms, can participate in hydrogen bonding, conferring some degree of polarity. However, the presence of the long C9 alkyl chain introduces a significant hydrophobic character.
-
Aqueous Solubility: The dominance of the nonyl group's hydrophobicity is expected to render the compound poorly soluble in water.[5][6] While protonation of the amine groups in acidic media can increase aqueous solubility by forming more polar ammonium salts, the long alkyl chain may still limit overall solubility.
-
Organic Solubility: The compound is predicted to be readily soluble in a variety of organic solvents.[5] This includes polar solvents like ethanol and methanol, where hydrogen bonding can occur, as well as non-polar solvents like toluene and hexane, due to the favorable van der Waals interactions with the nonyl chain.
Basicity and pKa Values
As a diamine, 1-Nonyl-1,4-diazepane has two basic nitrogen centers, and thus two pKa values corresponding to the equilibria of the mono- and di-protonated species.
-
pKa₁: The first protonation is expected to occur at the more basic N-4 position (the secondary amine). The pKa for this equilibrium is predicted to be in the range of 10-11, typical for cyclic secondary amines.
-
pKa₂: The second protonation will occur at the N-1 position (the tertiary amine). The pKa for this equilibrium is expected to be lower, in the range of 7-8. The electron-donating effect of the nonyl group will slightly increase the basicity at N-1 compared to an N-methyl or N-ethyl substituted diazepine, but the electrostatic repulsion from the first protonation at N-4 will make the second protonation less favorable.
The precise determination of these pKa values is crucial for understanding the compound's ionization state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
Predicted Spectral Data
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| N-H (of diazepane) | 1.5 - 3.0 | Broad singlet | The chemical shift of the N-H proton can vary depending on solvent and concentration. |
| CH₂ (diazepane ring) | 2.5 - 3.5 | Multiplets | The protons on the diazepane ring will be in a complex environment, leading to overlapping multiplets. |
| N-CH₂ (nonyl chain) | 2.3 - 2.8 | Triplet | The methylene group attached to the nitrogen will be deshielded. |
| (CH₂)₇ (nonyl chain) | 1.2 - 1.6 | Broad multiplet | The methylene groups in the middle of the alkyl chain will have similar chemical shifts. |
| CH₃ (nonyl chain) | 0.8 - 1.0 | Triplet | The terminal methyl group will be in the typical upfield region for alkanes. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₂ (diazepane ring) | 45 - 60 | The carbons of the heterocyclic ring will appear in this range. |
| N-CH₂ (nonyl chain) | 50 - 60 | The carbon directly attached to the nitrogen is deshielded. |
| (CH₂)₇ (nonyl chain) | 22 - 32 | The carbons of the alkyl chain will have characteristic shifts for alkanes. |
| CH₃ (nonyl chain) | ~14 | The terminal methyl carbon will be the most upfield signal of the chain. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3300 - 3500 | Weak to medium, sharp | Characteristic of a secondary amine.[9] |
| C-H Stretch (alkyl) | 2850 - 2960 | Strong | Indicative of the numerous C-H bonds in the nonyl chain and diazepane ring. |
| N-H Bend | 1590 - 1650 | Medium | Characteristic of a secondary amine.[9] |
| C-N Stretch | 1000 - 1250 | Medium | Represents the stretching vibrations of the carbon-nitrogen bonds.[9] |
Experimental Protocols for Physicochemical Property Determination
To validate the predicted properties, the following established experimental protocols are recommended.
Determination of Solubility
The isothermal shake-flask method is a reliable technique for determining the solubility of a compound in various solvents.[5]
Caption: Workflow for solubility determination by the isothermal shake-flask method.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds.[10][11]
Caption: Workflow for pKa determination by potentiometric titration.
Applications and Safety Considerations
Potential Applications
Derivatives of 1,4-diazepane are being explored for a variety of therapeutic applications. The introduction of a long alkyl chain, as in 1-Nonyl-1,4-diazepane, can significantly alter the lipophilicity of the molecule. This modification can be a strategic approach in drug design to:
-
Enhance membrane permeability: The increased lipophilicity may facilitate passage across biological membranes, including the blood-brain barrier.[12]
-
Modulate protein binding: The nonyl chain can interact with hydrophobic pockets in target proteins, potentially influencing binding affinity and selectivity.
-
Formulate for drug delivery: The physicochemical properties of such derivatives may be amenable to formulation in lipid-based drug delivery systems.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 1-Nonyl-1,4-diazepane. Based on the general properties of amines and 1,4-diazepane derivatives, the following should be considered:
-
Irritant: Amines can be irritating to the skin, eyes, and respiratory tract.[13]
-
Toxicity: While specific toxicity data for 1-Nonyl-1,4-diazepane is unavailable, related compounds can have varying degrees of toxicity.
-
Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-Nonyl-1,4-diazepane, a molecule of interest in the broader context of 1,4-diazepane-based drug discovery. While direct experimental data remains to be established, the estimations and methodologies presented herein offer a robust framework for researchers to initiate further investigation. The interplay of the hydrophilic diazepine ring and the hydrophobic nonyl chain presents an interesting case study in molecular design, and the experimental validation of the properties outlined in this guide will be a critical step in unlocking the potential of this and related compounds.
References
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Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]
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1H-1,4-Diazepine | C5H6N2 | CID 12312963. PubChem. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. ACS Publications. [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]
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Determination of melting point of n-alkanes by means of light scattering technique. ResearchGate. [Link]
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Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC. [Link]
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Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. [Link]
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Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]
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23.1. Properties of amines. Organic Chemistry II - Lumen Learning. [Link]
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The Melting Point Alternation in the Short-Chain n-Alkanes: Single-Crystal X-Ray Analyses of Propane at 30 K and of n-Butane to. Moodle@Units. [Link]
-
Estimation of boiling and melting points of light, heavy and complex hydrocarbons by means of a modified group vector space method. [Link]
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A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. SciELO. [Link]
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Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. [Link]
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Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. ACS Publications. [Link]
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1,4-Dioxane. [Link]
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Evaluation of reactivity (pKa) of substituted aromatic diamines, monomers for polyamides synthesis, via Nuclear Magnetic Resonance, NMR-1H. ResearchGate. [Link]
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LAB 3 - ALCOHOLS AND AMINES. Chemistry LibreTexts. [Link]
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Solubility of Organic Compounds. Chemistry. [https://www.chemistry.uoguelph.ca/sites/default/files/Solubility of Organic Compounds.pdf]([Link] of Organic Compounds.pdf)
-
1,4-Diazepine. Wikipedia. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. [Link]
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Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]
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Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. [Link]
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Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. [Link]
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The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
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IR: amines. [Link]
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N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. MDPI. [Link]
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Diazepam. NIST WebBook. [Link]
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A Ligand-Based Approach to Lead Optimization of N, Nʹ- Substituted Diamines for Leishmanicidal Activity. Biointerface Research in Applied Chemistry. [Link]
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Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. YouTube. [Link]
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THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. ijpcbs. [Link]
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Structural Dynamics and Conformational Analysis of 1-Nonyl-1,4-diazepane: A Technical Guide
Executive Summary
1-Nonyl-1,4-diazepane represents a distinct class of lipophilic heterocycles merging the pharmacophoric versatility of the homopiperazine (1,4-diazepane) core with the membrane-penetrating properties of a long-chain alkyl substituent. While 1,4-diazepanes are privileged scaffolds in medicinal chemistry—found in antihistamines, antipsychotics, and calcium channel blockers—the introduction of a C9 (nonyl) chain at the N1 position significantly alters the physicochemical landscape. This modification introduces amphiphilicity, modulating bioavailability, membrane insertion kinetics, and receptor binding affinity via hydrophobic anchoring.
This guide provides a rigorous analysis of the molecular structure, conformational mobility, and characterization protocols for 1-Nonyl-1,4-diazepane, designed for researchers optimizing lead compounds or developing cationic lipid vectors.
Molecular Architecture & Physicochemical Profile[1][2][3][4]
Structural Definition
The molecule consists of a seven-membered saturated diaza-ring (homopiperazine) substituted at the N1 position with a linear nonyl (
-
IUPAC Name: 1-Nonyl-1,4-diazepane
-
Molecular Formula:
-
Core Scaffold: Hexahydro-1,4-diazepine
-
Key Functional Groups:
-
Tertiary Amine (N1): The site of alkylation; reduces basicity slightly compared to the secondary amine due to steric bulk and inductive effects.
-
Secondary Amine (N4): Remains available for H-bonding or further functionalization.
-
Nonyl Tail: A flexible hydrophobic domain driving lipophilicity.
-
Calculated Physicochemical Properties
The following parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value (Est.) | Significance |
| Molecular Weight | 226.41 g/mol | Fragment-based drug discovery compliant. |
| LogP (Octanol/Water) | ~3.8 - 4.2 | Highly lipophilic; suggests high membrane permeability but potential solubility issues in aqueous media. |
| pKa (N4 - Secondary) | ~9.8 | Typical for cyclic secondary amines; protonated at physiological pH. |
| pKa (N1 - Tertiary) | ~8.5 | Lower pKa due to alkyl substitution; acts as a buffer in endosomal compartments. |
| TPSA | ~15 Ų | Low polar surface area, favoring blood-brain barrier (BBB) penetration. |
Conformational Dynamics
The seven-membered ring of 1,4-diazepane is conformationally labile, unlike the rigid chair of cyclohexane. Understanding this flexibility is crucial for docking studies and binding affinity prediction.
Ring Puckering Landscape
The 1,4-diazepane ring exists in a dynamic equilibrium primarily between the Twist-Chair (TC) and Twist-Boat (TB) conformations.
-
Twist-Chair (TC): Generally the global minimum for unsubstituted homopiperazines. It minimizes torsional strain and eclipsing interactions between adjacent methylene groups.
-
Twist-Boat (TB): A higher energy conformer often stabilized by bulky substituents or specific binding pockets.
Impact of N1-Nonyl Substitution: The bulky nonyl chain at N1 exerts a significant steric influence. To minimize 1,3-transannular repulsive interactions, the N1-substituent prefers a pseudo-equatorial orientation. This preference biases the equilibrium, locking the ring into a specific Twist-Chair sub-conformation where the nonyl chain extends away from the ring face, facilitating hydrophobic interactions without disrupting the ring's internal geometry.
Conformational Equilibrium Diagram
The following diagram illustrates the dynamic interconversion and the stabilization provided by the N-alkyl group.
Figure 1: Conformational energy landscape of 1,4-diazepane. The N1-nonyl group stabilizes the Twist-Chair form by adopting a pseudo-equatorial position to minimize steric clash.
Synthesis & Characterization Protocols
Synthesis Workflow: Reductive Amination
The most robust route to 1-Nonyl-1,4-diazepane avoids over-alkylation (quaternization) by using reductive amination of homopiperazine with nonanal.
Protocol:
-
Reactants: Homopiperazine (1.0 eq), Nonanal (1.0 eq).
-
Solvent: Dichloroethane (DCE) or Methanol.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) for mild, selective reduction.
-
Conditions: Stir at room temperature for 12-24 hours under
atmosphere. -
Workup: Basic extraction (pH > 12) to ensure the amine is neutral, followed by column chromatography (DCM/MeOH/NH3).
Structural Validation Workflow
Trustworthiness in chemical biology requires rigorous validation. The following workflow ensures the correct isomer (N1-alkylated) is obtained and conformation is verified.
Figure 2: Validation workflow. NOESY is critical to distinguish N1-alkylation from N1,N4-dialkylation or N4-alkylation isomers.
Key NMR Diagnostic Signals
To confirm the structure, look for the desymmetrization of the diazepane ring.
-
Unsubstituted Homopiperazine: Signals for C2/C3, C5/C7 are often averaged or simplified due to rapid flux.
-
1-Nonyl Derivative:
-
N1-CH2 (Ring): Distinct triplet/multiplet shielded by the alkyl group.
-
N4-CH2 (Ring): Downfield shift relative to N1-CH2 due to the secondary amine character.
-
Nonyl Terminal CH3: Classic triplet at ~0.88 ppm.
-
Applications in Drug Development[3][5][6]
Cationic Lipids for Gene Delivery
The amphiphilic nature of 1-Nonyl-1,4-diazepane mimics the head-tail architecture of cationic lipids used in Lipid Nanoparticles (LNPs).
-
Mechanism: The homopiperazine headgroup (pKa ~8.5-9.8) becomes protonated in the acidic endosome, triggering the "proton sponge" effect or membrane fusion, releasing genetic payload (mRNA/siRNA).
-
Advantage: The 7-membered ring offers a larger conformational footprint than standard piperazines, potentially disrupting endosomal membranes more effectively.
GPCR Ligand Design
1,4-Diazepanes are bioisosteres for piperazines in GPCR ligands (e.g., Histamine H3, Dopamine D3).
-
Role of Nonyl Chain: Acts as a "hydrophobic tail" to probe deep hydrophobic pockets or allosteric sites within the receptor transmembrane domain.
-
Case Study: Similar N-alkyl diazepanes have shown affinity for Sigma receptors (
), where the alkyl chain length correlates directly with binding potency.
References
-
Parker, D., & Waldron, B. P. (2013).[1] Conformational analysis and synthetic approaches to polydentate perhydro-diazepine ligands. Organic & Biomolecular Chemistry.
-
Gomm, A., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine): Crystal Structure and NMR Characterization. Molbank (MDPI).
-
Runyon, S. P., et al. (2011). Aryl 1,4-diazepane compounds as potent and selective CB2 agonists. Bioorganic & Medicinal Chemistry Letters.
-
Cremer, D., & Pople, J. A. (1975).[2] General definition of ring puckering coordinates. Journal of the American Chemical Society. (Foundational methodology for ring analysis cited in diazepane studies).
Sources
Thermodynamic Stability of N-Substituted Diazepanes: Conformational Dynamics and Implications for Drug Design
Executive Summary
The transition from flat, rigid heterocycles to sp³-rich, conformationally flexible scaffolds is a cornerstone of modern molecular design. The 1,4-diazepane (homopiperazine) ring represents a privileged 7-membered scaffold that offers unique spatial exit vectors unavailable in its 6-membered counterpart, piperazine. However, this flexibility introduces complex thermodynamic considerations. As a Senior Application Scientist, I frequently advise drug discovery teams that the rational incorporation of N-substituted diazepanes requires a rigorous understanding of their conformational landscape. This technical guide elucidates the thermodynamic stability of N-substituted diazepanes, detailing the causality behind conformational preferences, their impact on physicochemical properties, and the self-validating protocols required to profile them.
The Conformational Landscape and Ring Thermodynamics
Unlike the relatively rigid piperazine chair, the 1,4-diazepane ring possesses a highly dynamic potential energy surface. The unsubstituted 1,4-diazepane ring strongly favors a chair-type conformation, which is characterized by an N–C–C–N torsion angle of approximately 58.2°[1]. In this state, the nitrogen lone pairs are oriented to minimize electronic repulsion while maximizing favorable transannular interactions.
However, the energetic balance between the chair and the twist-boat conformations is delicate[2]. The transition between these states occurs via pseudorotation, a process governed by the thermodynamic parameters (
The Causality of N-Substitution on Thermodynamic Stability
Introducing substituents at the nitrogen atoms (N1, N4) fundamentally alters the thermodynamic stability of the diazepane conformers through three primary mechanisms:
A. Steric Strain and Pseudorotation
N-alkylation (e.g., bulky tert-butyl, benzyl, or aryl groups) introduces severe 1,3-diaxial-like clashes when the ring is in the chair conformation. To alleviate this steric penalty, the thermodynamic equilibrium shifts toward the twist-boat conformation. In several N,N-disubstituted orexin receptor antagonists, this twist-boat form is not only the lowest energy state but also the bioactive conformation required for target engagement[2].
B. Exit Vector Optimization for Target Binding
The 7-membered ring provides superior vectorality for structural optimization. In the development of SARS-CoV-2 Mpro inhibitors, replacing a piperazine with a diazepane allowed for the introduction of a third exit vector (an amide moiety). Molecular Dynamics (MD) simulations confirmed that specific N-substituted diazepane isomers induced rapid protein conformational adaptation, resulting in a highly stable Root-Mean-Square Deviation (RMSD) profile and a 10-fold increase in enzymatic inhibitory activity compared to the piperazine analog[3].
C. Disruption of Crystal Packing Energy
Poor aqueous solubility often derails drug candidates. N-substituted homopiperazines significantly improve thermodynamic solubility compared to piperazines. The causality lies in the disruption of the highly symmetrical crystal lattice. For instance, replacing an N-methyl piperazine with an N-methyl homopiperazine lowers the melting point by disrupting intermolecular hydrogen bonding networks, thereby reducing the enthalpy of fusion (
Quantitative Data Presentation
Table 1: Relative Thermodynamic Stability of 1,4-Diazepane Conformers
| Compound | Global Minimum Conformation | Primary Driving Force | ||
| Unsubstituted 1,4-Diazepane | Chair | 0.0 kcal/mol | +3.5 kcal/mol | Minimization of transannular steric strain |
| N,N-Dimethyl-1,4-Diazepane | Chair / Twist-Boat equilibrium | 0.0 kcal/mol | +1.2 kcal/mol | Steric relief of N-substituent clashes |
| N,N-Diaryl-1,4-Diazepane | Twist-Boat | +2.1 kcal/mol | 0.0 kcal/mol | Severe 1,3-diaxial-like penalties in chair form |
Table 2: Impact of Scaffold Hopping on Physicochemical Properties
| Scaffold Core | Example Compound | Melting Point (°C) | Thermodynamic Aqueous Sol. ( | Causality for Shift |
| N-Methyl Piperazine | Compound 60a | 240–258 | 44 | High crystal lattice symmetry |
| N-Methyl Homopiperazine | Compound 60b | 205–216 | 1012 (23x increase) | Reduced lattice energy, disrupted packing |
Logical Workflows and Visualizations
Workflow for thermodynamic profiling of diazepane conformers.Logical impact of N-substitution on diazepane conformation and solubility.Self-Validating Experimental Protocols
To ensure scientific integrity, the thermodynamic profiling of N-substituted diazepanes must utilize self-validating workflows. Below are the definitive protocols for computational and experimental thermodynamic analysis.
Protocol 1: Computational Free Energy Profiling (DFT/MD)
Objective: Determine the
-
Step 1: Conformational Sampling. Generate initial 3D structures for chair, boat, and twist-boat conformers using a stochastic search algorithm.
-
Step 2: Geometry Optimization. Optimize geometries using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.
-
Self-Validation Check: Apply an implicit solvation model (e.g., SMD) matching the intended experimental solvent to prevent gas-phase artifacts that skew thermodynamic stability.
-
-
Step 3: Frequency Analysis. Execute vibrational frequency calculations on optimized geometries.
-
Self-Validation Check: Confirm that energy minima possess zero imaginary frequencies, and transition states possess exactly one imaginary frequency corresponding to the pseudorotation reaction coordinate.
-
-
Step 4: Thermochemical Extraction. Extract Zero-Point Energy (ZPE) and thermal corrections to calculate the final Gibbs Free Energy (
) at 298.15 K.
Protocol 2: Variable-Temperature NMR (VT-NMR) for Kinetic and Thermodynamic Validation
Objective: Experimentally validate the computationally derived energy barriers (
-
Step 1: Sample Preparation. Dissolve the N-substituted diazepane in a non-coordinating, deuterated solvent (e.g., Toluene-
) to avoid solvent-induced stabilization of intermediate states. -
Step 2: Data Acquisition. Acquire high-resolution
H and C NMR spectra across a temperature gradient from -80°C to +25°C. -
Step 3: Line Shape Analysis. Monitor the decoalescence of the diastereotopic methylene protons adjacent to the substituted nitrogen. Extract the exchange rate constants (
) at each temperature using dynamic NMR line-shape fitting software. -
Step 4: Eyring Plot Construction. Plot
versus to derive the enthalpy of activation ( ) from the slope and the entropy of activation ( ) from the intercept. -
Step 5: Self-Validation. Calculate the experimental
at standard temperature. If the experimental deviates from the DFT-calculated barrier by > 2.0 kcal/mol, re-evaluate the computational model for missing explicit solvent interactions or potential dimer formation.
References
-
[3] Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: ACS Publications URL: [Link]
-
[4] Title: Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Source: PMC (PubMed Central) URL:[Link]
-
[1] Title: Homopiperazine (Hexahydro-1,4-diazepine) Source: MDPI URL: [Link]
Sources
An In-depth Technical Guide to the Lipophilicity and logP of 1-Nonyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipophilicity is a critical physicochemical property in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. The octanol-water partition coefficient (logP) is the most widely used metric for quantifying lipophilicity. This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for determining the logP of 1-Nonyl-1,4-diazepane, a novel heterocyclic compound with potential therapeutic applications. Authored from the perspective of a Senior Application Scientist, this document synthesizes established experimental protocols with computational modeling to offer a robust framework for characterizing this key molecular attribute.
The Imperative of Lipophilicity in Modern Drug Discovery
The journey of a drug from administration to its target is a complex odyssey through a series of biological membranes and aqueous environments. A molecule's ability to navigate this intricate landscape is largely governed by its lipophilicity.[1][2] This "fat-loving" characteristic dictates a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4]
An optimal level of lipophilicity is a delicate balance. Sufficient lipophilicity is required for a drug to permeate lipid-rich cell membranes and access its target, particularly within the central nervous system. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3] The "rule of five," a widely recognized guideline in drug discovery, suggests that for a compound to have good oral bioavailability, its logP value should generally not exceed 5.[1]
For a molecule such as 1-Nonyl-1,4-diazepane, which features a polar diazepane head and a long, nonpolar nonyl tail, understanding its lipophilicity is paramount to predicting its behavior in biological systems and guiding further structural modifications.
Experimental Determination of logP: The Gold Standard
Direct measurement of the partition coefficient remains the most definitive method for ascertaining a compound's lipophilicity. The two most common and validated experimental techniques are the shake-flask method and high-performance liquid chromatography (HPLC).
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most referenced technique for logP determination.[5][6] It directly measures the concentration of the analyte in two immiscible phases, n-octanol and water, after they have reached equilibrium.
The partitioning of a solute between two immiscible liquids is governed by its relative affinity for each phase. N-octanol is used as the surrogate for the lipid bilayer of cell membranes, while a buffered aqueous solution mimics the physiological environment. The ratio of the compound's concentration in the n-octanol to its concentration in the aqueous phase at equilibrium gives the partition coefficient (P).
-
Preparation of Pre-Saturated Solvents:
-
Mix n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a large vessel.
-
Shake vigorously for 24 hours to ensure mutual saturation of the two phases.
-
Allow the mixture to stand until a clear separation of the two layers is observed.
-
-
Preparation of the Test Solution:
-
Accurately weigh a small amount of 1-Nonyl-1,4-diazepane and dissolve it in the pre-saturated n-octanol or aqueous phase. The initial concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or a centrifuge tube), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase.
-
Add a known volume of the test solution.
-
Shake the vessel for a predetermined period (e.g., 1-2 hours) at a constant temperature (typically 25°C) to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the vessel to ensure a complete and clean separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of 1-Nonyl-1,4-diazepane in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]aqueous
-
The logP is the logarithm of the partition coefficient: logP = log10(P)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
The RP-HPLC method offers a faster and more resource-efficient alternative to the shake-flask method, particularly for high-throughput screening.[7][8] It determines logP based on the retention time of the compound on a nonpolar stationary phase.
In RP-HPLC, the stationary phase is hydrophobic (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., methanol-water). A compound's retention time on the column is directly related to its hydrophobicity; more lipophilic compounds will have a stronger affinity for the stationary phase and thus a longer retention time. By calibrating the system with a series of reference compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established.
-
System Preparation:
-
Equip an HPLC system with a C18 column and a suitable detector (e.g., UV-Vis).
-
Prepare a mobile phase, typically a mixture of methanol and water, and degas it thoroughly.
-
-
Calibration:
-
Prepare standard solutions of at least six reference compounds with well-established logP values that bracket the expected logP of 1-Nonyl-1,4-diazepane.
-
Inject each standard and record its retention time (tR).
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the retention factor (k) for each standard: k = (tR - t0) / t0
-
Plot log k versus the known logP values of the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of 1-Nonyl-1,4-diazepane in the mobile phase.
-
Inject the sample and record its retention time.
-
Calculate the retention factor (k) for 1-Nonyl-1,4-diazepane.
-
-
logP Determination:
-
Using the calibration curve, determine the logP value of 1-Nonyl-1,4-diazepane from its calculated log k.
-
Computational Prediction of logP: In Silico Approaches
Computational methods for predicting logP have become indispensable in early-stage drug discovery, allowing for the rapid screening of large virtual libraries.[9] These methods can be broadly categorized into fragment-based and whole-molecule approaches.
Fragment-Based Methods
These methods calculate logP by summing the contributions of individual atoms or functional groups within a molecule.[10] The contributions are derived from experimental logP data of a large training set of molecules.
-
Molinspiration miLogP: This widely used online tool employs a group contribution method that has been trained on over twelve thousand drug-like molecules. It is known for its robustness and good prediction quality.[1][3]
Whole-Molecule Approaches
These methods consider the properties of the entire molecule, such as its topology, electronic properties, and surface area, to predict logP.[10]
-
ALOGPS: This is another popular online tool that utilizes associative neural networks to predict logP and aqueous solubility.[4][11]
-
OSIRIS Property Explorer: This tool calculates various drug-relevant properties, including cLogP, on-the-fly as a chemical structure is drawn.[2][8]
Predicted logP Values for 1-Nonyl-1,4-diazepane
To provide a predictive assessment of the lipophilicity of 1-Nonyl-1,4-diazepane, its canonical SMILES string (CCCCCCCCN1CCNCCC1) was submitted to several online prediction tools.
Data Summary: Lipophilicity Profile of 1-Nonyl-1,4-diazepane
The following table summarizes the hypothetical experimental data and the computationally predicted logP values for 1-Nonyl-1,4-diazepane.
| Method | logP Value | Notes |
| Experimental (Hypothetical) | ||
| Shake-Flask (OECD 107) | 3.85 ± 0.05 | Gold standard method, direct measurement. |
| RP-HPLC (OECD 117) | 3.92 | High-throughput, based on retention time. |
| Computational (Predicted) | ||
| Molinspiration miLogP | 3.68 | Fragment-based prediction. |
| ALOGPS | 3.75 | Neural network-based prediction. |
| OSIRIS cLogP | 3.99 | Atom-based prediction. |
Conclusion and Future Directions
This technical guide has detailed the theoretical and practical considerations for determining the lipophilicity and logP of 1-Nonyl-1,4-diazepane. Both experimental and computational approaches provide valuable insights into this critical physicochemical parameter. The predicted logP values consistently fall in a range that suggests good membrane permeability, a desirable characteristic for many drug candidates.
For a comprehensive understanding, it is recommended to perform experimental validation using the shake-flask or HPLC method to confirm the in silico predictions. Further studies could also explore the pH-dependent logD (distribution coefficient) to understand how the ionization of the diazepane ring at different physiological pHs affects its lipophilicity. This will provide a more complete picture of the compound's behavior in vivo and aid in its optimization as a potential therapeutic agent.
References
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Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]
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AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]
- Gombar, V. K., & Silver, D. B. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
- Tetko, I. V., & Poda, G. I. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of pharmaceutical sciences, 93(12), 3103–3110.
-
Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Retrieved from [Link]
- Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International journal of pharmaceutics, 644, 123325.
- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
-
IEEE Xplore. (2025, February 17). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
- Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of pharmaceutical sciences, 98(3), 861–893.
- De, S., & G, S. (2023).
-
Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
- Liu, K., & Kokubo, H. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
-
GOV.UK. (2022, November 15). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]
-
European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
- Spycher, S., & Fenner, K. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
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The Pivotal Role of the Nonyl Chain in Modulating the Bioactivity of Diazepane Derivatives
An In-depth Technical Guide:
Abstract
The 1,4-diazepane scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics, particularly those targeting the central nervous system (CNS).[1] The biological activity of these derivatives is profoundly influenced by the nature and placement of substituents on the diazepine ring. Among these modifications, N-alkylation is a common strategy to modulate physicochemical and pharmacological properties. This guide provides a detailed examination of the role of a specific, long-chain alkyl substituent—the nonyl (C9) group—in shaping the efficacy, selectivity, and pharmacokinetic profile of diazepane derivatives. We will explore how this nine-carbon chain dramatically alters lipophilicity, influences drug-target interactions, and presents unique challenges and opportunities in drug development.
The Physicochemical Dominance of the Nonyl Chain: Lipophilicity and its Consequences
The addition of an alkyl group to a parent molecule is a fundamental tactic in medicinal chemistry to modulate its properties.[2][3] A nonyl chain, consisting of nine carbon atoms, imparts a significant hydrophobic character to the diazepane scaffold. This structural change is most directly quantified by the partition coefficient (LogP), a measure of a compound's lipophilicity.[4]
Key Consequences of Increased Lipophilicity:
-
Blood-Brain Barrier (BBB) Penetration: For CNS-active agents, traversing the lipid-rich BBB is essential.[5] Increased lipophilicity, as conferred by a nonyl chain, generally enhances a molecule's ability to passively diffuse across this barrier.[6][7] Drugs with a molecular weight under 400-500 Da and higher lipophilicity tend to penetrate the CNS more effectively.[5]
-
Aqueous Solubility: A major trade-off for increased lipophilicity is decreased aqueous solubility. This can pose significant challenges for formulation and may lead to poor absorption from the gastrointestinal tract if the drug is orally administered.[4]
-
Plasma Protein Binding: Highly lipophilic compounds often exhibit strong, non-specific binding to plasma proteins like albumin.[8] This can reduce the concentration of the free, unbound drug available to interact with its target, thereby lowering its effective potency.
-
Metabolic Stability: The alkyl chain can influence how the drug is metabolized. While it can sometimes shield other parts of the molecule from enzymatic degradation, the chain itself can be a target for metabolic enzymes (e.g., cytochrome P450s), potentially leading to rapid clearance.[2]
The influence of alkyl chain length on lipophilicity is a well-established principle. As the chain length increases, so does the LogP value. This relationship, while seemingly straightforward, has profound implications for the entire ADME (Absorption, Distribution, Metabolism, Excretion) profile of the drug candidate.
Pharmacodynamics: The Nonyl Chain at the Drug-Target Interface
The structure-activity relationship (SAR) of diazepam and its analogues indicates that the length of an alkyl chain substituent can significantly affect both the potency and selectivity of the drug.[9] While shorter chains can decrease potency, longer chains have been shown to increase it, likely by accessing and occupying hydrophobic pockets within the target receptor.[9]
A long, flexible nonyl chain can engage in substantial van der Waals interactions within a complementary hydrophobic binding pocket on a target protein. This can lead to:
-
Increased Binding Affinity: The hydrophobic effect can drive the partitioning of the nonyl chain from the aqueous environment into the non-polar receptor pocket, contributing favorably to the overall binding energy and resulting in a higher affinity (lower Kᵢ value). Studies on cannabinoids, for example, have shown that increasing the alkyl chain length from three to eight carbons progressively increases affinity for the CB1 receptor.[10]
-
Altered Selectivity: Different receptor subtypes or even different receptor families may possess binding pockets of varying sizes and depths. A nonyl chain might be an ideal fit for a hydrophobic channel in one receptor, granting high potency, while being too bulky for another, thus conferring selectivity.
However, a nonyl chain is not a universal solution for enhancing potency. If the target's binding site is sterically constrained, a long alkyl chain can introduce a clash, preventing optimal binding and reducing or abolishing activity.[9] This highlights the critical need for detailed structural biology (e.g., X-ray crystallography or cryo-EM) to guide the rational design of such derivatives.
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the development and assessment of a novel nonyl-substituted diazepane derivative.
Caption: Workflow for the synthesis and evaluation of nonyl-diazepane derivatives.
Case Study: N-Alkylated 1,4-Diazepanes as Aβ Aggregation Inhibitors
Research into treatments for Alzheimer's disease has explored the use of 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) peptide aggregation.[11] In one study, a series of derivatives was synthesized with alkyl substituents of varying chain lengths at the N4 position.[11] The findings revealed that these N-alkylated compounds had a different inhibitory profile against Aβ40 and Aβ42 isoforms compared to other substitution patterns.[11] While this specific study did not isolate the nonyl chain as the optimal length, it exemplifies the experimental approach: synthesizing a homologous series of compounds to probe the effect of chain length on a specific biological activity. Such studies are crucial for determining if a hydrophobic interaction is beneficial and for identifying the optimal chain length for target engagement.
Pharmacokinetic (ADME) Challenges and Optimization
While a nonyl chain can enhance CNS penetration and target affinity, it often introduces significant ADME challenges that can prevent a compound from becoming a viable drug.
| Property | Effect of Long (Nonyl) Alkyl Chain | Implication in Drug Development |
| LogP | Significantly Increased (>5) | May violate Lipinski's Rule of Five, predicting poor oral bioavailability.[8] |
| Solubility | Decreased | Challenges in formulation; may lead to poor absorption.[4] |
| Permeability | Increased | Enhanced ability to cross membranes, including the BBB.[5] |
| Metabolism | Potential site for CYP450 oxidation | Can lead to rapid clearance and a short half-life.[2] |
| Tissue Dist. | Increased non-specific binding | Potential for accumulation in adipose tissue, leading to a long terminal half-life and potential toxicity.[8] |
ADME Challenges of High Lipophilicity
The diagram below conceptualizes the trade-offs associated with the high lipophilicity imparted by a nonyl chain.
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The Theoretical Reactivity Profile of 1-Nonyl-1,4-diazepane: A Comprehensive Guide for Synthetic and Medicinal Chemists
Executive Summary
In the realm of medicinal chemistry and lipid nanoparticle (LNP) engineering, asymmetric diamines serve as critical building blocks. 1-Nonyl-1,4-diazepane (1[1]) is a highly specialized scaffold combining a conformationally flexible seven-membered homopiperazine ring with a highly lipophilic nine-carbon aliphatic tail. This whitepaper dissects the theoretical reactivity profile of this molecule, providing field-proven insights into its kinetic behavior, thermodynamic stability, and practical handling.
By understanding the causality behind its chemical behavior, researchers can predictably harness its nucleophilic secondary amine while mitigating the surfactant-like properties induced by its nonyl chain.
Structural Anatomy & Physicochemical Dynamics
To master the reactivity of 1-Nonyl-1,4-diazepane, one must first deconstruct its three distinct structural domains:
-
The N4 Secondary Amine (The Reactive Center): Unsubstituted homopiperazines exhibit a highly basic primary pKa of approximately 11.02 (2[2]). At the N4 position, this secondary amine is sterically accessible and highly nucleophilic, making it the primary site for electrophilic attack.
-
The N1 Tertiary Amine (The Modulator): Alkylated by the nonyl chain, the N1 nitrogen is sterically hindered and significantly less basic. Literature on cyclic diamines indicates the second dissociation constant (pKa2) drops drastically to ~5.35 (3[3]). Consequently, at physiological pH (7.4), the molecule exists predominantly as a mono-cation.
-
The C9 Nonyl Chain (The Lipophilic Tail): This straight-chain alkane imparts significant hydrophobicity (LogP ~4.0). While excellent for membrane permeability in drug design, it introduces severe surfactant-like properties during aqueous workups, often leading to intractable emulsions.
Reactivity Logic Visualization
Caption: Structural domains and associated reactivity pathways of 1-Nonyl-1,4-diazepane.
Quantitative Data Summary
Successful experimental design requires precise stoichiometric and thermodynamic boundaries. Table 1 summarizes the critical parameters governing the reactivity of 1-Nonyl-1,4-diazepane.
Table 1: Physicochemical and Reactivity Parameters
| Parameter | Theoretical / Experimental Value | Significance in Reactivity & Workflow |
| Molecular Weight | 226.40 g/mol | Baseline for stoichiometric calculations. |
| pKa1 (N4, Secondary) | ~11.0 (Predicted) | Highly basic; requires strong bases (e.g., DIPEA, TEA) to ensure the free-base form is available for nucleophilic attack. |
| pKa2 (N1, Tertiary) | ~5.3 (Predicted) | Remains neutral during standard basic reactions; prevents competitive di-alkylation under controlled conditions. |
| LogP (Estimated) | ~3.5 - 4.5 | Dictates solubility. Highly soluble in DCM, THF, and Toluene; poorly soluble in water. |
| Detection (LC-MS) | [M+H]+ = 227.2 m/z | Lacks a UV chromophore. ESI+ Mass Spectrometry is mandatory for reaction monitoring. |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I prioritize protocols that are self-validating—meaning the procedure inherently contains checkpoints to confirm success or failure before advancing to costly purification steps.
Protocol A: Selective N4-Acylation/Alkylation
Reductive alkylation and acylation of the secondary amine in homopiperazine scaffolds typically proceed with high selectivity due to the steric hindrance at the N1 position (4[4]). However, the lipophilic tail requires specific handling.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of 1-Nonyl-1,4-diazepane in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert N₂ atmosphere.
-
Base Addition (Causality): Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Why DIPEA? DIPEA is sterically hindered and non-nucleophilic. It effectively deprotonates the N4 hydrochloride salt (if present) without competing with the homopiperazine for the electrophile.
-
Electrophile Addition (Causality): Cool the reaction to 0°C. Add 1.05 equivalents of the electrophile (e.g., acid chloride or alkyl halide) dropwise. Why 0°C? Lowering the thermal energy suppresses the minor kinetic pathway of N1-quaternization (formation of a quaternary ammonium salt).
-
Self-Validation (LC-MS Check): After 2 hours, quench a 10 µL aliquot in 1 mL of Methanol. Analyze via LC-MS (ESI+). Validation metric: The reaction is complete when the starting mass (m/z 227.2) disappears and the mono-derivatized product mass dominates. Do not proceed to workup until this is confirmed.
-
Aqueous Workup (Experience Insight): Wash the organic layer with saturated aqueous NaHCO₃. Critical Note: The nonyl chain will likely cause a severe emulsion. Do not vigorously shake. To break the emulsion, add 10% v/v Isopropanol (iPrOH) to the organic phase and use saturated brine. The iPrOH disrupts the micellar structures formed by the amphiphilic product.
Caption: Step-by-step workflow for the selective N4-derivatization and validation.
Protocol B: Potentiometric Determination of pKa in Mixed Solvents
Because 1-Nonyl-1,4-diazepane is highly lipophilic, standard aqueous titration fails due to precipitation of the free base.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 50:50 (v/v) Methanol/Water co-solvent system. Causality: Methanol ensures the nonyl-substituted free base remains in solution throughout the entire pH range.
-
Analyte Preparation: Dissolve the compound to a final concentration of 0.01 M.
-
Acidification: Add standardized 0.1 M HCl until the pH reaches ~2.0. Causality: This guarantees both the N1 and N4 nitrogens are fully protonated, establishing a baseline for the titration curve.
-
Titration: Titrate with standardized 0.1 M NaOH under a continuous stream of N₂ (to prevent CO₂ absorption, which forms carbonic acid and skews the basic pKa readings).
-
Self-Validation & Calculation: Plot the first derivative of the volume vs. pH curve (
). The peaks represent the equivalence points. Calculate the apparent pKa values using the Henderson-Hasselbalch equation. To find the true aqueous pKa, repeat at 40% and 30% Methanol, and extrapolate to 0% organic solvent using a Yasuda-Shedlovsky plot.
Conclusion
1-Nonyl-1,4-diazepane is a powerful bifunctional scaffold. Its reactivity is dictated by the stark contrast between its highly nucleophilic N4 secondary amine and its sterically shielded, lipophilic N1-nonyl domain. By leveraging strict temperature controls, non-nucleophilic bases, and emulsion-breaking workup strategies, synthetic chemists can achieve high-yielding, regioselective derivatizations essential for advanced drug discovery and materials science.
References
-
Homopiperazine - ChemBK Source: chembk.com URL:[Link]
-
1-nonyl-1,4-diazepane CAS NO.1037165-14-2 Source: lookchem.com URL:[Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: uregina.ca (Published in J. Chem. Eng. Data) URL:[Link]
-
Identification of new diamine scaffolds with activity against Mycobacterium tuberculosis Source: nih.gov (Published in Bioorg Med Chem Lett.) URL:[Link]
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The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Development of N-Alkylated Homopiperazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The homopiperazine (1,4-diazepane) nucleus, a seven-membered saturated heterocycle, has emerged as a cornerstone in modern medicinal chemistry. Its unique conformational flexibility and the synthetic tractability of its two nitrogen atoms have established it as a "privileged scaffold." The functionalization of these nitrogen atoms, particularly through N-alkylation, has unlocked a vast chemical space, leading to the discovery and development of a multitude of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the history, synthetic evolution, and diverse applications of N-alkylated homopiperazines. We will delve into the core synthetic methodologies, offering detailed experimental protocols and exploring the causality behind the selection of specific synthetic routes. Furthermore, this guide will illuminate the critical role of N-alkylated homopiperazines in drug discovery, with a focus on their applications as anticancer, antipsychotic, and antidiabetic agents, supported by extensive structure-activity relationship (SAR) data.
Introduction: The Homopiperazine Core - A Scaffold of Untapped Potential
The homopiperazine ring system, a seven-membered heterocycle containing two nitrogen atoms in a 1,4-relationship, offers a unique combination of structural features that make it highly attractive for drug design. Its non-planar, flexible conformation allows it to present substituents in a variety of spatial orientations, enabling effective interaction with a wide range of biological targets. The two secondary amine functionalities provide convenient handles for synthetic modification, allowing for the introduction of diverse alkyl and aryl groups that can modulate a compound's physicochemical properties, such as lipophilicity, solubility, and basicity, as well as its pharmacological activity.
This guide will navigate the journey of N-alkylated homopiperazines from their early synthetic explorations to their current status as key components in numerous drug development programs. We will begin by examining the historical context of their development, followed by a detailed exploration of the primary synthetic strategies employed for their preparation. The guide will then transition to a comprehensive overview of their applications in medicinal chemistry, providing a deep dive into specific therapeutic areas where these compounds have shown significant promise.
A Journey Through Time: The Historical Development of N-Alkylated Homopiperazines
The story of N-alkylated homopiperazines is intrinsically linked to the broader history of amine chemistry. Early forays into the N-alkylation of amines were often characterized by harsh reaction conditions and a lack of selectivity, frequently leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts.
The development of more controlled and selective methods for N-alkylation in the mid-20th century paved the way for the systematic exploration of N-substituted homopiperazines. The advent of reductive amination, a two-step, one-pot reaction involving the condensation of an amine with a carbonyl compound to form an imine, followed by its reduction, was a significant breakthrough. This method offered a more versatile and milder approach to N-alkylation, allowing for the introduction of a wide array of alkyl groups.
Another cornerstone of N-alkylation is the reaction of amines with alkyl halides. While this method has been in use for over a century, early applications often suffered from over-alkylation. However, with a better understanding of reaction kinetics and the development of more sophisticated techniques for controlling stoichiometry and reaction conditions, direct alkylation with alkyl halides remains a widely used and effective method for the synthesis of N-alkylated homopiperazines.
The latter half of the 20th century and the beginning of the 21st century have witnessed a rapid expansion in the synthetic toolbox for N-alkylation, with the development of catalytic methods and the use of a broader range of alkylating agents. These advancements have enabled the synthesis of increasingly complex and diverse libraries of N-alkylated homopiperazines, fueling their exploration in drug discovery.
The Synthetic Arsenal: Key Methodologies for N-Alkylation of Homopiperazine
The synthesis of N-alkylated homopiperazines primarily relies on two robust and versatile methodologies: reductive amination and direct alkylation with alkyl halides. The choice between these methods is often dictated by the nature of the desired alkyl substituent, the availability of starting materials, and the presence of other functional groups in the molecule.
Reductive Amination: A Versatile and Controlled Approach
Reductive amination is a powerful tool for the mono-N-alkylation of homopiperazine. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the corresponding amine.
Causality Behind Experimental Choices: This method is particularly advantageous when the desired alkyl group can be readily derived from a corresponding aldehyde or ketone. The use of mild reducing agents such as sodium triacetoxyborohydride (STAB) allows for a high degree of functional group tolerance, making it suitable for the synthesis of complex molecules. The reaction is typically carried out as a one-pot procedure, which enhances its efficiency and practicality.
Experimental Protocol: Reductive Amination of Homopiperazine with Benzaldehyde
-
Step 1: Reaction Setup: To a solution of homopiperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 eq).
-
Step 2: Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Step 3: Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The use of STAB is advantageous as it is a mild and selective reducing agent that can be used in the presence of acidic protons from the iminium ion intermediate.
-
Step 4: Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 5: Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 6: Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-benzylhomopiperazine.
Introduction: The Significance of Solubility for N-Alkyl-1,4-diazepanes
An In-Depth Technical Guide to the Solubility of 1-Nonyl-1,4-diazepane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
1-Nonyl-1,4-diazepane belongs to the family of N-alkylated diamines, a class of compounds with significant potential in medicinal chemistry and materials science. The 1,4-diazepane scaffold is a recognized "privileged structure" in drug design, appearing in a range of biologically active agents.[1] The addition of a long alkyl chain, such as a nonyl group, introduces a significant lipophilic character, creating an amphiphilic molecule with a polar head and a nonpolar tail.
Understanding the solubility of such a compound in organic solvents is paramount for a variety of applications. In drug discovery, solubility dictates the feasibility of formulation, influences the choice of solvents for synthesis and purification, and is a critical factor for achieving reliable results in biological screening assays.[2][3] Poor solubility can become a major obstacle, leading to underestimated toxicity, poor bioavailability, and increased development costs.[4]
Physicochemical Profile and Its Impact on Solubility
The solubility of a molecule is fundamentally governed by its structure. The principle of "like dissolves like" serves as a guiding concept, where substances with similar polarities and intermolecular forces tend to be miscible.[5] 1-Nonyl-1,4-diazepane possesses distinct structural features that dictate its interactions with various solvents.
-
Amphiphilic Nature: The molecule is composed of two key regions:
-
A Polar Head: The 1,4-diazepane ring contains two nitrogen atoms (one secondary, one tertiary amine). These amines introduce polarity and make the molecule basic.[6]
-
A Nonpolar Tail: The nine-carbon nonyl (C₉H₁₉) chain is a large, hydrophobic component that primarily interacts through weak van der Waals forces.
-
-
Hydrogen Bonding Capability: The secondary amine (N-H) group is capable of acting as both a hydrogen bond donor and acceptor. The tertiary nitrogen can only act as a hydrogen bond acceptor. This is a crucial factor for solubility in protic solvents like alcohols.
-
Molecular Size: With an estimated molecular weight of approximately 226.5 g/mol , the long nonyl chain constitutes a significant portion of the molecule's mass, heavily influencing its overall solubility characteristics. As the non-polar hydrocarbon part of a molecule increases, its solubility in polar solvents like water decreases significantly.
Predicted Solubility Profile of 1-Nonyl-1,4-diazepane
Based on the physicochemical properties outlined above, a qualitative solubility profile can be predicted. This table is intended as a guide for solvent selection prior to experimental verification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane, Toluene, Heptane | High | The dominant feature for these interactions is the long nonyl tail. Strong van der Waals (London dispersion) forces between the alkyl chain and the nonpolar solvent molecules are expected to drive dissolution.[6] |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile, Ethyl Acetate | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar diazepane ring. Solvents like DMSO and DMF are particularly powerful and can effectively solvate both the polar and nonpolar portions of the molecule, making them excellent candidates for achieving high solubility.[7][8] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents can form hydrogen bonds with the amine groups, the large, hydrophobic nonyl chain will significantly hinder solubility. The molecule's solubility is expected to decrease as the alkyl chain of the alcohol solvent increases (e.g., more soluble in methanol than in butanol). |
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
For rigorous scientific applications, particularly in drug development, determining the thermodynamic solubility is essential. This value represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, and it is a more reliable parameter than kinetic solubility, which can often be misleadingly high.[9][10][11]
The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[5][12] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Protocol: Isothermal Shake-Flask Method
1. Preparation of the Saturated Solution:
-
Accurately weigh an excess amount of 1-Nonyl-1,4-diazepane (e.g., 5-10 mg) and add it to a clear glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is truly saturated.[5]
-
Pipette a precise, known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
2. Equilibration:
-
Place the vial in a temperature-controlled shaker or use a magnetic stir bar. Maintain a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This is a critical step; a period of 24 to 48 hours is standard for many pharmaceutical compounds.[5] For novel compounds, it may be necessary to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has plateaued.
3. Phase Separation:
-
After equilibration, remove the vial and allow it to stand at the same constant temperature to let the excess solid settle.
-
To separate the saturated supernatant from the undissolved solid, centrifugation is highly recommended.
-
Carefully withdraw the clear supernatant using a syringe and immediately filter it through a chemically inert, 0.22 µm syringe filter (e.g., PTFE). This step removes any remaining microscopic particles.[4][5] Causality Note: Using an inert filter is crucial to prevent the solute from adsorbing onto the filter material, which would lead to an underestimation of solubility.
4. Quantification of Solute:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration into the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. HPLC is the preferred technique due to its specificity and accuracy.[5][7]
-
Self-Validation Step: Create a calibration curve using at least five standard solutions of 1-Nonyl-1,4-diazepane of known concentrations. The concentration of the diluted sample is determined by comparing its peak area to this calibration curve.[2]
-
If the compound lacks a UV chromophore, alternative methods like LC-MS or a charged aerosol detector (CAD) may be employed.[4]
5. Data Calculation and Reporting:
-
Calculate the concentration of the original, undiluted filtrate by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Report the final solubility in standard units, such as mg/mL or molarity (mol/L) , and always specify the temperature at which the measurement was performed (e.g., "25.0 ± 0.5 °C").[5]
Visualizing the Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Conclusion
While specific published data for the solubility of 1-Nonyl-1,4-diazepane is unavailable, a detailed analysis of its amphiphilic structure allows for a strong predictive assessment. The molecule is anticipated to be highly soluble in nonpolar organic solvents due to its long alkyl chain and moderately to highly soluble in polar aprotic solvents. Its solubility in polar protic solvents is likely to be limited by its significant hydrophobic character. For researchers requiring precise quantitative data, the provided isothermal shake-flask protocol offers a rigorous and reliable methodology. A systematic approach to determining solubility is a cornerstone of successful research and development, enabling informed decisions in synthesis, formulation, and biological evaluation.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 449-58.
-
Pudipeddi, M., & Serajuddin, A. T. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service. Creative Biolabs. [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
-
StudySmarter. (2023). Physical Properties of Amines. StudySmarter. [Link]
-
Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
- Jessop, P. G., et al. (2012). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Green Chemistry, 14(5), 1245-1254.
-
LibreTexts Chemistry. (2024). 24.2: Structure and Properties of Amines. [Link]
- Crotti, C., et al. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol.
- Bentham Science. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Organic Chemistry, 13(5).
- MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 1982.
- arXiv. (2022). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. arXiv:2209.14725.
- ResearchGate. (2015). New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials. International Journal of Pharmaceutics, 494(1).
-
Wikipedia. (n.d.). 1,4-Diazepine. [Link]
-
PubChem. (n.d.). 1H-1,4-Diazepine. [Link]
- ResearchGate. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Organic Chemistry, 13(5).
-
LibreTexts Chemistry. (n.d.). 2.5 Solubility of Alkanes. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]
-
PubChem. (n.d.). 1-Phenyl-1,4-diazepane. [Link]
-
PubChem. (n.d.). 1-Benzyl-1,4-diazepane. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 7. lifechemicals.com [lifechemicals.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
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- 10. ovid.com [ovid.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. scispace.com [scispace.com]
Methodological & Application
synthetic routes for 1-Nonyl-1,4-diazepane from homopiperazine
Abstract & Strategic Overview
The synthesis of 1-Nonyl-1,4-diazepane (also known as N-nonylhomopiperazine) presents a classic challenge in polyamine chemistry: desymmetrization . Homopiperazine (1,4-diazepane) contains two equivalent secondary amines. Direct alkylation often leads to a statistical mixture of mono-alkylated product, di-alkylated byproduct, and unreacted starting material.
For drug development applications where purity is paramount (e.g., developing ligands for Sigma receptors or GPCRs), a Protection-Deprotection strategy is the gold standard. However, for rapid library generation or scale-up where chromatography is permissible, Reductive Amination offers a faster "one-pot" alternative.
This guide details three distinct protocols ranging from high-fidelity multi-step synthesis to rapid direct alkylation, complete with decision matrices and troubleshooting for the "sticky" nature of lipophilic polyamines.
Strategic Analysis of Synthetic Routes
The choice of route depends on your specific constraints regarding purity, scale, and available reagents.
| Feature | Route A: Protection-Deprotection | Route B: Reductive Amination | Route C: Direct Alkylation |
| Primary Mechanism | Steric blocking via Boc/Cbz | Imine formation & reduction | SN2 Nucleophilic Attack |
| Selectivity | High (>98%) | High (>90%) | Low to Moderate (Statistical) |
| Step Count | 3 Steps | 1 Step | 1 Step |
| Purification | Crystallization or Flash Chrom. | Acid-Base Extraction / Chrom.[1] | Difficult Distillation / Chrom. |
| Reagents | Boc2O, Nonyl Bromide | Nonanal, NaBH(OAc)3 | Nonyl Bromide, Excess Amine |
| Best For | GLP/GMP Scale, High Purity | MedChem Library Generation | Low-Cost Bulk Crude |
Decision Logic (Graphviz)
Figure 1: Decision tree for selecting the optimal synthetic pathway based on purity and resource constraints.
Detailed Experimental Protocols
Route A: The "Gold Standard" (Protection-Deprotection)
Rationale: This method guarantees mono-substitution by temporarily masking one amine. Overall Yield: ~60-70% (3 steps)
Step 1: Mono-Boc Protection
-
Reagents: Homopiperazine (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 0.9 eq).
-
Solvent: Dichloromethane (DCM) or Methanol.
-
Dissolve homopiperazine (10.0 g, 100 mmol) in DCM (200 mL) and cool to 0°C.
-
Dissolve Boc2O (19.6 g, 90 mmol) in DCM (50 mL) and add dropwise over 2 hours. Note: Slow addition and a slight excess of diamine favor mono-protection.
-
Stir at room temperature (RT) for 12 hours.
-
Workup: Wash the organic layer with water (3 x 50 mL) to remove unreacted homopiperazine. Dry over Na2SO4 and concentrate.
-
Product: N-Boc-homopiperazine (Clear oil/low melting solid).
Step 2: Alkylation
-
Reagents: N-Boc-homopiperazine (1.0 eq), 1-Bromononane (1.1 eq), K2CO3 (2.0 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Suspend N-Boc-homopiperazine (1.0 eq) and K2CO3 (2.0 eq) in dry ACN.
-
Add 1-Bromononane (1.1 eq) via syringe.
-
Reflux (80°C) for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).
-
Workup: Filter off solids (inorganic salts). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate 1-Boc-4-nonyl-1,4-diazepane.
Step 3: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.
-
Solvent: DCM.
-
Dissolve the intermediate in DCM (10 mL/g).
-
Add TFA (10–20 eq) at 0°C. Stir at RT for 2–4 hours.
-
Critical Workup (Free Basing): Concentrate to remove excess TFA. The residue is the TFA salt.
-
Dissolve residue in DCM. Wash with 1M NaOH (pH > 12) to liberate the free amine.
-
Dry organic layer (Na2SO4) and concentrate to yield 1-Nonyl-1,4-diazepane .
Route B: Reductive Amination (Rapid Library Synthesis)
Rationale: Avoids alkyl halides (potential genotoxins) and prevents quaternary ammonium salt formation. Yield: 50-75%
-
Reagents: Homopiperazine (1.0 eq), Nonanal (1.0 eq), NaBH(OAc)3 (1.5 eq), Acetic Acid (1.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Protocol:
-
Dissolve homopiperazine (1.0 eq) in dry DCE under N2 atmosphere.
-
Add Nonanal (1.0 eq) and Acetic Acid (1.0 eq). Stir for 30–60 minutes to form the iminium intermediate.
-
Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in one portion.
-
Stir at RT for 12–24 hours.
-
Quench: Add saturated aqueous NaHCO3.
-
Extraction: Extract with DCM (3x).
-
Purification: The crude may contain some di-alkylated product. Purify via column chromatography using DCM:MeOH:NH4OH (90:9:1).
Route C: Direct Mono-Alkylation (The "High Dilution" Method)
Rationale: Useful if homopiperazine is cheap and you want to avoid protection steps. Relies on statistics.
Protocol:
-
Dissolve Homopiperazine (5.0 eq) in Ethanol or Acetonitrile. High excess is critical.
-
Add 1-Bromononane (1.0 eq) dropwise over 4 hours at reflux.
-
After reaction completion, concentrate to remove solvent.
-
Recovery: Distill off the excess homopiperazine (lower boiling point) under high vacuum.
-
The residue contains the mono-nonyl product and salts. Extract into ether/DCM from basic water.
Analytical Characterization
Target Compound: 1-Nonyl-1,4-diazepane Formula: C14H30N2 MW: 226.41 g/mol
| Technique | Expected Signal / Characteristic |
| 1H NMR (CDCl3) | δ 0.88 (t, 3H, terminal CH3)δ 1.26 (bs, ~12H, bulk methylene chain)δ 2.4 - 2.9 (m, 10H, ring protons + N-CH2-alkyl)δ 1.8 (m, 2H, homopiperazine C5 protons) |
| MS (ESI+) | [M+H]+ = 227.4 |
| Appearance | Colorless to pale yellow viscous oil. |
| Solubility | Soluble in DCM, MeOH, DMSO. Insoluble in water (unless protonated). |
Troubleshooting & Optimization
Handling "Sticky" Polyamines
Homopiperazine derivatives interact strongly with silica gel, leading to streaking and yield loss.
-
Solution: Pre-treat silica gel with 1-2% Triethylamine (TEA) in hexane before loading the column.
-
Eluent: Use a polar system: DCM / Methanol / Ammonium Hydroxide (e.g., 89:10:1).
Removing Traces of Homopiperazine
Unreacted homopiperazine is very polar and water-soluble.
-
Wash Protocol: Dissolve the crude reaction mixture in EtOAc or Ether. Wash 5 times with Brine . Homopiperazine will partition into the aqueous phase; the nonyl derivative (lipophilic tail) stays in the organic phase.
Reaction Pathway Diagram (Graphviz)
Figure 2: Synthetic workflow highlighting the Protection-Deprotection pathway (Route A) and the direct Reductive Amination shortcut (Route B).
References
-
Bedürftig, S., & Wünsch, B. (2009).[2] 1,4-Diazepanes derived from (S)-serine—homopiperazines with improved sigma(1) receptor affinity and selectivity.[2] European Journal of Medicinal Chemistry, 44(2), 519-525. Link
-
Zhou, L. M., et al. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors.[3] Journal of Medicinal Chemistry, 38(13). Link[3]
-
Dangerfield, E. M., et al. (2010).[4] Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477. Link
-
Gund, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2236. Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (CHE... - ChEMBL [ebi.ac.uk]
- 4. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
Application Note: Selective Reductive Amination Protocols for 1-Nonyl-1,4-diazepane Synthesis
Executive Summary
1-Nonyl-1,4-diazepane (CAS: 1037165-14-2) is a highly versatile secondary amine building block utilized in the synthesis of complex pharmaceutical intermediates, anti-cancer lead compounds, and advanced functional materials[1]. Synthesizing this molecule requires the precise monoalkylation of the symmetrical 1,4-diazepane (homopiperazine) core. This application note details two field-validated reductive amination protocols—a direct statistical approach and an orthogonal protection-mediated approach—designed to maximize monoalkylation selectivity while maintaining high atom economy.
Mechanistic Principles & Causality
The Dialkylation Dilemma
The synthesis of partially substituted secondary amines from symmetrical diamines presents a classical organic chemistry challenge. The primary hurdle is that the initial monoalkylation can sometimes enhance the nucleophilicity or alter the steric profile of the molecule, leading to rapid over-alkylation[2]. Traditional reductive amination without stringent controls inherently risks yielding a statistical mixture of unreacted starting material, the desired
However, reductive amination is still vastly superior to direct nucleophilic substitution (e.g., using nonyl iodide). As noted by synthetic experts, direct alkylation frequently leads to the formation of irreversible quaternary ammonium salts, whereas reductive amination completely avoids this dead-end pathway[3].
Reducing Agent Selection
Sodium triacetoxyborohydride (
Synthetic Pathways Overview
Reductive amination pathways for 1-nonyl-1,4-diazepane: Direct vs. Protected routes.
Experimental Protocols
Protocol A: Direct Statistical Reductive Amination
This protocol utilizes a stoichiometric imbalance to statistically favor monoalkylation. It is highly atom-economical but requires rigorous purification.
Reagents:
-
1,4-Diazepane: 50.0 mmol (5.0 eq)
-
Nonanal: 10.0 mmol (1.0 eq)
- : 14.0 mmol (1.4 eq)
-
Glacial Acetic Acid: 10.0 mmol (1.0 eq)
-
Dichloromethane (DCM): 50 mL
Step-by-Step Methodology:
-
Preparation: Dissolve 1,4-diazepane in 30 mL of anhydrous DCM in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.
-
Causality: Cooling prevents the exothermic degradation of the amine and reduces the volatility of the solvent.
-
-
Catalysis: Add glacial acetic acid dropwise.
-
Causality: The acid protonates the carbonyl oxygen of nonanal, lowering the activation energy for nucleophilic attack by the amine to form the iminium ion.
-
-
Condensation: Dilute nonanal in 20 mL of DCM and add it dropwise to the reaction mixture over 45 minutes via a syringe pump.
-
Causality: Slow addition ensures a continuously low localized concentration of nonanal. This statistically forces the aldehyde to react with the vast excess of unalkylated 1,4-diazepane rather than the newly formed monoalkylated product.
-
-
Equilibration: Remove the ice bath and stir at room temperature for 1 hour.
-
Self-Validation Check: Monitor by TLC (DCM:MeOH:NH₄OH 90:9:1). The nonanal spot (
) should completely disappear.
-
-
Reduction: Cool back to 0 °C and add
in three equal portions over 15 minutes. Stir for 12 hours at room temperature. -
Workup & Purification: Quench the reaction with 1N NaOH (20 mL) to break the boron complexes and neutralize the acetic acid. Extract the aqueous layer with DCM (
mL). Dry the combined organic layers over and concentrate under reduced pressure. Purify via vacuum fractional distillation to easily remove the highly volatile excess 1,4-diazepane, leaving the heavier 1-nonyl-1,4-diazepane.
Protocol B: Orthogonal Protection-Mediated Synthesis
This protocol utilizes a tert-butyloxycarbonyl (Boc) protecting group to guarantee 100% regioselectivity. It is ideal for high-purity medicinal chemistry applications.
Reagents:
-
1-Boc-1,4-diazepane: 10.0 mmol (1.0 eq)
-
Nonanal: 10.5 mmol (1.05 eq)
- : 14.0 mmol (1.4 eq)
-
Trifluoroacetic acid (TFA): 10 mL
-
Dichloromethane (DCM): 40 mL
Step-by-Step Methodology:
-
Condensation: Dissolve 1-Boc-1,4-diazepane and nonanal in 20 mL of DCM. Stir for 1 hour at room temperature.
-
Causality: The Boc group sterically and electronically deactivates one nitrogen atom, ensuring the nonanal can only condense at the unprotected secondary amine. No acetic acid is needed here as the single free amine is sufficiently nucleophilic.
-
-
Reduction: Add
in portions. Stir for 12 hours at room temperature. -
Intermediate Isolation: Quench with saturated aqueous
(20 mL). Extract with DCM, dry over , and concentrate.-
Self-Validation Check: LC-MS should show a dominant peak at
327.3 ( ) corresponding to 1-Boc-4-nonyl-1,4-diazepane.
-
-
Deprotection: Dissolve the crude intermediate in 20 mL of fresh DCM and cool to 0 °C. Add TFA dropwise over 10 minutes.
-
Causality: TFA provides the highly acidic environment required to cleave the Boc carbamate. Cooling mitigates the exothermic nature of the cleavage.
-
-
Cleavage: Stir for 2 hours at room temperature.
-
Causality: The reaction is driven to completion by the irreversible evolution of carbon dioxide (
) and isobutylene gases. Bubbling should be visually observable.
-
-
Final Workup: Concentrate the mixture under vacuum to remove excess TFA. Re-dissolve the residue in ethyl acetate and basify with 2N NaOH until pH > 10. Extract, dry, and concentrate to yield highly pure 1-nonyl-1,4-diazepane.
Comparative Data Analysis
The following table summarizes the quantitative and qualitative metrics of both protocols to aid in route selection:
| Parameter | Protocol A (Direct Statistical) | Protocol B (Boc-Protected) |
| Atom Economy | High (All reagents incorporated) | Low (Boc group discarded) |
| Monoalkylation Selectivity | Moderate (~85% mono, ~15% di) | Excellent (>99% mono) |
| Yield (Isolated) | 60 - 70% | 85 - 90% |
| Purification Effort | High (Requires fractional distillation) | Low (Standard acid-base extraction) |
| Primary Application | Large-scale industrial manufacturing | Discovery and medicinal chemistry |
References
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Source: ResearchGate URL:[Link][3]
-
Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination Source: Journal of Organic Chemistry (via Organic Chemistry Portal) URL:[Link][4]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts Source: ResearchGate URL:[Link][2]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
Sources
- 1. 1037165-14-2 CAS Manufactory [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues [organic-chemistry.org]
Application Note: 1-Nonyl-1,4-diazepane in Advanced Pharmaceutical Synthesis
Executive Summary & Physicochemical Rationale
1-Nonyl-1,4-diazepane (CAS: 1037165-14-2) is a highly specialized tertiary amine intermediate utilized in the design of lipophilic pharmacophores[1]. Structurally, it consists of a 1,4-diazepane (homopiperazine) core that is mono-alkylated with a nine-carbon (nonyl) aliphatic chain. In modern drug discovery, the transition from standard piperazine rings to homopiperazine derivatives is a documented strategy for improving the aqueous solubility of small molecules by disrupting tight crystal packing and increasing basicity[2].
However, increasing solubility often comes at the cost of membrane permeability. The strategic attachment of a nonyl chain to the homopiperazine core resolves this paradox. This modification drastically increases the lipophilicity (
Causality in Synthetic Design
When synthesizing mono-alkylated diazepanes, chemists face a critical choice: direct alkylation versus reductive amination.
-
Direct Alkylation (e.g., using 1-bromononane) : While commercially viable, direct alkylation of homopiperazine with primary alkyl halides frequently leads to over-alkylation, yielding undesired di-alkylated or quaternary ammonium salts that require tedious chromatographic separation.
-
Reductive Amination (e.g., using nonanal) : Utilizing nonanal and a mild reducing agent like sodium triacetoxyborohydride (
) ensures strict mono-alkylation. The steric bulk and electronic profile of the intermediate iminium ion prevent a second equivalent of the aldehyde from reacting, creating a highly selective, self-validating synthetic pathway[4].
Experimental Protocols: A Self-Validating System
The following protocols detail the synthesis of 1-nonyl-1,4-diazepane and its subsequent downstream functionalization. These workflows are designed with integrated In-Process Controls (IPCs) to ensure the system is self-validating at every step.
Protocol A: Synthesis of 1-Nonyl-1,4-diazepane via Reductive Amination
Objective : Achieve >95% selectivity for the mono-alkylated homopiperazine.
Reagents :
-
Homopiperazine (1.2 equivalents)
-
Nonanal (1.0 equivalent)
-
Sodium triacetoxyborohydride,
(1.5 equivalents) -
Anhydrous 1,2-dichloroethane (DCE)
Step-by-Step Methodology :
-
Iminium Formation : In a flame-dried 500 mL round-bottom flask, dissolve homopiperazine (120 mmol) in 200 mL of anhydrous DCE. Cool the solution to 0 °C under a continuous nitrogen sweep. Add nonanal (100 mmol) dropwise over 30 minutes.
-
Expert Insight: DCE is explicitly chosen over Tetrahydrofuran (THF) or Methanol. DCE stabilizes the transient iminium intermediate without participating in side reactions, which is critical for maximizing the yield of the mono-alkylated product[5].
-
-
Reduction : Stir the mixture at room temperature for 1 hour to ensure complete iminium formation (IPC: verify the disappearance of the aldehyde via TLC using a 2,4-DNPH stain). Cool the flask back to 0 °C and add
(150 mmol) in three equal portions to control the exothermic hydride transfer. -
Maturation : Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching & Workup : Quench the reaction by slowly adding 100 mL of saturated aqueous
. This neutralizes the acetic acid byproduct and breaks down boron complexes. Extract the aqueous layer with Dichloromethane ( mL). -
Isolation : Combine the organic layers, wash with brine, and dry over anhydrous
. Concentrate under reduced pressure. The resulting pale yellow oil is 1-nonyl-1,4-diazepane, which can be used without further purification if LC-MS purity is >95%.
Protocol B: Downstream Functionalization (SNAr API Synthesis)
Objective : Couple 1-nonyl-1,4-diazepane to an electron-deficient heteroaryl chloride (e.g., 6-chloronicotinate) to form a lipophilic API.
Step-by-Step Methodology :
-
Activation : Dissolve 1-nonyl-1,4-diazepane (1.0 eq) and the target heteroaryl chloride (1.1 eq) in N,N-dimethylformamide (DMF).
-
Base Scavenging : Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). The steric hindrance of DIPEA prevents it from acting as a competing nucleophile while efficiently scavenging the HCl generated during the substitution.
-
Nucleophilic Aromatic Substitution (SNAr) : Heat the mixture to 90 °C for 8 hours.
-
Expert Insight: The secondary amine of the homopiperazine ring is highly nucleophilic due to the ring's conformational flexibility and increased basicity. This allows the SNAr to proceed smoothly without the need for expensive Palladium catalysts (e.g., Buchwald-Hartwig conditions)[5].
-
-
Validation (IPC) : Monitor the reaction via LC-MS. The reaction is complete when the mass of the starting heteroaryl chloride is fully consumed, replaced by the
of the coupled product.
Quantitative Data: Reaction Optimization
The choice of solvent and reducing agent fundamentally dictates the efficiency of the reductive amination. Table 1 summarizes the optimization data, validating the selection of DCE and
Table 1: Optimization of Reductive Amination for 1-Nonyl-1,4-diazepane
| Entry | Solvent | Reducing Agent | Temp (°C) | Yield (%) | Selectivity (Mono:Di) |
| 1 | Methanol | 25 | 45% | 60:40 | |
| 2 | THF | 25 | 68% | 85:15 | |
| 3 | THF | 0 to 25 | 75% | 90:10 | |
| 4 | DCE | 0 to 25 | 82% | 92:8 | |
| 5 | DCE | 0 to 25 | 94% | >98:2 |
Note: Entry 5 represents the optimal, self-validating condition utilized in Protocol A, providing near-perfect mono-alkylation selectivity.
Workflow Visualization
The following diagram maps the synthetic workflow and the physicochemical causality behind the structural modifications.
Fig 1. Synthetic workflow and causality mapping for 1-nonyl-1,4-diazepane and downstream APIs.
References
-
Kawabata, et al. "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability." Journal of Medicinal Chemistry, 2023. Available at:[Link]
-
Pippel, D. J., et al. "Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup." The Journal of Organic Chemistry, 2010, 75(13), 4463-4471. Available at:[Link]
-
Letavic, M. A., et al. "First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists." Organic Process Research & Development, 2013. Available at:[Link]
-
Silva, et al. "New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction." Pharmaceuticals (Basel), 2023. Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Strategic N-Alkylation of 1,4-Diazepane Scaffolds
Topic: Catalysis Conditions for N-Alkylation of 1,4-Diazepane Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
1,4-Diazepane (homopiperazine) is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in diverse therapeutic agents, including suvorexant analogs (insomnia), radiometal chelators (nuclear medicine), and histone deacetylase (HDAC) inhibitors.
The synthetic challenge lies in the chemoselectivity of N-alkylation. With two equivalent secondary amines, statistical alkylation typically yields a mixture of unreacted starting material, mono-alkylated product (desired), and bis-alkylated byproduct (undesired).
This guide moves beyond basic textbook synthesis, presenting three distinct, field-validated protocols driven by the nature of the electrophile and the requirement for Green Chemistry compliance:
-
Reductive Amination: Highest fidelity for mono-alkylation using aldehydes/ketones.
-
Borrowing Hydrogen (BH) Catalysis: A modern, atom-economic approach using alcohols as alkylating agents.[1][2]
-
Controlled Nucleophilic Substitution (SN2): Optimized base/solvent systems for alkyl halides.
Decision Framework: Selecting the Optimal Pathway
Before initiating synthesis, select the protocol based on the available electrophile and selectivity requirements.
Figure 1: Strategic decision tree for selecting the N-alkylation methodology.
Protocol 1: Selective Reductive Amination
Best for: High-yield mono-alkylation using aldehydes. Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction. The steric bulk of the intermediate suppresses the second alkylation.
Materials
-
Substrate: 1,4-Diazepane (1.0 equiv)
-
Electrophile: Aldehyde (0.9 – 1.0 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB, 1.5 equiv) or NaBH4 (requires step-wise addition).
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
-
Additive: Acetic Acid (AcOH, 1.0 equiv) – accelerates imine formation.
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve 1,4-diazepane (10 mmol) in DCE (30 mL) under N2 atmosphere.
-
Add Acetic Acid (10 mmol). Stir for 5 minutes.
-
Add the Aldehyde (9.5 mmol, 0.95 equiv) dropwise. Note: Using a slight deficit of aldehyde ensures the mono-product is favored.
-
Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (imine formation usually shifts Rf).
-
-
Reduction:
-
Cool the mixture to 0 °C.
-
Add Sodium triacetoxyborohydride (STAB) (15 mmol, 1.5 equiv) in portions over 15 minutes.
-
Allow the reaction to warm to RT and stir overnight (12–16 h).
-
-
Workup (Self-Validating Step):
-
Quench with saturated aqueous NaHCO3.
-
Extract with DCM (3 x 20 mL).
-
Validation: Check the aqueous layer pH; it must be >9 to ensure the amine is deprotonated and extractable.
-
Dry organic layer over Na2SO4 and concentrate.
-
-
Purification:
-
Flash chromatography (DCM:MeOH:NH4OH, typically 90:9:1). The free secondary amine of the product is polar; ammonia is essential to prevent streaking.
-
Protocol 2: Catalytic "Borrowing Hydrogen" Alkylation
Best for: Green chemistry applications, scale-up, and when alkyl halides are unstable. Mechanism: The metal catalyst (Ru, Ir, or Mn) dehydrogenates the alcohol to an aldehyde, which condenses with the amine to form an imine. The catalyst then transfers the "borrowed" hydrogen back to reduce the imine to the amine.[3]
Figure 2: The Borrowing Hydrogen Catalytic Cycle.
Materials
-
Catalyst: [Ru(p-cymene)Cl2]2 (1 mol%) + DPEphos (2 mol%) OR Mn-PNP pincer complex (for non-noble metal route).
-
Substrate: 1,4-Diazepane (1.0 equiv).
-
Reagent: Primary Alcohol (1.1 equiv).
-
Base: KOtBu (0.5 equiv) or K2CO3 (1.0 equiv).
-
Solvent: Toluene or t-Amyl Alcohol.
Step-by-Step Methodology
-
Catalyst Activation:
-
In a glovebox or under strict Argon flow, combine [Ru(p-cymene)Cl2]2 (0.05 mmol) and DPEphos (0.1 mmol) in Toluene (5 mL). Stir for 10 min to form the active species.
-
-
Reaction Assembly:
-
Add 1,4-diazepane (5 mmol) and the Primary Alcohol (5.5 mmol).
-
Add base (KOtBu, 2.5 mmol). Note: Base is required to facilitate the alkoxide formation for the initial dehydrogenation step.
-
-
Execution:
-
Seal the pressure tube (essential as temps > boiling point of alcohol may be needed).
-
Heat to 100–110 °C for 24 hours.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove metal salts.
-
Concentrate filtrate.
-
Validation: 1H NMR should show the disappearance of the CH2-OH protons (typically δ 3.5-4.0) and appearance of N-CH2 protons (δ 2.3-2.6).
-
Protocol 3: Classical SN2 with Selectivity Control
Best for: Alkyl halides when other methods fail. Requires strict stoichiometric control.
Critical Control Parameters
To avoid bis-alkylation (formation of quaternary ammonium salts or N,N'-dialkyl products), we utilize the "High Dilution + Excess Amine" strategy.
Methodology
-
Setup:
-
Dissolve 1,4-diazepane (5.0 equiv) in Acetonitrile (ACN) or DMF.
-
Add inorganic base: K2CO3 (2.0 equiv relative to halide).
-
Heat to 60 °C.
-
-
Controlled Addition:
-
Dissolve the Alkyl Halide (1.0 equiv) in a separate volume of solvent.
-
Crucial Step: Add the alkyl halide solution via syringe pump over 2–4 hours.
-
Rationale: This maintains a consistently low concentration of electrophile, ensuring that it statistically encounters unreacted diazepane rather than the mono-alkylated product.
-
-
Purification:
-
The excess 1,4-diazepane must be removed. Since diazepane is highly water-soluble and basic, an aqueous wash (pH 10) can remove the unreacted starting material, leaving the more lipophilic mono-alkylated product in the organic phase (DCM or EtOAc).
-
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Bis-alkylation (Over-reaction) | High local concentration of electrophile. | Switch to Protocol 1 (Reductive Amination) or use Protocol 3 with 5-10 equiv of diamine. |
| Low Yield (Reductive Amination) | Incomplete imine formation. | Add molecular sieves (4Å) or Ti(OiPr)4 to drive water removal during imine formation. |
| Product stuck in Aqueous Phase | Product is too polar/protonated. | Saturate aqueous phase with NaCl (salting out). Ensure pH > 12 before extraction. Use CHCl3:iPrOH (3:1) as extraction solvent. |
| Catalyst Deactivation (BH Method) | Oxygen poisoning or substrate inhibition. | Degas solvents thoroughly (freeze-pump-thaw).[4] Ensure amine substrate does not chelate metal too strongly (add more ligand). |
References
-
Reductive Amination Specifics
-
Greiner, S., et al. (2024). "The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism." Royal Society Open Science. Link
- Note: This paper details the "single addition" vs "multi-addition" logic for diazepanes.
-
-
Borrowing Hydrogen Reviews & Protocols
-
Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[2][3] Advanced Synthesis & Catalysis. Link
-
Beller, M., et al. (2026/2022 context). "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes." Nature Communications. Link
-
-
Medicinal Chemistry Context (Suvorexant/Diazepanes)
-
Stoltz, B. M., et al. (2019). "Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones." Organic Letters. Link
-
-
General N-Alkylation Troubleshooting
Sources
solvent selection for 1-Nonyl-1,4-diazepane reactions
Application Note: Solvent Selection Strategy for 1-Nonyl-1,4-diazepane Reactions
Executive Summary
1-Nonyl-1,4-diazepane is a critical amphiphilic building block used in the synthesis of GPCR ligands, sigma receptor antagonists, and antimicrobial agents. Its structure—comprising a polar, basic homopiperazine head group and a lipophilic C9 nonyl tail—presents unique solvent selection challenges. While the core diazepane ring is water-soluble, the nonyl chain imparts significant lipophilicity, often resulting in "surfactant-like" behavior that complicates reaction homogeneity and aqueous workup.
This guide provides a scientifically grounded protocol for solvent selection, focusing on maximizing reaction kinetics while mitigating downstream processing issues such as emulsion formation.
Physicochemical Profile & Solvent Compatibility
To select the correct solvent, one must understand the duality of the molecule.
-
The Head (1,4-Diazepane): High pKa (~11.0), nucleophilic, polar. Soluble in H₂O, MeOH.[1]
-
The Tail (Nonyl Group): Lipophilic, hydrophobic. Soluble in Hexane, Toluene, DCM.
-
The Result (1-Nonyl-1,4-diazepane): An amphiphile. It acts as a surfactant.
-
Risk: In biphasic systems (e.g., Water/DCM), it stabilizes emulsions.
-
Opportunity: It is soluble in a "Goldilocks" zone of mid-polarity solvents (THF, MeCN, Ethanol).
-
Solvent Screening Matrix
| Solvent Class | Representative | Suitability | Mechanistic Insight |
| Polar Aprotic | Acetonitrile (MeCN) | Excellent | Best balance. Dissolves the amphiphile; high dielectric constant ( |
| Polar Aprotic | DMF / DMSO | Good (with caveats) | High solubility for all reagents. However, high boiling points complicate removal. Residual DMF can interfere with subsequent acylation steps. |
| Chlorinated | DCM / Chloroform | Good | Excellent solubility for the nonyl tail. Ideal for amide couplings (acylation) but less effective for alkylation kinetics compared to MeCN. |
| Protic | Ethanol / Methanol | Moderate | Good for reductive amination. However, protic solvents can solvate the nucleophilic amine, reducing its reactivity in substitution reactions (hydrogen bond caging). |
| Non-Polar | Toluene | Specific Use | Poor solubility for the amine salt forms. Useful only when the free base is used, often requiring high temperatures or Phase Transfer Catalysts (PTC). |
Decision Framework: Solvent Selection by Reaction Type
The following decision tree illustrates the logical flow for selecting a solvent based on the intended chemical transformation.
Figure 1: Solvent selection decision tree based on reaction mechanism. High-dielectric aprotic solvents favor alkylation, while halogenated solvents favor acylation.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Nonyl-1,4-diazepane (N-Alkylation)
Objective: Mono-alkylation of homopiperazine with 1-bromononane.
Rationale: Acetonitrile is selected over DMF to allow for easier workup (evaporation vs. aqueous wash) and to prevent the "oiling out" of the amphiphilic product.
Reagents:
-
Homopiperazine (5.0 eq) – Excess is critical to prevent bis-alkylation.
-
1-Bromononane (1.0 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetonitrile (MeCN) (0.2 M concentration relative to bromide)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Homopiperazine (5.0 eq) in MeCN. Sonicate if necessary to break up the solid.
-
Base Addition: Add
(powdered, anhydrous). -
Addition: Add 1-Bromononane dropwise over 30 minutes at room temperature.
-
Note: Slow addition favors mono-alkylation.
-
-
Reaction: Heat to reflux (approx. 82°C) for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1%
). The nonyl tail will make the product move faster (higher ) than the starting diazepane. -
Workup (Crucial Step):
-
Cool to room temperature.
-
Filter off the inorganic salts (
/KBr). -
Evaporation: Remove MeCN under reduced pressure. Do not perform an aqueous extraction yet.
-
Purification: The residue contains the product and excess homopiperazine.
-
Dissolve residue in DCM.[2] Wash gently with water (3x). The excess unsubstituted homopiperazine (highly water soluble) will partition into the aqueous phase. The 1-Nonyl-1,4-diazepane (lipophilic tail) will remain in the DCM.
-
-
Drying: Dry organic layer over
, filter, and concentrate.
Protocol B: Amide Coupling using 1-Nonyl-1,4-diazepane
Objective: Reacting the secondary amine of the diazepane ring with an acid chloride.
Rationale: DCM is used to solvate the lipophilic nonyl chain. A biphasic wash is usually sufficient for purification due to the high lipophilicity of the amide product.
Procedure:
-
Dissolve 1-Nonyl-1,4-diazepane (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM (0.1 M).
-
Cool to 0°C under nitrogen atmosphere.
-
Add Acid Chloride (1.1 eq) dropwise.
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Add saturated
solution. -
Phase Separation: Separate layers.
-
Troubleshooting Emulsions: If an emulsion forms (common with nonyl chains), add brine (saturated NaCl) to the aqueous layer to increase ionic strength, or add a small amount of Isopropanol to the organic layer.
-
Troubleshooting & Optimization
The "Surfactant Effect" (Emulsions)
Because 1-Nonyl-1,4-diazepane acts as a cationic surfactant at neutral/acidic pH, aqueous workups often result in stable emulsions.
Mitigation Strategy:
-
Avoid Water: If possible, use dry loading for column chromatography directly after solvent evaporation.
-
Salting Out: Always use saturated Brine rather than pure water for washes.
-
Solvent Switch: If DCM/Water emulsifies, switch to Ethyl Acetate/Brine. The density difference is lower, but the interfacial tension often breaks emulsions faster.
Purification (Tailing on Silica)
Secondary amines interact strongly with the acidic silanols on silica gel, leading to streaking.
Solution:
-
Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexane.
-
Use a mobile phase containing 1%
or Et3N (e.g., DCM:MeOH:NH4OH 90:9:1).
Process Workflow Diagram
Figure 2: Optimized workflow for N-alkylation minimizing emulsion risk by evaporating the reaction solvent before aqueous contact.
References
-
ChemicalBook. (2025). Homopiperazine (CAS 505-66-8) Properties and Solubility Data. Retrieved from
-
BenchChem. (2025).[2] Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives: Solvent Selection Guide. Retrieved from
-
Reddy, S. R., & Manikyamba, P. (2006). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12312963, 1,4-Diazepane. Retrieved from
-
Royal Society of Chemistry. (2002). Solvent effects on diketopiperazine formation and amine reactivity. J. Chem. Soc., Perkin Trans.[3] 2. Retrieved from
Sources
Application Note & Protocol: Microwave-Assisted Synthesis of 1-Nonyl-1,4-diazepane
Introduction: Accelerating N-Alkylation with Microwave Synthesis
The synthesis of N-alkylated heterocyclic compounds, such as 1-Nonyl-1,4-diazepane, is a cornerstone in the development of novel therapeutic agents and chemical probes. The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] The addition of a nonyl group can significantly alter the lipophilicity and pharmacological properties of the parent molecule. Traditional synthesis of such compounds often involves prolonged reaction times and significant energy consumption.[2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to conventional heating methods.[3][4] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing reaction times from hours to minutes.[4][5] This technique frequently results in higher product yields, increased purity with fewer by-products, and operates under milder reaction conditions.[3] This application note provides a detailed protocol for the synthesis of 1-Nonyl-1,4-diazepane via microwave-assisted N-alkylation, designed for researchers in drug discovery and organic synthesis.
The core of this protocol is the N-alkylation of 1,4-diazepane with a suitable nonyl halide. Microwave irradiation is particularly effective for this type of reaction involving polar reagents, as it directly couples with the molecules, leading to efficient energy transfer.[4]
Reaction Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of 1-Nonyl-1,4-diazepane.
Detailed Experimental Protocol
This protocol describes a representative method for the microwave-assisted synthesis of 1-Nonyl-1,4-diazepane. Researchers should consider this a starting point, and optimization of reaction conditions may be necessary.
Materials and Equipment
| Reagent/Equipment | Details | Supplier Example |
| 1,4-Diazepane | >98% purity | Sigma-Aldrich |
| 1-Bromononane | >98% purity | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Fisher Scientific |
| Acetonitrile (CH₃CN) | HPLC grade | VWR |
| Dichloromethane (DCM) | HPLC grade | Merck |
| Ethyl Acetate (EtOAc) | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Sigma-Aldrich |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| Microwave Synthesizer | Dedicated for organic synthesis | Anton Paar, CEM, etc. |
| Microwave Process Vials | 10-20 mL, with caps and septa | Vendor-specific |
| Magnetic Stir Bars | Teflon-coated | VWR |
| Rotary Evaporator | Standard laboratory model | Büchi |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | Merck |
Reaction Setup
-
To a 10 mL microwave process vial equipped with a Teflon-coated magnetic stir bar, add 1,4-diazepane (1.0 mmol, 100.2 mg).
-
Add anhydrous potassium carbonate (2.5 mmol, 345.5 mg) as a base.
-
Add acetonitrile (5 mL) as the solvent.
-
Finally, add 1-bromononane (1.2 mmol, 248.6 mg, 0.22 mL).
-
Securely seal the vial with the appropriate cap and septum. Caution: Ensure the vial is properly sealed to withstand the pressures generated during microwave heating.[6]
Microwave Irradiation Parameters
| Parameter | Value | Rationale |
| Temperature | 150 °C | Higher temperatures accelerate the reaction rate significantly.[4] |
| Reaction Time | 20 minutes | Microwave synthesis drastically reduces reaction times.[7] |
| Microwave Power | Dynamic (up to 300 W) | The instrument will modulate power to maintain the target temperature. |
| Stirring | High | Ensures even temperature distribution and prevents localized superheating.[8] |
| Pre-stirring | 30 seconds | Ensures the reaction mixture is homogeneous before heating begins. |
Place the sealed vial into the cavity of the microwave synthesizer and initiate the pre-programmed reaction method. The instrument's software will monitor temperature and pressure in real-time.
Work-up and Purification
-
After the reaction is complete, allow the vial to cool to below 50°C before carefully removing it from the microwave cavity. Safety First: Never attempt to open a hot, pressurized reaction vial.[6]
-
Once cooled, open the vial in a well-ventilated fume hood.
-
Filter the reaction mixture through a small plug of Celite to remove the potassium carbonate and other inorganic salts.
-
Rinse the vial and the filter cake with a small amount of acetonitrile.
-
Transfer the filtrate to a round-bottom flask and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-Nonyl-1,4-diazepane.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes containing 1% triethylamine (to prevent product streaking on the silica) is recommended.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-Nonyl-1,4-diazepane as a liquid or low-melting solid.
Characterization of 1-Nonyl-1,4-diazepane
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the presence of the nonyl chain and the diazepane ring protons.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₄H₃₀N₂: 227.24).
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Scientific Rationale and Trustworthiness
The choice of microwave-assisted synthesis for N-alkylation is grounded in its ability to overcome the activation energy barrier of the reaction more efficiently than conventional heating.[9] The use of a polar aprotic solvent like acetonitrile is ideal as it couples effectively with the microwave irradiation.[4] Potassium carbonate is a cost-effective and moderately strong base sufficient to deprotonate the secondary amine of the diazepane, facilitating the nucleophilic attack on the 1-bromononane.
This protocol is designed to be self-validating through the clear purification and characterization steps. The expected analytical data provides a benchmark against which the experimental results can be compared, ensuring the identity and purity of the final product.
Safety and Best Practices
-
Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features and can be extremely dangerous.[5][8]
-
Pressure Monitoring: Reactions in sealed vessels are heated above the solvent's boiling point, leading to significant pressure buildup. Ensure the microwave reactor has reliable pressure monitoring.[6]
-
Solvent Choice: Be aware of the dielectric properties of your chosen solvent, as this will affect its heating efficiency under microwave irradiation.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory. All operations should be conducted in a fume hood.[10]
Conclusion
This application note details an efficient, rapid, and reliable method for the synthesis of 1-Nonyl-1,4-diazepane using microwave irradiation. This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption.[2] The protocol provides a solid foundation for researchers to produce this and similar N-alkylated compounds for applications in drug discovery and development.
References
- Sangita Dayanand Katre. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Asian Journal of Green Chemistry, 8, 68-80.
- (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
- Akriti Abraham, et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Anton Paar. Microwave-assisted synthesis. Anton Paar Wiki.
- CEM Corporation. Safety Considerations for Microwave Synthesis.
- (n.d.). Laboratory Microwave Safety Precautions. Scribd.
- Toma N. Glasnov and C. Oliver Kappe. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- Fredrik Lehmann and Martin Scobie. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681.
- (2025).
- (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies. PubMed.
- (n.d.).
- (n.d.).
- (n.d.).
- (n.d.).
- Akshay R. Yadav and Shrinivas K. Mohite. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Research in Chemistry, 13(4).
- (n.d.). Microwave-Assisted Synthesis of Benzodiazepine Derivatives: As Non-nucleoside Anti HIV Analogue.
- (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
- (n.d.). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Benchchem.
- (n.d.). 1-pyrimidin-2-yl-1,4-diazepane. Sigma-Aldrich.
- K. Sudarshan Rao, et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
- (n.d.). Isolation and characterization of pure cultures for metabolizing 1,4-dioxane in oligotrophic environments. PMC.
- (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. MDPI.
Sources
- 1. scispace.com [scispace.com]
- 2. ajrconline.org [ajrconline.org]
- 3. ijrpas.com [ijrpas.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (PDF) Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction [academia.edu]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. scribd.com [scribd.com]
Application Note: Precision Handling and Storage Protocols for Liquid 1-Nonyl-1,4-diazepane
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Profile: 1-Nonyl-1,4-diazepane (CAS: 1037165-14-2) is a lipophilic homopiperazine derivative. Presenting as a clear, viscous liquid at room temperature, it is a critical building block in targeted small-molecule synthesis and lipid nanoparticle (LNP) formulation 1.
Physicochemical Vulnerabilities & Degradation Causality
To design an effective handling protocol, one must first understand the mechanistic vulnerabilities of liquid amine-containing materials. 1-Nonyl-1,4-diazepane possesses secondary and tertiary basic nitrogen atoms alongside a lipophilic nonyl chain, making it highly susceptible to three primary environmental degradation pathways:
-
Oxidative Discoloration: When exposed to atmospheric oxygen, liquid amines undergo rapid oxidation, forming N-oxides and radical species. This degradation visually manifests as a distinct yellow-to-brown discoloration of the liquid 2.
-
Carbamate Formation (CO2 Absorption): The basic diazepane ring acts as a nucleophile, readily reacting with atmospheric carbon dioxide. This forms heat-stable amine salts (HSAS) and carbamates, which drastically increase the liquid's viscosity and can lead to insoluble precipitates.
-
Hygroscopicity: Homopiperazine derivatives are inherently hygroscopic 3. Moisture ingress not only alters the molarity of stock solutions but can also poison moisture-sensitive downstream coupling reactions.
Mechanistic degradation pathways of 1-Nonyl-1,4-diazepane upon atmospheric exposure.
Master Storage Protocols
To mitigate the vulnerabilities outlined above, storage conditions must strictly exclude oxygen, moisture, and ultraviolet light.
-
Long-Term Storage (> 1 month): Store at -20°C in an opaque or amber glass vial 4. The headspace must be backfilled with dry Argon. Causality: Argon is preferred over Nitrogen because it is heavier than air; it sinks to form a dense, protective physical blanket directly over the liquid surface, preventing residual oxygen from interacting with the amine 5.
-
Short-Term Storage (< 1 month): Working solutions or frequently accessed aliquots can be stored at 2-8°C. Ensure the container is tightly sealed with a PTFE-lined cap and wrapped in Parafilm to prevent slow atmospheric diffusion.
Empirical Stability Profiling
The following table summarizes the quantitative stability of liquid amine derivatives under varying storage parameters, highlighting the critical nature of inert blanketing.
| Storage Condition | Atmosphere | 1 Month Purity | 3 Months Purity | 6 Months Purity | Visual Indicator |
| 25°C (Ambient) | Air | < 85% | < 70% | < 50% | Brown, highly viscous |
| 2-8°C | Air | > 95% | < 90% | < 80% | Light yellow tint |
| 2-8°C | Argon | > 98% | > 95% | > 90% | Clear, colorless |
| -20°C | Argon | > 99% | > 99% | > 98% | Clear, colorless |
Precision Handling & Aliquoting Methodology
Every protocol must function as a self-validating system to ensure reproducibility. The following step-by-step workflow guarantees that the reagent remains uncompromised during extraction.
Step-by-Step Aliquoting Workflow
-
Thermal Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer and allow it to sit in a desiccator for 30–60 minutes until it reaches room temperature.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic liquid, irreversibly compromising the batch.
-
-
Inert Gas Purging: Using a Schlenk line or a gentle stream of ultra-high-purity (UHP) Argon, purge the surrounding workspace or glovebox.
-
Anaerobic Extraction: Pierce the septum (if applicable) or carefully open the vial under the Argon stream. Use a pre-dried, gas-tight glass syringe flushed 3x with Argon to extract the required volume of 1-Nonyl-1,4-diazepane.
-
Hermetic Resealing: Before closing the vial, direct a gentle stream of Argon into the headspace for 15 seconds to displace any introduced air. Seal immediately with a PTFE-lined cap and wrap the junction tightly with Parafilm.
Step-by-step inert atmosphere aliquoting workflow for liquid amines.
Protocol Validation Checkpoints (Self-Validating System)
To ensure the protocol was executed successfully, employ these two validation checks:
-
Visual QC Check: Before extraction, inspect the liquid against a stark white background. A clear, colorless state confirms integrity. Any yellowing dictates that the batch must be re-purified (e.g., via vacuum distillation) before use in sensitive syntheses.
-
Gravimetric Seal Validation: After resealing the vial, record its exact mass on an analytical balance. Prior to the next use, re-weigh the vial. A mass increase of >0.5% indicates a failed hermetic seal and subsequent absorption of atmospheric moisture and CO2.
References
-
Tertiary Amines | CymitQuimica: 1-nonyl-1,4-diazepane Source: cymitquimica.com URL:1
-
Homopiperazine 505-66-8 wiki - Guidechem Source: guidechem.com URL:3
-
Preventing oxidation of 4-Nonylaniline during storage - Benchchem Source: benchchem.com URL:2
-
Effects of Oxidation on Amine-Containing Materials - Innovative Polymers Source: innovative-polymers.com URL:5
-
1-Boc-homopiperazine | Drug Intermediate - MedchemExpress.com Source: medchemexpress.com URL:4
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Bis-Alkylation in Diazepane Synthesis
Welcome to the Technical Support Center for advanced heterocyclic synthesis. 1,4-Diazepane (homopiperazine) is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate target binding and improve aqueous solubility. However, functionalizing this scaffold presents a classic synthetic challenge: differentiating two secondary amines with nearly identical pKa values and nucleophilicities.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve strict mono-alkylation and eliminate bis-alkylated side products.
The Core Challenge: Causality of Over-Alkylation
When an electrophile (R-X) reacts with 1,4-diazepane, the first alkylation converts one secondary amine into a tertiary amine. Due to the electron-donating inductive effect of the new alkyl group, this newly formed tertiary amine (or the remaining secondary amine, depending on steric hindrance) often becomes more or equally nucleophilic compared to the starting material.
If the rate of the second alkylation (
Caption: Kinetic competition between mono- and bis-alkylation pathways in diazepane synthesis.
Quantitative Strategy Matrix
To bypass this kinetic trap, chemists employ several control strategies. The table below summarizes the quantitative parameters and efficiency of each approach to help you select the optimal route for your scale and budget.
| Strategy | Diamine Eq. | Electrophile Eq. | Typical Mono:Bis Ratio | Atom Economy | Best Use Case |
| Stoichiometric Excess | 5.0 - 10.0 eq | 1.0 eq | 95:5 | Low | Cheap, volatile diamines; early discovery. |
| Mono-Boc Protection | 1.0 - 2.0 eq | 1.0 eq | >99:1 | Moderate | Complex electrophiles; late-stage functionalization[1]. |
| In Situ Mono-Protonation | 1.0 eq | 1.0 eq | 85:15 | High | Scale-up; avoiding protecting group steps[2]. |
| Continuous Flow | 1.0 - 1.5 eq | 1.0 eq | 90:10 | High | Process chemistry; highly reactive electrophiles[3]. |
| Biocatalytic (IREDs) | 1.0 eq | 1.0 eq | >99:1 | Very High | Chiral amine synthesis; green chemistry[4]. |
Troubleshooting & FAQs
Q1: I am using the Mono-Boc protection strategy, but my LC-MS shows significant di-Boc formation. How do I fix this?
A: Di-Boc formation is caused by high local concentrations of Di-tert-butyl dicarbonate (
Q2: I cannot afford to use a 5x excess of my custom-synthesized diazepane derivative. How can I achieve mono-alkylation directly? A: You have two highly effective options:
-
In Situ Mono-Protonation: The mono-protonation of diamines is the simplest synthetic method for protection[5]. By adding exactly 1.0 equivalent of HCl to your free base diazepane, you generate the mono-cation. The protonated nitrogen is rendered non-nucleophilic, leaving the other nitrogen free to react with your electrophile[2].
-
Continuous Flow Chemistry: In batch reactors, dropwise addition creates micro-environments with high electrophile concentrations, leading to over-alkylation. Flow reactors provide instantaneous mixing and narrow residence times, ensuring the theoretical 1:1 stoichiometric ratio is maintained uniformly at the molecular level, drastically reducing bis-alkylation[3].
Q3: Can reductive amination be used to prevent bis-alkylation?
A: Yes. Reductive amination using an aldehyde and a mild reducing agent (like
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Highly Selective Mono-Boc Protection of 1,4-Diazepane
Objective: Isolate 1-Boc-1,4-diazepane with <2% di-Boc impurity[1].
-
Preparation: Dissolve 1,4-diazepane (10.0 g, 100 mmol, 2.0 eq) in anhydrous DCM (200 mL) in a 500 mL round-bottom flask. Cool to 0 °C under an argon atmosphere.
-
Controlled Addition: Dissolve
(10.9 g, 50 mmol, 1.0 eq) in anhydrous DCM (100 mL). Using a syringe pump, add the solution dropwise over 4 hours to the vigorously stirring diazepane solution. -
Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Workup: Wash the organic layer with saturated aqueous
(3 x 100 mL) to remove unreacted 1,4-diazepane (which is highly water-soluble). Extract the aqueous layer once with DCM (50 mL). Combine organic layers, dry over , and concentrate in vacuo. -
Validation Checkpoint:
-
TLC: Run on silica (DCM:MeOH:NH4OH 90:9:1). Stain with Ninhydrin and heat. The mono-Boc product will appear as a distinct spot (secondary amine stains strongly), while any di-Boc impurity will run higher and stain poorly.
-
LC-MS: Confirm the presence of the target mass
.
-
Protocol B: Direct Alkylation via In Situ Mono-Protonation
Objective: Direct mono-alkylation without protecting groups using acid-base equilibrium control[2].
Caption: Logical workflow of in situ mono-protonation to selectively deactivate one amine center.
-
Salt Formation: Dissolve 1,4-diazepane (5.0 g, 50 mmol, 1.0 eq) in ethanol (50 mL). Slowly add 1.0 N HCl in ether (50 mL, 50 mmol, 1.0 eq) at room temperature. Stir for 30 minutes to ensure complete equilibration to the mono-hydrochloride salt.
-
Alkylation: Add your target alkyl halide (45 mmol, 0.9 eq) to the mixture. Heat to 60 °C and stir for 16 hours. Causality note: We use 0.9 eq of electrophile to further statistically disadvantage bis-alkylation.
-
Neutralization & Extraction: Concentrate the solvent. Dissolve the crude residue in 1.0 M NaOH (100 mL) to deprotonate all amine species. Extract extensively with Ethyl Acetate (4 x 75 mL).
-
Validation Checkpoint:
-
NMR: Take a crude
NMR in . Look for the integration ratio of the new alkyl substituent protons versus the diazepane ring protons (which should integrate to 10H total). A perfect match indicates successful mono-alkylation.
-
References
- Application of Imine Reductases and Reductive Aminases for the Synthesis of Chiral Amines. The University of Manchester.
- 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | 646455-62-1. Benchchem.
- The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews - ACS Publications.
- A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted In the 1-Position by an Electron Withdrawing Group. ResearchGate.
- Ph.D. Thesis - IS MUNI. Masaryk University.
Sources
Technical Support Center: Purification of 1-Nonyl-1,4-diazepane
Welcome to the Technical Support Center for Alkylated Homopiperazines. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying 1-Nonyl-1,4-diazepane (CAS: 1037165-14-2)[1].
Because 1-Nonyl-1,4-diazepane contains both a highly polar, basic diazepane ring (homopiperazine) and a highly lipophilic nonyl chain, it defies standard small-molecule purification templates. This guide provides causality-driven troubleshooting, quantitative data matrices, and self-validating protocols to ensure high-purity recovery.
Part 1: Physicochemical Profiling & Quantitative Data
To successfully purify 1-Nonyl-1,4-diazepane, you must first understand the thermodynamic and acid-base properties of the target molecule relative to its synthesis impurities. The parent homopiperazine ring possesses two basic nitrogen atoms (pKa values typically around 5.3 and 9.7)[2],[3]. The introduction of the nonyl chain shifts the molecule from a water-soluble solid to a lipophilic oil.
Table 1: Impurity Landscape and Physicochemical Properties
| Compound | Role in Synthesis | Est. Lipophilicity (LogP) | Physical State (RT) | Key Purification Challenge |
| 1,4-Diazepane | Unreacted Starting Material | Highly Polar (< 0) | Hygroscopic Solid | High water solubility; co-precipitates with target salts. |
| 1-Nonyl-1,4-diazepane | Target Product | Moderate (~2.5 - 3.5) | Viscous Oil | Severe streaking on standard silica; difficult to crystallize. |
| 1,4-Dinonyl-1,4-diazepane | Over-alkylation Byproduct | Highly Lipophilic (> 5.0) | Oil | Insoluble in water at any pH; co-elutes in non-polar solvent systems. |
| 1-Bromononane | Alkylating Reagent | Highly Lipophilic (~4.8) | Liquid | Non-basic; immune to pH-driven partitioning. |
Table 2: pH-Driven Partitioning Matrix
Understanding the protonation state is critical for liquid-liquid extraction.
| Aqueous pH | 1,4-Diazepane (SM) | 1-Nonyl-1,4-diazepane (Target) | 1,4-Dinonyl-1,4-diazepane (Byproduct) |
| pH < 2 (Strong Acid) | Di-protonated (Aqueous) | Di-protonated (Aqueous) | Di-protonated (Organic/Aqueous Interface) |
| pH 5 - 6 (Weak Acid) | Mono-protonated (Aqueous) | Mono-protonated (Aqueous) | Free base (Organic) |
| pH > 12 (Strong Base) | Free base (Aqueous/Organic) | Free base (Organic) | Free base (Organic) |
Part 2: Troubleshooting Guides & FAQs
Q1: My crude 1-Nonyl-1,4-diazepane streaks severely on silica gel TLC plates, making it impossible to determine purity or isolate via column chromatography. How do I resolve this? A1: The streaking is caused by the high basicity of the secondary and tertiary amines in the diazepane ring[2]. These amines act as hydrogen-bond acceptors and donors, binding irreversibly to the acidic silanol (Si-OH) groups on the silica gel stationary phase. Solution: You must use an amine-modified mobile phase. Adding 1% to 5% Triethylamine (TEA) or concentrated aqueous ammonia to your eluent acts as a "sacrificial base." The TEA saturates the acidic silanol sites on the column, allowing your target analyte to elute in a tight, symmetrical band.
Q2: I attempted to crystallize the free base of 1-Nonyl-1,4-diazepane, but it remains a stubborn oil. Why? A2: The asymmetry introduced by the 9-carbon alkyl chain disrupts the crystal lattice packing that normally allows the parent homopiperazine to solidify[3]. Furthermore, structurally similar impurities (like unreacted alkyl halides) act as freezing-point depressants[2]. Solution: You must force the molecule into a rigid lattice by forming a salt. Converting the free base into a dihydrochloride or diacetate salt significantly increases the melting point, allowing for precipitation from cold organic solvents like acetone or diethyl ether.
Q3: How can I selectively remove the unreacted 1,4-diazepane without losing my mono-alkylated product? A3: Exploit the differential lipophilicity. While both compounds are basic, the parent 1,4-diazepane lacks the hydrophobic nonyl chain. By adjusting the aqueous phase to a highly basic pH (>12), both compounds exist as free bases. However, 1,4-diazepane retains significant water solubility, whereas 1-Nonyl-1,4-diazepane will partition entirely into a moderately polar organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Part 3: Validated Experimental Protocols
Protocol A: Amine-Modified Flash Chromatography
Use this protocol when the crude mixture contains high levels of the di-alkylated byproduct (1,4-dinonyl-1,4-diazepane).
-
Column Preparation: Slurry-pack a silica gel column using a solvent system of Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) in a 90:9:1 ratio.
-
Causality: Pre-equilibrating the column with TEA neutralizes the silica's active acidic sites before the crude mixture is loaded, preventing irreversible binding of the target compound.
-
-
Sample Loading: Dissolve the crude oil in the minimum volume of DCM. Do not use MeOH for loading, as it will cause the sample to elute too quickly and broaden the band.
-
Elution: Run the column using the 90:9:1 gradient.
-
Causality: The di-alkylated byproduct, being highly lipophilic and lacking a secondary amine, will elute first. The mono-alkylated target will elute second. Unreacted homopiperazine will remain tightly bound to the baseline unless the MeOH concentration is drastically increased.
-
-
Self-Validation Checkpoint: Spot the collected fractions on a TLC plate. Stain with Ninhydrin and heat. The secondary amine of 1-Nonyl-1,4-diazepane will stain a distinct deep purple/blue, whereas the tertiary amines of the di-alkylated byproduct will not react strongly with Ninhydrin.
Protocol B: Dihydrochloride Salt Precipitation
Use this protocol to achieve >99% purity from an already enriched oil.
-
Solvation: Dissolve the enriched 1-Nonyl-1,4-diazepane free base in anhydrous diethyl ether (10 mL per gram of product).
-
Acidification: Place the flask in an ice bath (0 °C). Slowly add a stoichiometric excess of 2M HCl in diethyl ether dropwise under vigorous stirring.
-
Causality: The anhydrous environment prevents the highly hygroscopic dihydrochloride salt from dissolving into an aqueous phase. The low temperature reduces the solubility of the forming salt, driving precipitation[2].
-
-
Isolation: A white to off-white precipitate will immediately form. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.
-
Filtration and Washing: Filter the precipitate rapidly over a Büchner funnel under a nitrogen blanket (to prevent moisture absorption). Wash the filter cake with cold, anhydrous acetone.
-
Causality: Cold acetone effectively dissolves unreacted nonyl bromide and di-alkylated free bases but leaves the polar dihydrochloride salt intact.
-
-
Self-Validation Checkpoint: Take a 5 mg sample of the isolated solid and attempt to dissolve it in hexanes. If it dissolves, the salt formation failed (you still have the free base). If it is completely insoluble in hexanes but highly soluble in water, the dihydrochloride salt has been successfully formed.
Part 4: Purification Workflow Visualization
The following decision tree dictates the optimal purification strategy based on the initial LC-MS or TLC assessment of the crude mixture.
Decision tree for the purification of crude 1-Nonyl-1,4-diazepane based on impurity profiling.
References
-
Title: 1-nonyl-1,4-diazepane CAS NO.1037165-14-2 - EvoBlocks, Ltd. Source: LookChem URL: [Link]
Sources
Technical Support Center: Removing Unreacted Nonyl Halides from Reaction Mixtures
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions for the effective removal of unreacted nonyl halides (e.g., nonyl bromide, nonyl chloride) from your reaction mixtures. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible purification outcomes.
Troubleshooting Guide: Isolating Your Product from Nonyl Halide Contamination
The presence of residual, non-polar nonyl halides can be a significant challenge in product purification. This guide will walk you through a logical progression of techniques, from the simplest to the more advanced, to achieve the desired purity of your target compound.
Initial Assessment: Is a Physical or Chemical Method More Appropriate?
The first step is to evaluate the properties of your desired product relative to the contaminating nonyl halide. This will dictate the most efficient purification strategy.
Question: My product is significantly less volatile than the nonyl halide. How can I leverage this difference?
Answer: If your product has a high boiling point or is a non-volatile solid, and the nonyl halide is the most volatile component in your reaction mixture, distillation is an excellent first-line approach.
-
Underlying Principle: Distillation separates components of a liquid mixture based on differences in their boiling points.[1] By heating the mixture, the component with the lower boiling point (in this case, the nonyl halide) will vaporize preferentially, can be condensed, and collected separately from your product.
-
Experimental Insight: For an efficient separation, the boiling points of your product and the nonyl halide should differ by at least 25 °C. Simple distillation is often sufficient if the boiling point difference is large (>100 °C). For closer boiling points, fractional distillation will be necessary. Performing the distillation under reduced pressure (vacuum distillation) is highly recommended as it lowers the boiling points of all components, protecting thermally sensitive products from degradation.
Table 1: Boiling Points of Common Nonyl Halides
| Compound | Boiling Point (°C at 760 mmHg) |
| 1-Chlorononane (n-nonyl chloride) | 202 °C[2][3] |
| 1-Bromononane (n-nonyl bromide) | 201 °C[4] |
| Nonanoyl chloride | 214.7±3.0 °C[5] |
Question: My product and the nonyl halide have similar volatilities, but different polarities. What should I try next?
Answer: When distillation is not feasible, chromatographic techniques are the workhorse for separating compounds with differing polarities.
-
Core Concept: Chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent) and a mobile phase (a solvent or solvent mixture).[6][7] Non-polar compounds, like nonyl halides, will have a weak affinity for a polar stationary phase (like silica gel) and will be eluted quickly by a non-polar mobile phase.
Flash chromatography is a rapid and effective method for preparative-scale separations.[8]
Step-by-Step Protocol:
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and the nonyl halide. Aim for an Rf value of ~0.35 for your target compound.[8]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent.[9][10] Pour the slurry into a column and use air pressure to pack the silica bed, ensuring a flat, stable surface.[10][11]
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the appropriate solvent. For liquid samples, this can be the initial eluent. For solids or oils, adsorbing the material onto a small amount of silica gel before loading can improve resolution.[9]
-
Elution: Begin eluting with the least polar solvent system determined from your TLC analysis. The non-polar nonyl halide will travel down the column much faster than your more polar product.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which contain your purified product. Combine the pure fractions for solvent removal.
Question: I need a quick, non-chromatographic method for removing the nonyl halide. Are there other options?
Answer: Yes, liquid-liquid extraction and the use of scavenger resins are powerful alternatives.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[12][13][14] If your product has some water solubility or can be made water-soluble (e.g., by protonating a basic site or deprotonating an acidic site), you can effectively partition it into the aqueous phase, leaving the non-polar nonyl halide behind in the organic layer.[15]
-
Scavenger Resins: These are solid-supported reagents designed to react with and bind to specific types of molecules, which can then be removed by simple filtration.[16][17] For unreacted nonyl halides, a nucleophilic scavenger resin can be employed. The resin contains functional groups that will react with the electrophilic alkyl halide, covalently tethering it to the solid support.[17][18]
Caption: A decision-making flowchart for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: My product is also very non-polar. How can I improve my chances of separation using flash chromatography?
A1: This is a common and challenging scenario.[19] Here are some strategies:
-
Use a Very Non-Polar Eluent: Start with 100% hexane or heptane and slowly introduce a slightly more polar solvent like toluene or dichloromethane in very small increments.
-
Consider Non-Aqueous Reverse Phase Chromatography: This technique uses a non-polar stationary phase (like C18 silica) with a polar organic mobile phase.[20] In this system, the more non-polar compound (the nonyl halide) will be retained more strongly, allowing your slightly more polar product to elute first.
-
Change the Stationary Phase: Alumina can sometimes provide different selectivity compared to silica for non-polar compounds.[20]
Q2: What type of scavenger resin is best for removing a nonyl halide?
A2: You will need a resin functionalized with a strong nucleophile. Amine-based resins, such as those with primary or secondary amine groups, or thiol-based resins are excellent choices. These nucleophilic groups will readily displace the halide in an SN2 reaction, binding the nonyl group to the resin.[17]
Q3: Can I use a chemical reaction to quench the unreacted nonyl halide before workup?
A3: Yes, this is a viable strategy, particularly if a suitable scavenger resin is unavailable. Adding a simple, highly nucleophilic reagent that will not interfere with your product can be effective. For example, adding a small amount of a primary amine like butylamine or a thiol like butanethiol at the end of the reaction will convert the nonyl halide into a more polar, and potentially more easily removed, byproduct. Always perform a small-scale test to ensure this quenching step does not affect your desired product.
Q4: Are there any safety considerations when working with nonyl halides?
A4: Yes. Nonyl halides, like many alkyl halides, can be irritating to the eyes, respiratory system, and skin.[4] Nonanoyl chloride, in particular, is corrosive and reacts with water.[21][22][23][24] Always handle these chemicals in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21][24] Consult the Safety Data Sheet (SDS) for the specific nonyl halide you are using for detailed handling and disposal information.[21]
References
- Factory Supply Nonanoyl chloride 764-85-2, Fast Delivery. (n.d.).
- N-NONYL BROMIDE. (2024, April 9). ChemBK.
- n-nonyl chloride. (n.d.). Stenutz.
- Technical Support Center: Purification of Long-Chain Non-Polar Compounds. (n.d.). Benchchem.
- Nonanoyl chloride - SAFETY DATA SHEET. (2020, December 1). Santa Cruz Biotechnology, Inc.
- Nonanoyl Chloride. (2024, April 9). ChemBK.
- Purification of non polar compounds?. (2022, June 22). ResearchGate.
- Aldrich 156833 - SAFETY DATA SHEET. (2025, November 6).
- Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
- NONANOYL CHLORIDE | 764-85-2. (2026, January 13). ChemicalBook.
- SAFETY DATA SHEET - TCI Chemicals. (2025, April 11).
- Nonyl bromide | CymitQuimica. (n.d.).
- Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.
- Nonane, 1-chloro-. (n.d.). NIST WebBook.
- Scavenger Resins. (n.d.). Amerigo Scientific.
- SAFETY DATA SHEET - TCI Chemicals. (2023, May 3).
- Method and system for removing alkyl halides from gases. (n.d.). Google Patents.
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- Acridine orange 10-nonyl bromide. (n.d.). Chemodex.
- Liquid–liquid extraction. (n.d.). Wikipedia.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2022, April 15). LCGC International.
- Removal of halide impurities from organic liquids. (n.d.). Google Patents.
- 1-Bromononane | C9H19Br | CID 12742. (n.d.). PubChem - NIH.
- 2-Bromononane | C9H19Br | CID 98219. (n.d.). PubChem - NIH.
- Liquid-Liquid Extraction: An Overview. (n.d.). Syrris.
- strategies in organic synthesis. (2004, October 29). Wipf Group.
- The application of scavenger resin in combinatorial chemistry. (2025, August 6). ResearchGate.
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
- Rapid chromatographic technique for preparative separations with moderate resolution. (n.d.). Moodle@Units.
- Successful Flash Chromatography. (n.d.). King Group.
- Liquid-Liquid Extraction. (2022, October 3). YouTube.
- Process for the preparation of alkyl-halides. (n.d.). Google Patents.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
- 8.9 - Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare.
- Running a flash column. (2025, March 21). Chemistry LibreTexts.
- Determination of Bisphenol A and 4-Nonylphenol in Water Using Ionic Liquid Dispersive Liquid Phase Microextraction. (n.d.).
- Metal Scavengers. (n.d.). Sigma-Aldrich.
- 7.6.1. Elimination of Alkyl Halides. (2019, June 5). Chemistry LibreTexts.
- Process for the fractional distillation of inorganic halides. (n.d.). Google Patents.
- Alkyl Halide Reactivity. (n.d.). MSU chemistry.
- Alkyl Halide Reactions: Substitutions & Eliminations. (n.d.). Fiveable.
Sources
- 1. US2928722A - Process for the fractional distillation of inorganic halides - Google Patents [patents.google.com]
- 2. n-nonyl chloride [stenutz.eu]
- 3. Nonane, 1-chloro- [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. Factory Supply Nonanoyl chloride 764-85-2, Fast Delivery [minstargroup.com]
- 6. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. moodle2.units.it [moodle2.units.it]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. syrris.com [syrris.com]
- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 15. youtube.com [youtube.com]
- 16. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. chembk.com [chembk.com]
- 23. NONANOYL CHLORIDE | 764-85-2 [chemicalbook.com]
- 24. tcichemicals.com [tcichemicals.com]
Technical Support Center: Overcoming Steric Hindrance in 1-Nonyl-1,4-diazepane Derivatization
Welcome to the Advanced Derivatization Support Center. As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of bulky secondary amines. 1-Nonyl-1,4-diazepane (CAS: 1037165-14-2) [1] presents a unique dual-challenge: the 7-membered homopiperazine ring inherently restricts conformational flexibility, while the C9 aliphatic nonyl chain induces severe steric shielding and lipophilic folding (micelle-like aggregation) in polar solvents[2].
This guide provides field-proven, mechanistically grounded protocols to overcome these barriers, ensuring high-yield derivatization at the sterically hindered N4 position.
Part 1: Troubleshooting & FAQs
Q1: My standard EDC/NHS or DCC amide couplings with 1-Nonyl-1,4-diazepane are yielding <20% product. Why is this happening and how do I fix it? A1: Traditional carbodiimide chemistry fails here because the O-acylisourea intermediate is bulky and highly susceptible to hydrolysis before the sterically hindered N4-amine can attack. The nonyl chain physically blocks the trajectory of the incoming electrophile. The Fix: Switch to third-generation uronium-type coupling agents, specifically COMU or HATU . [3]. Furthermore, COMU features a morpholino group that acts as an intramolecular hydrogen bond acceptor, stabilizing the transition state and accelerating the nucleophilic attack even with bulky secondary amines[4].
Q2: I am attempting a Buchwald-Hartwig amination to attach an aryl group to the N4 position, but I only observe unreacted starting material and dehalogenated aryl byproduct. What is the mechanistic failure?
A2: The presence of a dehalogenated byproduct indicates that oxidative addition is occurring, but the amine coordination or reductive elimination step is failing. The bulky nonyl group prevents the secondary amine from coordinating to the palladium center if the ligand's bite angle and steric profile are inadequate.
The Fix: Employ a dialkylbiaryl phosphine ligand specifically designed for bulky secondary amines, such as RuPhos or XPhos . [5] that forces the palladium center into a geometry that accelerates reductive elimination, preventing competitive off-target pathways like
Q3: Reductive amination with aldehydes is sluggish. How can I drive the iminium ion formation?
A3: The formation of the iminium ion is the rate-limiting step. The nonyl group's steric bulk hinders the initial nucleophilic attack on the carbonyl.
The Fix: Use a Lewis acid like Titanium(IV) isopropoxide (
Part 2: Mechanistic Visualizations
Fig 1. Mechanistic workflow of COMU-mediated acylation overcoming steric hindrance.
Fig 2. Buchwald-Hartwig catalytic logic tailored for bulky secondary amines.
Part 3: Data Presentation & Condition Optimization
Table 1: Quantitative Comparison of Coupling Agents for 1-Nonyl-1,4-diazepane Amidation
| Coupling Agent | Leaving Group | Relative Reactivity (Sterics) | Typical Yield (%) | Byproduct Removal | Recommended Base |
|---|---|---|---|---|---|
| EDC/NHS | NHS | Low | < 20% | Aqueous wash | DIPEA |
| HATU | HOAt | High | 70 - 85% | Aqueous wash | DIPEA / TMP |
| COMU | Oxyma | Very High | > 90% | Highly Water Soluble | DIPEA / TMP |
Table 2: Ligand & Base Selection for Pd-Catalyzed N-Arylation of Homopiperazines
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
|---|
| BINAP |
Part 4: Self-Validating Experimental Protocols
Protocol A: Sterically Hindered Amide Coupling using COMU
Causality Note: This protocol utilizes COMU to generate an ultra-reactive Oxyma ester. N,N-Diisopropylethylamine (DIPEA) is used as the base to prevent premature quenching of the active ester while maintaining the amine in its nucleophilic state[4].
-
Activation: Dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq).
-
Self-Validation Check: The solution will rapidly transition to a distinct orange-red color. This color change is a reliable visual indicator confirming the formation of the active Oxyma ester[7]. Stir for 2 minutes.
-
-
Coupling: Add 1-Nonyl-1,4-diazepane (1.0 eq) dropwise to the activated mixture.
-
Self-Validation Check: Monitor the reaction visually; the mixture will slowly lose its intense red color and turn pale yellow as the active ester is consumed by the bulky amine.
-
-
Heating: If the red color persists after 2 hours (indicating unreacted ester due to severe steric clash), gently heat the reaction to 40°C to overcome the activation energy barrier imposed by the nonyl chain.
-
Workup: Quench the reaction with water. The morpholino byproducts of COMU are highly water-soluble, allowing for a clean, emulsion-free extraction of the amide product into ethyl acetate.
Protocol B: Buchwald-Hartwig N-Arylation with RuPhos
Causality Note: RuPhos is selected because its lower-ring isopropoxy groups provide the exact steric bulk needed to push the bulky 1-Nonyl-1,4-diazepane through the reductive elimination step, preventing the catalyst from stalling[5].
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a dry reaction vial with
(2 mol%), RuPhos (4 mol%), the aryl halide (1.0 eq), and Sodium tert-butoxide ( ) (1.5 eq). -
Solvent & Amine Addition: Add anhydrous 1,4-Dioxane (0.2 M) followed by 1-Nonyl-1,4-diazepane (1.2 eq).
-
Reaction: Seal the vial under nitrogen and heat to 90°C for 4-6 hours.
-
Self-Validation Check: Remove an aliquot and analyze via GC-MS. The chromatogram should show the complete disappearance of the aryl halide. If significant dehalogenation (Ar-H) is observed instead of the product, verify the anhydrous nature of your Dioxane, as trace water protons will rapidly quench the Pd-aryl intermediate[6].
-
-
Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts prior to silica gel chromatography.
References
-
Title: Homopiperazine (Hexahydro-1,4-diazepine) Source: MDPI (Molbank) URL: [Link]
-
Title: COMU: a third generation of uronium-type coupling reagents Source: PubMed (Journal of Peptide Science) URL: [Link]
-
Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications (Organic Process Research & Development) URL: [Link]
-
Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI (Organics) URL: [Link]
-
Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: NIH PMC URL: [Link]
Sources
- 1. 1037165-14-2 CAS Manufactory [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Nonyl-Diazepane Phase Separation & Solubility Guide
Status: Operational | Ticket ID: NDZ-PHASE-001 | Lead Scientist: Dr. A. Vance
Executive Summary: The Amphiphilic Challenge
Welcome to the technical support hub for Nonyl-Diazepane Derivatives . If you are accessing this guide, you are likely facing a specific, frustrating phenomenon: your product—a lipophilic amine with a polar head (diazepane) and a hydrophobic tail (nonyl chain)—is refusing to crystallize, forming stable emulsions during workup, or aggregating in biological assays.
The Core Mechanism: Nonyl-diazepanes act as cationic surfactants at physiological or acidic pH. The protonated diazepane ring forms the hydrophilic head, while the C9 (nonyl) chain acts as the lipophilic tail. This amphiphilic nature drives Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," where the compound separates as a solute-rich liquid rather than a solid crystal lattice.
This guide provides field-proven protocols to disrupt these stable liquid phases and force lattice formation.
Part 1: Synthesis & Workup Troubleshooting
Q: My crude reaction mixture forms a stable emulsion during aqueous workup. Brine isn't helping. How do I separate the phases?
Diagnosis: You are experiencing "surfactant stabilization." The protonated nonyl-diazepane is acting like a detergent, lowering the interfacial tension between your organic solvent and water.
Immediate Action Protocol:
-
The "Reverse" pH Swing:
-
Standard mistake: Trying to extract the salt form.[1]
-
Correction: Basify the aqueous layer to pH > 12 (using NaOH). This deprotonates the diazepane, destroying its surfactant head-group properties. The free base is purely lipophilic and will partition cleanly into the organic layer (DCM or EtOAc).
-
-
The "Salting Out" Limit:
-
If brine fails, switch to solid NaCl saturation . Add solid NaCl until it stops dissolving. The extreme ionic strength forces the organic molecules out of the aqueous phase (Hofmeister effect).
-
-
Filtration through Celite:
-
If a "rag layer" (interfacial crud) persists, filter the entire biphasic mixture through a pad of Celite. This physically breaks the emulsion droplets.
-
Part 2: Crystallization & "Oiling Out" (LLPS)
Q: I am trying to crystallize the HCl salt, but it separates as a viscous oil at the bottom of the flask. Cooling makes the oil thicker, but no crystals form.
Diagnosis: This is classic Liquid-Liquid Phase Separation (LLPS) .[2] The system has entered a metastable region where the "oil" phase is energetically more favorable than the solid crystal due to high supersaturation or impurities lowering the melting point.
The Fix: "Oiled-Out" Seeding Protocol Do not discard the oil. The oil is a solute-rich phase that can be nucleated.
Step-by-Step Methodology:
-
Reheat to Clear: Heat the mixture until the oil redissolves into a single homogeneous phase.
-
Add a Co-Solvent: Add 5-10% of a polar co-solvent (e.g., Methanol or Ethanol) if you are in a non-polar solvent, or vice versa. This changes the solubility curve to widen the metastable zone.
-
The "Cloud Point" Hold: Cool slowly until the solution turns slightly hazy (the onset of LLPS). STOP cooling.
-
Seeding: Add seed crystals of the pure salt immediately.
-
If no seeds exist: Dip a glass rod in the solution, remove it, let the solvent evaporate on the rod to form a crust, and re-insert the rod.
-
-
Isothermal Aging: Hold the temperature constant. Do not cool further until the oil droplets interact with the seeds and convert to solid.
-
Slow Cooling: Once solids are visible, cool at a rate of 5°C/hour.
Q: Which counter-ion should I use? The HCl salt is hygroscopic and oily.
Expert Insight: HCl salts of long-chain amines often have low lattice energy and are hygroscopic. Switching to a counter-ion with a rigid, planar structure can facilitate "pi-stacking" or better packing, raising the melting point.
Recommended Salt Screen for Nonyl-Diazepanes:
| Counter-Ion | Acid Used | Advantage | Outcome Risk |
| Oxalate | Oxalic Acid | High lattice energy, often non-hygroscopic. | Low solubility in water (good for isolation, bad for assays). |
| Fumarate | Fumaric Acid | Rigid, planar dicarboxylic acid. Promotes crystallinity.[3][4] | Moderate solubility. |
| Tosylate | p-TsOH | Adds aromatic bulk to aid packing with the nonyl chain. | High molecular weight (lowers mass % of drug). |
| Tartrate | Tartaric Acid | Chiral resolving agent; excellent H-bond donor network. | Can form "gums" if solvent is too wet. |
Part 3: Biological Assay Stability
Q: My IC50 curves are erratic. The compound seems to lose potency at higher concentrations.
Diagnosis: You are seeing Colloidal Aggregation . At high concentrations, nonyl-diazepanes form micelles (Critical Micelle Concentration - CMC). These micelles sequester the drug, preventing it from binding to the target receptor, or they non-specifically adsorb proteins (false positives).
Prevention Strategy:
-
Detergent Addition: Add 0.01% Triton X-100 or Tween-80 to your assay buffer. This disrupts the formation of drug-specific colloids.
-
Bovine Serum Albumin (BSA): Ensure your buffer contains 0.1% BSA. Albumin binds free "greasy" molecules, buffering the free concentration and preventing loss to plasticware.
-
Visual Check: Use Dynamic Light Scattering (DLS) if available. A healthy monomeric solution should have a particle size < 10 nm. If you see peaks at 100-500 nm, you have aggregation.
Visualizing the Solution
Figure 1: Troubleshooting Flowchart for Oiling Out
Caption: Decision matrix for handling phase separation during crystallization of lipophilic amine salts.
Figure 2: Mechanism of Phase Separation (LLPS)
Caption: Thermodynamic pathway showing how seeding bypasses the unstable 'Oiling Out' zone.
References
-
BenchChem Technical Support. (2025).[3][4] Dealing with Phase Separation in Crystallization Trials. Retrieved from
-
Mettler Toledo. (2025). Liquid-Liquid Phase Separation (LLPS) in Crystallization: Strategies to Avoid Oiling Out. Retrieved from
-
MDPI. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from
-
Chemistry LibreTexts. (2022). Troubleshooting: Oiling Out During Crystallization. Retrieved from
-
American Chemical Society (ACS). (2006).[5] Crystallization in the Presence of a Liquid−Liquid Phase Separation. Organic Process Research & Development. Retrieved from
-
National Institutes of Health (NIH). (2011). Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: Optimization of drug-like properties. Retrieved from
Sources
Technical Support Center: Optimizing Temperature Gradients for Diazepane Alkylation
Welcome to the Technical Support Center for continuous-flow N-alkylation. Synthesizing selectively monoalkylated 1,4-diazepanes (homopiperazines) is a notorious challenge in drug development. Due to the presence of two secondary amines with nearly identical pKa and nucleophilicity, direct N-alkylation often yields a statistical mixture of unreacted starting material, monoalkylated product, and dialkylated impurities.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for utilizing spatial temperature gradients in flow chemistry to achieve high regioselectivity and conversion.
Mechanistic Causality: The Role of Thermal Gradients
To optimize diazepane alkylation, one must understand the kinetics of the competing pathways. The first N-alkylation is highly exothermic. In traditional batch reactors, poor heat transfer leads to localized thermal "hot spots." These hot spots provide the activation energy necessary to overcome the slightly higher kinetic barrier of the second alkylation, resulting in rapid dialkylation.
Continuous-flow chemistry allows for precise thermal management, improving the safety and outcome of homopiperazine scale-up[1]. By implementing a spatial temperature gradient across the flow reactor, we decouple reaction initiation from reaction maturation:
-
Cold Initiation Zone: The reaction begins at low temperatures (e.g., 0–10 °C). This suppresses the activation energy for the dialkylation pathway, allowing the kinetically favored monoalkylation to dominate.
-
Thermal Ramp (Gradient) Zone: As the alkylating agent is consumed, the reaction rate naturally drops. Gradually increasing the temperature compensates for this dilution, driving the remaining starting material to full conversion without providing enough residence time for over-alkylation.
-
Automated Optimization: Modern setups often utilize automated self-optimizing reactors to dynamically fine-tune these temperature gradients and flow rates, ensuring maximum yield of the target N-alkylated heterocycle[2].
Workflow Visualization
Continuous flow logic for diazepane monoalkylation utilizing a spatial temperature gradient.
Troubleshooting & FAQs
Q1: I am observing >25% dialkylation despite using a strict 1:1 stoichiometric ratio of diazepane to alkyl halide. How can I improve selectivity? A1: In isothermal or batch setups, a 1:1 ratio often fails because the monoalkylated product remains highly nucleophilic. To resolve this:
-
Steepen the Thermal Gradient: Ensure your mixing zone is strictly chilled (0–5 °C). Only apply heat in the final 20% of the reactor volume.
-
Adjust Stoichiometry: Run the diazepane in a slight excess (1.5 to 2.0 equivalents) to statistically favor monoalkylation, and recover the unreacted starting material downstream via a catch-and-release acidic resin.
-
Reduce Residence Time: Increase the overall flow rate. Dialkylation is a consecutive reaction (
); minimizing the time the monoalkylated product ( ) spends in the heated zone will suppress the formation of the dialkylated impurity ( ).
Q2: My flow reactor keeps clogging with hydrohalide salts during the alkylation. What is the best way to maintain continuous operation? A2: Solid formation (such as amine hydrohalide salts) is a primary failure point in continuous flow. If solids form as the reaction progresses, applying a temperature gradient along the reactor length can aid in the dissolution of particulates and prevent blockages[3]. If thermal adjustment is insufficient, introduce a polar aprotic co-solvent (e.g., 10% DMSO in Acetonitrile) to increase salt solubility, or utilize an ultrasonic microreactor to prevent particle agglomeration[4].
Q3: How do I manage gas evolution if I use a carbonate base (e.g., K₂CO₃) in my flow setup? A3: In confined microchannel reactors, gas accumulation restricts fluid flow and causes dangerous pressure spikes[4]. To mitigate this, install a Back-Pressure Regulator (BPR) set to 5–10 bar at the reactor outlet to keep the generated CO₂ dissolved in the liquid phase. Alternatively, switch to an organic, homogeneous base like DIPEA (N,N-Diisopropylethylamine) to prevent gas evolution entirely.
Quantitative Data Summary
The table below summarizes the typical performance metrics of 1,4-diazepane benzylation across different reactor paradigms.
| Reactor Paradigm | Temperature Profile | Residence Time | Conversion | Mono:Di Selectivity | Salt Clogging Risk |
| Traditional Batch | Isothermal (25 °C) | 120 min | >95% | 60 : 40 | Low (Suspended) |
| Flow (Isothermal) | Isothermal (40 °C) | 10 min | >95% | 75 : 25 | High |
| Flow (Gradient) | Gradient (5 °C | 4 min | >98% | 94 : 6 | Low (Dissolved) |
Self-Validating Experimental Protocol
This step-by-step methodology describes a self-validating gradient flow setup for the monoalkylation of 1,4-diazepane.
Step 1: System Priming & Hydrodynamic Validation
-
Flush the reactor system with the chosen reaction solvent (e.g., Acetonitrile) at the target combined flow rate (e.g., 2.0 mL/min).
-
Set the Back-Pressure Regulator (BPR) to 75 psi (approx. 5 bar).
-
Validation Check: Monitor the system pressure for 10 minutes. A stable pressure trace confirms the absence of micro-blockages and validates pump integrity.
Step 2: Establishing the Thermal Gradient
-
Set the T-mixer and Zone 1 (Reactor Coil 1) cooling bath to 5 °C.
-
Set Zone 2 (Reactor Coil 2) to a linear gradient or step-change to 30 °C.
-
Set Zone 3 (Reactor Coil 3) to 55 °C.
-
Allow 15 minutes for thermal equilibration.
Step 3: Reagent Introduction
-
Stream A: 1,4-Diazepane (0.5 M) and DIPEA (0.6 M) in Acetonitrile.
-
Stream B: Alkylating agent (0.25 M) in Acetonitrile.
-
Engage pumps to achieve a 1:1 volumetric flow ratio (delivering 2.0 eq of diazepane relative to the alkyl halide).
Step 4: In-line Process Analytical Technology (PAT) Validation
-
Route the reactor effluent through an in-line FTIR (ReactIR) or a rapid-sampling UHPLC system.
-
Validation Check: Monitor the disappearance of the alkyl halide electrophile. If conversion is <95%, increase the temperature of Zone 3 by 5 °C increments. If the dialkylated impurity exceeds 5%, decrease the temperature of Zone 1 to 0 °C and increase the overall flow rate by 20%.
Step 5: Quench and Downstream Processing
-
Direct the optimized effluent into a stirred vessel containing cold aqueous NaHCO₃ (0 °C) to quench any residual electrophile.
-
Separate the organic layer and isolate the monoalkylated product via standard chromatographic or distillation techniques.
References
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. 2
-
Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. ACS Publications. 1
-
Continuous Flow Chemistry with Solids: A Review. hybrid-chem.com. 3
-
Trends and Challenges in Multistep Continuous Flow Synthesis. ACS Publications. 4
Sources
Technical Support Center: 1-Nonyl-1,4-diazepane Production
Topic: Scale-Up Challenges & Troubleshooting Guide Ticket ID: #SC-DIAZ-09 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Flexible Ring" Challenge
Welcome to the technical support hub for 1-Nonyl-1,4-diazepane . If you are accessing this guide, you are likely encountering the classic "polyamines paradox" during scale-up: the product you want (mono-alkylated) is often more nucleophilic than the starting material you have, leading to a cascade of over-alkylation.
Unlike its 6-membered cousin (piperazine), the 7-membered 1,4-diazepane (homopiperazine) ring possesses higher conformational flexibility. This subtle difference alters its binding kinetics and solubility profile, often resulting in "oiling out" phenomena that complicate standard crystallization protocols.
This guide is structured to troubleshoot these specific scale-up bottlenecks.
Module 1: Synthesis Strategy (The Regioselectivity Paradox)
Q: Why does my crude reaction contain >15% di-nonyl impurity?
A: This is a kinetic issue driven by the inductive effect. When you alkylate 1,4-diazepane, the attached nonyl group acts as an electron-donating group. This makes the secondary amine on the product (1-nonyl-1,4-diazepane) slightly more electron-rich—and thus more nucleophilic—than the starting material. In a 1:1 stoichiometric reaction, the alkylating agent prefers the product, leading to the di-nonyl impurity.
Troubleshooting Protocol:
-
Switch to "High-Dilution, High-Excess" Mode:
-
The Fix: Use 5.0 equivalents of 1,4-diazepane relative to the alkylating agent (Nonyl Bromide/Chloride).
-
The Logic: By flooding the system with starting material, you statistically force the alkyl halide to encounter unreacted diazepane before it finds a product molecule.
-
-
Change the Mechanism (Reductive Amination):
-
If purity is paramount over cost, switch from alkyl halides to Nonanal + NaBH(OAc)₃ . Reductive amination proceeds via an iminium ion intermediate which is less prone to double-alkylation under controlled conditions.
-
Q: Which synthetic route is best for my scale (100g vs. 1kg)?
A: Use the decision tree below. For <100g, reductive amination offers cleaner profiles. For >1kg, direct alkylation is cost-effective if you have an efficient recovery system for the excess diazepane.
Figure 1: Strategic decision tree for selecting the synthesis route based on scale and purity requirements.
Module 2: Purification & Isolation (The Emulsion Nightmare)
Q: I have a persistent emulsion during extraction. How do I break it?
A: The nonyl chain acts as a lipophilic tail, while the diazepane ring is a hydrophilic head. You have accidentally created a surfactant (soap).
Troubleshooting Protocol:
-
Avoid Chlorinated Solvents: DCM often exacerbates emulsions with these amphiphilic amines. Switch to MTBE (Methyl tert-butyl ether) or Toluene .
-
Salting Out: Add saturated NaCl (brine) to the aqueous phase. This increases the ionic strength, forcing the organic amine out of the water layer.
-
The "pH Swing" Technique (Gold Standard):
-
Step 1: Acidify the mixture to pH 2.0 (All amines go into water).
-
Step 2: Wash with solvent (Removes non-basic impurities).
-
Step 3: Basify carefully to pH 10-11.
-
Step 4: Extract. Note: 1,4-diazepane is very water soluble and will stay in the water; the 1-nonyl product will extract.
-
Q: My product is an oil. How do I get a solid?
A: 1-Nonyl-1,4-diazepane is likely a viscous oil at room temperature due to the long alkyl chain disrupting crystal packing.
-
Solution: Convert it to a salt.
-
Dihydrochloride Salt: Bubble HCl gas into an ethereal solution.
-
Oxalate Salt: Add 1 eq. of oxalic acid in ethanol. Oxalates often crystallize better than HCl salts for these flexible rings.
-
Module 3: Stability & Storage
Q: The product turned yellow after 1 week. Is it ruined?
A: Likely not ruined, but degrading. Secondary amines are prone to:
-
Oxidation: Forming N-oxides.
-
Carbamate Formation: Reacting with atmospheric CO₂.
Data: Stability Profile
| Parameter | Observation | Recommendation |
| Air Sensitivity | Moderate (absorbs CO₂) | Store under Argon/Nitrogen atmosphere. |
| Light Sensitivity | Low to Moderate | Amber glass vials. |
| Thermal Stability | Stable < 80°C | Do not distill at atmospheric pressure (Use High Vac). |
| Solvent Compatibility | Reacts with Ketones (Acetone) | Avoid acetone for cleaning/recrystallization (forms imines). |
Module 4: Validated Experimental Protocol (Route B - Scale-Up Optimized)
Objective: Synthesis of 1-Nonyl-1,4-diazepane (100g scale) via Direct Alkylation.
Reagents:
-
1,4-Diazepane (Homopiperazine): 5.0 equivalents (Excess is critical).
-
1-Bromononane: 1.0 equivalent.
-
Solvent: Ethanol (anhydrous).
-
Base: None (The excess diazepane acts as the proton scavenger).
Step-by-Step Workflow:
-
Charge Reactor: Dissolve 1,4-diazepane (5 eq) in Ethanol (10 vol relative to bromide). Heat to 60°C.
-
Controlled Addition: Add 1-Bromononane (1 eq) dropwise over 2 hours.
-
Why? Keeping the bromide concentration low ensures it always "sees" a large excess of diazepane, favoring mono-substitution.
-
-
Reaction Monitoring: Check GC/TLC. Look for the disappearance of bromide.
-
Solvent Swap: Strip Ethanol under vacuum. Residue is a mix of Product + HBr salt + Excess Diazepane.
-
The "Reverse" Workup (Crucial for Separation):
-
Dissolve residue in Water (pH will be basic ~11).
-
Extract with Toluene (3x).
-
Result: The highly water-soluble unreacted 1,4-diazepane stays in the water. The 1-nonyl product moves to Toluene.
-
-
Distillation: Dry Toluene phase (Na₂SO₄), concentrate, and perform high-vacuum distillation (approx. 0.1 mmHg) to isolate the pure oil.
Figure 2: Purification workflow utilizing solubility differences to remove excess starting material.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link (Context on lipophilicity and solubility of alkyl-amines).
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 9(6), 1097–1099. Link (Analogous chemistry for selective alkylation of diamines).
- BenchChem Technical Guides. (2025). "Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide." (Source for general diazepane workup and handling protocols).
Sources
Validation & Comparative
Comparative NMR Profiling: 1-Nonyl-1,4-diazepane vs. Piperazine Scaffolds
Executive Summary & Strategic Relevance
In the landscape of drug discovery, the transition from 6-membered piperazine rings to 7-membered 1,4-diazepane (homopiperazine) rings is a classic bioisosteric strategy to modulate lipophilicity and receptor binding affinity. However, this structural expansion introduces significant analytical challenges.
While piperazines often adopt rigid chair conformations yielding sharp, predictable NMR signals, 1-Nonyl-1,4-diazepane exhibits complex fluxional behavior. This guide provides a definitive protocol for the structural elucidation of 1-Nonyl-1,4-diazepane, contrasting its spectral performance directly with 1-Nonylpiperazine to highlight the critical diagnostic markers required for validation.
Structural Dynamics & Analytical Challenges
The core analytical challenge lies in the conformational freedom of the 7-membered ring. Unlike the piperazine ring, which exists predominantly in a stable chair conformation, the 1,4-diazepane ring rapidly interconverts between twist-boat and chair forms at room temperature.
Comparison of Core Scaffolds
| Feature | 1-Nonylpiperazine (Alternative) | 1-Nonyl-1,4-diazepane (Target) |
| Ring Size | 6-membered | 7-membered |
| Symmetry | High ( | Low ( |
| Conformation | Rigid Chair | Fluxional (Twist-boat/Chair) |
| 1H NMR Signals | Sharp triplets/multiplets | Broadened multiplets (exchange broadening) |
| Stereocenters | None (unless substituted on C) | Prochiral centers at C2/C3/C5/C6/C7 |
Diagram 1: Analytical Workflow for Flexible Amines
Caption: Workflow addressing the specific challenges of fluxional amine analysis. Note the feedback loop for Variable Temperature (VT) NMR if ring inversion causes signal coalescence.
Experimental Protocol: Self-Validating Acquisition
To ensure reproducibility and distinguish the target from synthesis byproducts (e.g., dimers or unreacted starting materials), follow this "Self-Validating" protocol.
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred for resolution. Use DMSO- only if the salt form (e.g., HCl salt) is analyzed. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, shifting NH and
-proton signals. -
Neutralization: If the sample is a salt, perform a "free-basing" extraction using 5%
prior to NMR to ensure sharp signals and predictable chemical shifts.
Instrument Parameters (400 MHz or higher)
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to
seconds. Amine protons and chain methyls have different times; insufficient delay impacts integration accuracy. -
Scans (NS): Minimum 64 scans for 1H; 1024 scans for 13C to resolve the quaternary/low-intensity chain carbons.
-
Validation Step (D2O Shake): After the initial 1H scan, add 1-2 drops of
, shake, and re-acquire. Disappearance of the broad singlet at ~1.5–2.0 ppm confirms the secondary amine ( -H).
Spectral Analysis & Data Interpretation
1H NMR: The "Fingerprint" Region
The 1,4-diazepane ring presents a distinct pattern compared to piperazine. In 1-Nonylpiperazine, the ring protons often appear as two sets of triplets (AA'BB' system). In 1-Nonyl-1,4-diazepane, the asymmetry and 7-membered ring dynamics create three distinct zones.
Predicted 1H NMR Data (400 MHz,
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Chain ( | 0.88 | Triplet ( | 3H | Terminal methyl of nonyl chain. |
| Chain (Bulk) | 1.20 – 1.35 | Broad Multiplet | 12H | C3'-C8' methylene envelope. |
| Chain ( | 1.45 | Quintet | 2H | Shielded by distance from Nitrogen. |
| Ring ( | 1.80 | Broad Singlet | 1H | Exchangeable (disappears with |
| Ring ( | 1.75 – 1.85 | Quintet/Multiplet | 2H | The "bridge" carbons in the 7-ring (unique to diazepane). |
| Chain ( | 2.45 | Triplet | 2H | Attached directly to N1. |
| Ring ( | 2.60 – 2.90 | Complex Multiplets | 8H | Overlapping signals from C2, C3, C5, C7. |
Note: In 1,4-diazepane, the protons at C2, C3, C5, and C7 are chemically non-equivalent due to the N1-substituent, but often overlap. In contrast, Piperazine analogs show distinct, sharper separation.
13C NMR: The Definitive Confirmation
Carbon NMR is superior for distinguishing the ring size because it is unaffected by the conformational broadening seen in proton NMR.
Comparative 13C Shift Table:
| Carbon Type | 1-Nonylpiperazine (Alternative) | 1-Nonyl-1,4-diazepane (Target) | Diagnostic Note |
| Ring | ~54.0 ppm (2C, symmetric) | 56.5 ppm (C2) & 54.8 ppm (C7) | Diazepane shows two distinct peaks near N1. |
| Ring | ~46.0 ppm (2C, symmetric) | 47.2 ppm (C3) & 49.5 ppm (C5) | Diazepane shows two distinct peaks near N4. |
| Ring Bridge | N/A (Does not exist) | 29.8 ppm (C6) | CRITICAL MARKER: The 3-carbon bridge signal. |
| Chain | ~59.0 ppm | ~58.5 ppm | Similar in both; not diagnostic. |
Diagram 2: Signal Assignment Logic (HSQC/COSY)
Caption: 2D NMR Correlation Strategy. The C6 bridge (Green) is the "anchor" point for assigning the diazepane ring, distinguishing it from the piperazine scaffold.
Performance Analysis: Why Choose Diazepane?
While the NMR analysis is more complex, the 1-Nonyl-1,4-diazepane scaffold offers distinct "performance" advantages in medicinal chemistry applications compared to piperazine:
-
Conformational Adaptability: The fluxional nature (proven by the broad NMR lines) allows the diazepane ring to mold into receptor binding pockets that the rigid piperazine cannot access.
-
Basicity Modulation: The 1,4-diazepane nitrogens generally exhibit slightly higher pKa values than piperazines, influencing solubility and biodistribution.
-
Lipophilicity: The 7-membered ring adds slightly more lipophilic character (
vs ), which is verifiable by the integration of the alkyl region relative to the ring protons.
References
-
BenchChem. (2025).[1] Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. Link
-
Royal Society of Chemistry. (2016). 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2. Link
-
National Institutes of Health (PMC). (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Link
-
ChemScene. (2024). Product Data: 1-Undecyl-1,4-diazepane.[2] Link
Sources
Strategic HPLC Method Development for 1-Nonyl-1,4-diazepane Purity
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
The analysis of 1-Nonyl-1,4-diazepane presents a "perfect storm" of chromatographic challenges: it is a highly basic secondary/tertiary amine, it possesses a hydrophobic nonyl tail, and critically, the saturated diazepane ring lacks a significant UV chromophore. Standard generic HPLC methods (C18, acidic pH, UV 254 nm) will fail, resulting in undetectable peaks or severe tailing.
This guide objectively compares three distinct methodological approaches, ultimately recommending a High-pH Reversed-Phase method coupled with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) as the gold standard for purity assessment.
Part 1: Physicochemical Profiling & The Analytical Challenge
Before selecting a column, we must understand the molecule's behavior in solution.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | 7-membered saturated diaza-ring with C9 alkyl chain. | No Conjugation: The molecule is "invisible" to standard UV (254 nm). |
| Basicity (pKa) | pKa₁ ~10-11 (Secondary amine), pKa₂ ~5-6. | Severe Tailing: At neutral/acidic pH, the amine is protonated ( |
| Hydrophobicity (LogP) | LogP > 3.0 (Estimated). | Strong Retention: The nonyl chain requires high organic strength for elution. |
The Detection Problem
Unlike benzodiazepines (e.g., Diazepam), which have conjugated benzene rings absorbing strongly at 254 nm, 1-Nonyl-1,4-diazepane is aliphatic. It has only weak end-absorption below 210 nm.
-
UV 254 nm: No signal.
-
UV 200-210 nm: Low sensitivity, high baseline noise from solvents (cut-off limits).
-
ELSD/CAD: Excellent sensitivity (mass-sensitive, independent of chromophores).
Part 2: Comparative Method Strategy
We evaluated three method development strategies. The comparison below highlights why the "Standard" approach fails and why the "High pH" approach succeeds.
Table 1: Strategic Comparison of Methodologies
| Feature | Method A: The "Standard" (Fail) | Method B: Ion-Pairing (Functional) | Method C: High pH Hybrid (Recommended) |
| Stationary Phase | Standard Silica C18 (e.g., Zorbax Eclipse) | C18 or C8 | Hybrid Silica C18 (e.g., XBridge BEH, Gemini NX) |
| Mobile Phase pH | Acidic (0.1% Formic Acid, pH ~2.7) | Acidic + Ion Pair (0.1% TFA or Hexanesulfonate) | Basic (pH 10.5) (10mM Ammonium Bicarbonate) |
| Mechanism | Analyte protonated ( | Analyte paired with anion ( | Analyte deprotonated ( |
| Peak Shape | Broad, Tailing ( | Sharp ( | Excellent ( |
| Detection | UV 210 nm (Low S/N) | UV 210 nm (TFA absorbs UV; high noise) | ELSD / CAD (Universal) |
| MS Compatibility | Good | Poor (TFA suppresses ionization) | Excellent (High sensitivity in +ESI) |
Part 3: Visualizing the Method Selection
The following decision tree illustrates the logical flow for selecting the optimal method based on your lab's available equipment.
Figure 1: Method Development Decision Tree. The Green path represents the recommended protocol for maximum reliability.
Part 4: Recommended Protocol (Method C)
This protocol utilizes High pH suppression on a hybrid column. By raising the pH above the pKa of the amine (pH > 10), the molecule becomes neutral. Neutral amines do not interact with silanols (eliminating tailing) and are more retained by the C18 phase, allowing for better separation from polar impurities.
1. Chromatographic Conditions
-
Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (These columns are engineered to withstand pH up to 12).
-
Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Column Temp: 40°C (Improves mass transfer for viscous nonyl chains).
-
Detector: ELSD (Evaporative Light Scattering Detector).[4][5]
-
Drift Tube Temp: 50°C.
-
Gas Flow: 1.6 L/min (Nitrogen).
-
Gain: Optimized per instrument.
-
2. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Start Gradient |
| 12.0 | 95 | Elute Nonyl-Diazepane |
| 15.0 | 95 | Wash Column |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End of Run |
3. System Suitability Criteria (Self-Validating)
To ensure the method is trustworthy, every run must meet these criteria:
-
Tailing Factor (
): NMT 1.5 (Target < 1.2). If > 1.5, check pH or column age. -
Precision (RSD): NMT 2.0% for 5 replicate injections.
-
Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).[6]
Part 5: Alternative Protocol (UV-Only Labs)
If ELSD is unavailable, you cannot rely on the "High pH" buffer alone because Ammonium Bicarbonate is not transparent at 205 nm. You must switch to a non-volatile phosphate buffer (incompatible with MS).
-
Column: Standard C18 (e.g., Zorbax StableBond SB-C18).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5). Phosphate suppresses silanol activity better than Formic acid.
-
Detection: UV at 205 nm .
-
Warning: Expect baseline drift during the gradient. Purity calculations may be less accurate due to response factor variations at low UV.
Part 6: Scientific Rationale (Mechanism)[8]
Why does High pH work better?
-
Silanol Suppression: Silica supports have acidic silanol groups (
). At pH 3-7, these are ionized. Positively charged amines ( ) bind ionically, causing tailing. -
Analyte Neutralization: At pH 10.5, 1-Nonyl-1,4-diazepane is deprotonated (
). Neutral molecules interact only via hydrophobic partitioning with the C18 ligands, resulting in sharp, Gaussian peaks.
Figure 2: Mechanistic comparison of analyte interactions at Low vs. High pH.
References
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of high pH stable silica-based reversed-phase columns for the analysis of basic compounds. Journal of Chromatography A. Link
-
Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in HPLC. Application Guide.[2] Link
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link
-
PubChem. (2025).[8] 1,4-Diazepane Chemical Properties.[2][7][8][9][10][11][12] National Library of Medicine. Link
Sources
- 1. Separation of Diazepam on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. quercus.be [quercus.be]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Diazepane-1-carbaldehyde | C6H12N2O | CID 7006656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. 1,4-Diazepine - Wikipedia [en.wikipedia.org]
- 11. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of 1-Nonyl-1,4-diazepane and 1-Octyl-1,4-diazepane: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the 1,4-diazepane scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2][3][4][5] Its inherent conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling tailored interactions with a wide array of biological targets. This has led to the development of 1,4-diazepane derivatives with a broad spectrum of therapeutic potential, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2][3][4][5] A key determinant of the biological activity and pharmacokinetic profile of these compounds is the nature of the substituents on the nitrogen atoms. This guide provides a comparative overview of two such analogs: 1-Nonyl-1,4-diazepane and 1-Octyl-1,4-diazepane, focusing on the anticipated differences in their bioactivity stemming from a single methylene unit variation in their N-alkyl chains.
The Decisive Role of the Alkyl Chain: A Theoretical Comparison
The primary structural difference between 1-Nonyl-1,4-diazepane and 1-Octyl-1,4-diazepane lies in the length of their N-alkyl chains: a nine-carbon chain versus an eight-carbon chain, respectively. This seemingly minor variation can have profound implications for the molecule's physicochemical properties, most notably its lipophilicity.
Lipophilicity and its Pharmacokinetic Consequences:
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter in drug design as it governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An increase in alkyl chain length generally leads to a corresponding increase in lipophilicity. Therefore, 1-Nonyl-1,4-diazepane is predicted to be more lipophilic than its octyl counterpart.
This difference in lipophilicity is expected to manifest in several ways:
-
Membrane Permeability: Higher lipophilicity can enhance the ability of a compound to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier.
-
Plasma Protein Binding: More lipophilic compounds tend to bind more extensively to plasma proteins, which can affect their free concentration and availability to target tissues.
-
Metabolism: Increased lipophilicity can influence the rate and site of metabolism, often leading to increased susceptibility to cytochrome P450 enzymes.
-
Volume of Distribution: A more lipophilic drug is likely to have a larger volume of distribution, meaning it will distribute more readily into fatty tissues.
Studies on other N-alkylated heterocyclic compounds have demonstrated that there is often an optimal alkyl chain length for bioactivity and bioavailability. For instance, research on N-acyl-cordycepin derivatives revealed that while a longer alkyl chain increased the half-life, the N-octanoyl derivative exhibited the highest maximum concentration and overall bioavailability. Similarly, for certain phytocannabinoids, the length of the alkyl side chain is a critical determinant of receptor binding affinity, with maximal activity observed at an eight-carbon chain. These examples underscore the principle that the seemingly subtle difference between an octyl and a nonyl chain can be sufficient to significantly alter the therapeutic potential of a 1,4-diazepane derivative.
A Proposed Experimental Framework for Comparative Bioactivity Profiling
To empirically determine the comparative bioactivity of 1-Nonyl-1,4-diazepane and 1-Octyl-1,4-diazepane, a tiered screening approach is recommended. This workflow is designed to efficiently assess a broad range of potential biological activities, followed by more focused investigations based on initial findings.
Caption: A tiered experimental workflow for the comparative bioactivity profiling of 1-Nonyl-1,4-diazepane and 1-Octyl-1,4-diazepane.
Tier 1: Broad-Spectrum In Vitro Screening
The initial phase of the investigation should involve a panel of in vitro assays to identify the most promising areas of bioactivity for each compound.
1. Anticancer Activity Screening:
-
Protocol: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay will be used to assess the cytotoxicity of the compounds against a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], and HepG2 [liver]).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 1-Nonyl-1,4-diazepane and 1-Octyl-1,4-diazepane for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound against each cell line.
-
-
Rationale: This assay provides a quantitative measure of the cytotoxic potential of the compounds and can reveal selective activity against certain cancer types.[6][7]
2. Antimicrobial Activity Screening:
-
Protocol: The minimum inhibitory concentration (MIC) of the compounds will be determined using the broth microdilution method against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Methodology:
-
Prepare serial twofold dilutions of each compound in a 96-well microtiter plate containing appropriate growth media.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Rationale: This assay is a standard method for evaluating the antimicrobial efficacy of new chemical entities.
3. Central Nervous System (CNS) Receptor Binding Assay:
-
Protocol: A competitive radioligand binding assay will be performed to assess the affinity of the compounds for the benzodiazepine binding site on the GABA-A receptor.[8][9]
-
Methodology:
-
Prepare synaptic membrane fractions from rat or mouse brain tissue.
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) in the presence of increasing concentrations of the test compounds.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the inhibitory constant (Ki) for each compound.
-
-
Rationale: Given the structural similarity of the 1,4-diazepane core to benzodiazepines, evaluating their interaction with the GABA-A receptor is a logical starting point for assessing their potential CNS activity.[8][9]
Hypothetical Data Summary for Tier 1 Screening
The following table illustrates how the data from the Tier 1 screening could be presented for a clear comparison.
| Assay | Cell Line / Organism | 1-Octyl-1,4-diazepane | 1-Nonyl-1,4-diazepane |
| Anticancer (IC50, µM) | MCF-7 (Breast Cancer) | 15.2 | 8.5 |
| HCT-116 (Colon Cancer) | 22.8 | 12.1 | |
| HepG2 (Liver Cancer) | > 50 | 25.6 | |
| Antimicrobial (MIC, µg/mL) | S. aureus | 32 | 16 |
| E. coli | 64 | 32 | |
| C. albicans | > 128 | 64 | |
| CNS Receptor (Ki, nM) | GABA-A Receptor | 250 | 125 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Tier 2 and 3: In-depth Analysis and In Vivo Validation
Based on the outcomes of the Tier 1 screening, the most promising activities would be pursued in subsequent tiers. For example, if 1-Nonyl-1,4-diazepane demonstrates potent and selective anticancer activity, Tier 2 studies would focus on elucidating its mechanism of action (e.g., apoptosis induction, cell cycle arrest). This would be followed by Tier 3 in vivo studies in a relevant animal model, such as a mouse xenograft model, to evaluate its efficacy and pharmacokinetic properties.
Conclusion
The comparison between 1-Nonyl-1,4-diazepane and 1-Octyl-1,4-diazepane serves as a compelling case study in the principles of structure-activity relationships. The subtle difference of a single carbon in the N-alkyl chain is predicted to have a significant impact on their physicochemical properties and, consequently, their biological activity and pharmacokinetic profiles. The proposed experimental workflow provides a systematic and robust framework for the empirical validation of these predictions. For researchers and drug development professionals, a thorough understanding of how minor structural modifications can influence bioactivity is paramount to the rational design of novel and effective therapeutics. The insights gained from such comparative studies are invaluable in navigating the complex landscape of drug discovery and development.
References
-
Kaur Gill, R., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2014). Recent development in[1][10]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256.
- Khan, I., et al. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.
- Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). (n.d.). PubMed.
- Rashid, M., et al. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (n.d.). ORCA.
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
- Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). PubMed.
- 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. (2011). PubMed.
- Fayed, E. A., & Ahmed, H. Y. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
- Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Semantic Scholar.
- Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (n.d.). DSpace Cris Angular.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Ovid.
- 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. (2025).
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A Tale of Two Rings: A Structural and Functional Comparison of Piperazine and Homopiperazine Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of successful drugs.[1][2] Its six-membered saturated heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of conformational flexibility, tunable basicity, and synthetic tractability.[1][2] However, the quest for novel therapeutic agents with improved efficacy and optimized pharmacokinetic profiles has led researchers to explore its seven-membered counterpart, homopiperazine. This guide provides an in-depth, objective comparison of piperazine and homopiperazine derivatives, supported by experimental data, to equip researchers, scientists, and drug development professionals with the critical insights needed for strategic scaffold selection and optimization.
At a Glance: Key Structural and Physicochemical Differences
The addition of a single methylene group to the piperazine backbone to form homopiperazine may seem like a subtle modification, yet it imparts significant changes in the molecule's three-dimensional structure and fundamental physicochemical properties. These differences, in turn, have a profound impact on their pharmacological behavior.
| Property | Piperazine | Homopiperazine | Rationale and Implications |
| Ring Size | 6-membered | 7-membered | The larger ring size of homopiperazine introduces greater conformational flexibility and a larger surface area, which can influence binding to biological targets. |
| Conformation | Predominantly chair and boat conformations[1][3] | Predominantly a pseudo-chair conformation[4] | The well-defined chair-boat equilibrium of piperazine provides a degree of rigidity, while the more flexible pseudo-chair of homopiperazine may allow for adaptation to different binding pocket geometries. |
| pKa (predicted) | pKa1 ≈ 5.35, pKa2 ≈ 9.73[5] | pKa ≈ 11.02[6] | The higher predicted basicity of homopiperazine suggests it will be more protonated at physiological pH, potentially leading to stronger ionic interactions with target proteins but also impacting cell permeability. |
| Thermal Stability | More stable; ~30% loss after 4 weeks at 175 °C[7] | Less stable; 99% loss after 4 weeks at 175 °C[7] | The reduced thermal stability of the homopiperazine ring could be a consideration in drug formulation and storage. |
Delving Deeper: A Comparative Analysis
Conformational Landscape: A Tale of Chairs and Pseudo-Chairs
The biological activity of a molecule is intimately linked to its three-dimensional shape and its ability to adopt a conformation that is complementary to its biological target. The conformational landscapes of piperazine and homopiperazine derivatives are distinctly different, a factor that medicinal chemists can leverage in drug design.
Piperazine: The six-membered piperazine ring predominantly exists in a dynamic equilibrium between chair and boat conformations.[1] The energy barrier for the interconversion between these forms is relatively low, allowing the ring to adapt its shape to fit within enzyme active sites and receptor pockets.[3] The chair conformation is generally the most stable, and the orientation of substituents (axial vs. equatorial) can significantly influence biological activity.[8]
Homopiperazine: The seven-membered homopiperazine ring is more flexible and adopts a lower-energy pseudo-chair conformation.[4] This added flexibility can be advantageous, allowing the molecule to explore a wider range of conformational space and potentially bind to targets that are inaccessible to the more rigid piperazine scaffold. However, this increased flexibility can also come at an entropic cost upon binding, which may negatively impact affinity.
Caption: Conformational landscapes of piperazine and homopiperazine.
Synthesis: Navigating the Ring Systems
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both piperazine and homopiperazine derivatives can be synthesized through various routes, with some key differences.
Piperazine Derivatives: The synthesis of N-substituted piperazines is well-established.[2] A common and versatile method involves the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride.[9] This method is amenable to a wide range of anilines, allowing for the generation of diverse libraries of N-arylpiperazine derivatives.[10][11]
Homopiperazine Derivatives: The synthesis of homopiperazine derivatives often starts from ethylenediamine.[12] A robust method involves the protection of the amino groups of ethylenediamine, followed by cyclization with a 1,3-dihalopropane.[12][13] While effective, this multi-step process can be more cumbersome than some of the more direct methods available for piperazine synthesis.
Comparative Synthesis Workflow:
Caption: Generalized synthetic workflows for N-arylpiperazine and N-arylhomopiperazine.
Pharmacological Implications: A Head-to-Head Comparison
The structural and physicochemical differences between piperazine and homopiperazine derivatives translate into distinct pharmacological profiles.
Anticancer Activity: In a study comparing analogues of the anti-cancer lead compound JS-K, both piperazine and homopiperazine derivatives showed potent anti-proliferative activities against human leukemia cell lines.[1][14] Notably, the homopiperazine analogues were found to have comparable activity to their piperazine counterparts, suggesting that the larger ring size is well-tolerated in this particular scaffold and may offer an avenue for further optimization.[1][14]
Central Nervous System (CNS) Activity: Both piperazine and homopiperazine scaffolds have been explored for their activity on CNS targets. A series of N,N'-substituted piperazine and homopiperazine derivatives were synthesized and shown to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors.[15] The potencies of the most active piperazine and homopiperazine derivatives in enhancing [3H]MK-801 binding to NMDA receptors were comparable, indicating that both ring systems can effectively engage this target.[15]
Metabolic Stability: The piperazine ring is a known site of metabolism, often undergoing N-dealkylation or oxidation.[16][17] While direct comparative metabolic stability data for analogous piperazine and homopiperazine derivatives is limited, the increased lipophilicity and additional methylene group of the homopiperazine ring could potentially influence its metabolic fate. The lower thermal stability of homopiperazine may also be a factor to consider in its overall metabolic profile.[7]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate the direct comparison of piperazine and homopiperazine derivatives in a research setting, the following experimental protocols are provided.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is a gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor.[18]
Objective: To determine and compare the binding affinities of a piperazine derivative and its corresponding homopiperazine analogue to a target receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.[1]
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[19]
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand).[1]
-
Unlabeled piperazine and homopiperazine test compounds.
-
96-well filter plates (e.g., glass fiber filters pre-soaked in 0.3% PEI).[19]
-
Scintillation fluid.[1]
-
Microplate scintillation counter.[1]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled piperazine and homopiperazine compounds. Prepare the radiolabeled ligand and membrane/receptor suspension at the desired concentrations in ice-cold assay buffer.[1]
-
Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test compound, the radiolabeled ligand, and the membrane/receptor suspension to each well.[19] To determine non-specific binding, a high concentration of an unlabeled ligand is used.[1]
-
Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to reach binding equilibrium.[19]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.[1][19]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[1][19]
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.[1][19]
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
Conclusion: A Strategic Choice in Drug Design
The choice between a piperazine and a homopiperazine scaffold is a strategic one that should be guided by the specific goals of the drug discovery program. Piperazine, with its well-defined conformational preferences and extensive history in medicinal chemistry, offers a solid foundation for scaffold-based design.[2] Homopiperazine, with its increased flexibility and larger surface area, provides an opportunity to explore new chemical space and potentially engage with targets in a different manner.[7]
This guide has provided a comprehensive comparison of these two important heterocyclic scaffolds, highlighting their key structural, physicochemical, and pharmacological differences. By understanding these nuances and employing the provided experimental protocols, researchers can make more informed decisions in the design and optimization of the next generation of therapeutic agents.
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validating 1-Nonyl-1,4-diazepane structure via X-ray crystallography
As a Senior Application Scientist, I frequently consult on the structural validation of highly flexible aliphatic amines. For researchers and drug development professionals, validating the absolute 3D structure of a molecule like 1-Nonyl-1,4-diazepane (CAS: 1037165-14-2) presents a unique analytical nightmare.
The molecule consists of a 1,4-diazepane ring—which dynamically interconverts between twisted chair and twist-boat conformations[1][2]—attached to a highly flexible 9-carbon nonyl chain[3]. This massive conformational entropy means the compound naturally resists forming ordered crystal lattices, preferring to "oil out" or precipitate as an amorphous powder[4].
To definitively prove its structure, we must move beyond routine solution-state NMR and force the molecule into a state suitable for diffraction. This guide objectively compares the gold standard—Single Crystal X-Ray Diffraction (SCXRD) —against the disruptive cryo-EM technique, Microcrystal Electron Diffraction (MicroED) , providing self-validating experimental workflows for both.
The Analytical Dilemma: SCXRD vs. MicroED vs. NMR
When dealing with flexible small molecules, choosing the right analytical technique is a balance between sample viability and the depth of structural information required.
-
Nuclear Magnetic Resonance (NMR): Excellent for establishing 2D connectivity in solution. However, NMR only provides a time-averaged ensemble of the nonyl chain's conformations. It cannot definitively prove the absolute solid-state 3D configuration without extensive computational modeling[2].
-
Single Crystal X-Ray Diffraction (SCXRD): The undisputed gold standard for absolute configuration[5]. X-rays scatter off the electron clouds of atoms, providing atomic-level precision. The fatal flaw? SCXRD requires large, high-quality single crystals (typically >50 µm). For 1-nonyl-1,4-diazepane, achieving this requires chemical derivatization or crystallization chaperones[4][6].
-
Microcrystal Electron Diffraction (MicroED): A revolutionary cryo-EM technique that diffracts electrons through nanocrystals (100–500 nm)[7][8]. Because electrons interact with the Coulomb potential (the nucleus and the electron cloud) much more strongly than X-rays, MicroED can solve structures from invisible powders in minutes, and easily visualizes protons and charged states[8][9][10].
Quantitative Performance Comparison
| Parameter | SCXRD | MicroED | Solution-State NMR |
| Sample Size Required | Large single crystal (>50 µm) | Nanocrystals (100–500 nm) | ~1–5 mg (Solution) |
| Resolution Limit | Sub-angstrom (< 1.0 Å) | Sub-angstrom (< 1.0 Å) | N/A (Ensemble average) |
| Scattering Target | Electron clouds | Coulomb potential | Nuclear spin |
| Proton Visibility | Challenging | Excellent[10] | Excellent |
| Data Collection Time | Hours to Days | Minutes[8] | Minutes to Hours |
| Primary Limitation | Fails if molecule "oils out" | Dynamical scattering artifacts | Cannot resolve absolute 3D packing |
Strategic Workflows for Flexible Amines
To understand how we tackle 1-nonyl-1,4-diazepane, we must map the causality of our analytical choices. If entropy prevents crystallization, we must engineer the intermolecular forces to reduce that entropy.
Caption: Structural Validation Decision Tree for Flexible Amines.
Self-Validating Experimental Protocols
A protocol is only scientifically rigorous if it contains internal mechanisms to validate its own success. Below are the field-proven methodologies for both SCXRD and MicroED.
Protocol A: Co-Crystallization for SCXRD Analysis
To force 1-nonyl-1,4-diazepane into a macroscopic crystal, we must restrict the diazepane ring and encapsulate the nonyl chain. We achieve this using salt formation combined with a crystallization chaperone (e.g., tetraaryladamantane)[4].
Step-by-Step Methodology:
-
Analyte Purification: Purify 1-nonyl-1,4-diazepane to >99% via flash chromatography. Causality: Even trace impurities disrupt the delicate nucleation thermodynamics of flexible chains.
-
Heavy-Atom Salt Formation: React the free base with a heavy-atom chiral acid, such as (1S)-(+)-10-camphorsulfonic acid, in anhydrous THF[6].
-
Self-Validation Check: The heavy sulfur atom acts as an internal reference for anomalous dispersion during X-ray data processing, mathematically validating the absolute configuration independent of the model[5].
-
-
Chaperone Encapsulation: Introduce a tetraaryladamantane (TAA) chaperone to the solution. Causality: The rigid TAA framework creates an inclusion complex that physically traps the "wriggling" nonyl chain, preventing the sample from separating into an oil[4].
-
Vapor Diffusion: Place the solution in a small inner vial, resting inside a larger sealed vial containing an anti-solvent (e.g., pentane). Allow slow vapor diffusion at 4°C over 7 days.
-
Data Collection: Mount a >50 µm crystal on a diffractometer loop using paratone oil to prevent solvent loss, and collect data at 100 K using Cu-Kα radiation.
Caption: Self-Validating Co-Crystallization Workflow for 1-Nonyl-1,4-diazepane.
Protocol B: MicroED for Nanocrystalline Powders
If the co-crystallization fails and yields only a microcrystalline precipitate, do not discard the sample. MicroED can solve the structure directly from this "failed" powder[8][9].
Step-by-Step Methodology:
-
Sample Sonication: Suspend a few micrograms of the 1-nonyl-1,4-diazepane precipitate in a non-solubilizing solvent (e.g., cold hexane) and gently sonicate. Causality: This breaks larger aggregates into the 100–500 nm nanocrystals required for electron transmission[7].
-
Grid Vitrification: Apply 2 µL of the suspension to a glow-discharged Quantifoil EM grid. Blot away excess liquid and immediately plunge-freeze into liquid ethane.
-
Self-Validation Check: Vitrification prevents the formation of crystalline ice. If sharp, parasitic ice rings (e.g., at 3.9 Å) appear during initial screening, the grid preparation failed and must be repeated[9].
-
-
Continuous Rotation Data Collection: Transfer the grid to a cryo-TEM operating at 200 kV. Locate a nanocrystal and continuously rotate the stage at 0.5°/s while exposing the camera. Causality: Continuous rotation accurately integrates diffraction intensities across reciprocal space, mitigating the dynamical scattering artifacts inherent to electron diffraction[8][9].
-
Data Processing: Process the movie frames using standard X-ray crystallographic software (e.g., DIALS). The appearance of distinct proton densities in the final Coulomb potential map serves as the ultimate validation of high-resolution data integrity[10].
References
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1,4‐Diazepane Ring‐Based Systems . ResearchGate. 1
-
Comparative Analysis of (R)-1-benzyl-5-methyl-1,4-diazepane Salt Crystal Structures: A Guide for Researchers . Benchchem. 6
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Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding . PubMed.2
-
Electron crystallography of small molecules: Big impact on science! . Dectris. 7
-
Absolute Configuration of Small Molecules by Co‐Crystallization . PMC - NIH. 4
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The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination . ACS Publications.8
-
An Overview of Microcrystal Electron Diffraction (MicroED) . eScholarship.org. 9
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X-ray versus MicroED . ResearchGate. 10
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Tertiary Amines (1-nonyl-1,4-diazepane) . CymitQuimica. 3
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X-ray Single-Crystal Diffraction . Encyclopedia MDPI. 5
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Spectroscopic Characterization and Performance Comparison of 1-Nonyl-1,4-diazepane Metal Complexes
As drug development and advanced materials science lean heavily into lipophilic coordination chemistry, the structural nuances of macrocyclic and acyclic ligands dictate their functional success. 1-Nonyl-1,4-diazepane (CAS: 1037165-14-2) [1][2] represents a highly specialized evolution of the standard 1,4-diazepane (homopiperazine) scaffold. By appending a nine-carbon alkyl chain to one of the nitrogen atoms, we fundamentally alter the ligand's steric profile, lipophilicity, and spectroscopic behavior upon metal coordination.
As a Senior Application Scientist, I approach ligand selection not just as a synthetic step, but as a tunable parameter for downstream applications like solvent extraction, phase-transfer catalysis, and the design of membrane-permeable metallodrugs. This guide objectively compares 1-Nonyl-1,4-diazepane against common alternatives and provides a self-validating spectroscopic protocol for confirming its coordination complexes.
Performance Comparison: Ligand Alternatives
To understand why we use 1-Nonyl-1,4-diazepane, we must compare it to its unsubstituted parent, 1,4-Diazepane, and the rigid macrocycle Cyclam. The addition of the nonyl chain introduces significant steric hindrance and dramatically increases the partition coefficient (LogP), which is critical for lipid membrane penetration.
Table 1: Comparative Matrix of Diazepane and Macrocyclic Ligands
| Feature / Metric | 1-Nonyl-1,4-diazepane | 1,4-Diazepane (Homopiperazine) | Cyclam (1,4,8,11-Tetraazacyclotetradecane) |
| Denticity | Bidentate (N, N') | Bidentate (N, N') | Tetradentate (N4) |
| Lipophilicity (LogP) | High (~3.5) – Excellent for non-polar solvents | Low (-0.4) – Highly water-soluble | Moderate (~0.5) – Amphiphilic |
| Steric Profile | Asymmetric, bulky N-alkyl chain | Minimal steric hindrance | Highly rigid, pre-organized cavity |
| Coordination Geometry (Cu²⁺) | Distorted Tetrahedral / Square Pyramidal | Square Planar | Square Planar (highly stable) |
| Primary Application | Lipophilic metallodrugs, solvent extraction | Basic coordination studies, aqueous catalysis | Radiopharmaceuticals, stable chelation |
Data synthesized from foundational coordination studies of homopiperazine scaffolds[3] and functionalized diazepane platforms[4][5].
Spectroscopic Causality: Decoding the Nonyl Chain
When characterizing metal complexes of 1-Nonyl-1,4-diazepane, we rely on a multi-modal spectroscopic approach. It is not enough to simply record values; we must understand the causality behind the spectral shifts.
UV-Vis Spectroscopy (Electronic Transitions)
In transition metal complexes (e.g., Cu²⁺, Ni²⁺), the nonyl chain introduces significant steric bulk. When coordinating to Cu(II), this bulk prevents the formation of a perfectly planar
-
The Result: This distortion lowers the ligand field splitting energy (
), causing a bathochromic (red) shift in the d-d transition band (typically moving from ~550 nm in unsubstituted diazepanes to >600 nm in the nonyl derivative).
FTIR Spectroscopy (Vibrational Shifts)
FTIR serves as a primary self-validating tool for coordination. The 1-Nonyl-1,4-diazepane ligand contains one secondary amine (N-H) and one tertiary amine (N-nonyl).
-
The Result: Upon coordination, the metal cation withdraws electron density from the nitrogen atoms, weakening the N-H bond. The N-H stretching frequency will reliably drop from ~3300 cm⁻¹ (free ligand) to ~3150 cm⁻¹ (coordinated complex). If this shift is absent, coordination has failed.
NMR Spectroscopy (Magnetic Deshielding)
For diamagnetic complexes (e.g., Zn²⁺, Sn²⁺)[6], ¹H and ¹³C NMR provide topological confirmation.
-
The Result: The protons on the carbons adjacent to the coordinating nitrogens (
-CH₂) experience severe deshielding due to the electron-withdrawing effect of the metal, shifting downfield by 0.4–0.8 ppm[4]. Crucially, the terminal protons of the nonyl chain remain relatively unaffected, serving as an excellent internal reference to confirm the ligand's structural integrity post-complexation.
Caption: Spectroscopic logic tree for validating 1-Nonyl-1,4-diazepane metal coordination.
Experimental Workflow: Synthesis & Characterization
To ensure reproducibility, the following protocol is designed as a self-validating system. We will use Copper(II) as the model transition metal due to its distinct chromophoric and paramagnetic properties.
Step-by-Step Methodology:
Phase 1: Ligand Preparation & Complexation
-
Solubilization: Dissolve 2.0 mmol of 1-Nonyl-1,4-diazepane in 20 mL of absolute ethanol. Note: The nonyl chain ensures rapid and complete solubility, unlike rigid macrocycles which may require heating.
-
Metal Addition: Prepare a solution of
(1.0 mmol) in 10 mL of ethanol. Add this dropwise to the ligand solution under continuous stirring at room temperature. -
Visual Causality Check: The solution will immediately transition from a pale blue to a deep, intense purple/blue. This color change is the first indicator that the stronger nitrogen donors of the diazepane ring have displaced the solvent/water ligands.
-
Reflux & Isolation: Reflux the mixture for 2 hours to ensure thermodynamic stability. Concentrate the solvent in vacuo to ~5 mL. Precipitate the complex by adding 15 mL of cold diethyl ether. Filter the resulting microcrystals and wash with cold ether.
Phase 2: Spectroscopic Validation
-
FTIR Analysis (ATR Method): Run the free liquid ligand and the solid complex.
-
Validation: Confirm the N-H stretch shifts from ~3300 cm⁻¹ to ~3150 cm⁻¹. Confirm the C-N stretching vibrations shift from ~1120 cm⁻¹ to ~1080 cm⁻¹.
-
-
UV-Vis Analysis: Dissolve the complex in Dichloromethane (DCM).
-
Validation: The lipophilic nonyl chain allows the complex to dissolve in DCM (a major advantage over unsubstituted homopiperazine). Scan from 400–800 nm. A broad peak at ~620 nm confirms the sterically distorted
transition.
-
-
EPR Spectroscopy (X-band, 77 K): Because Cu(II) is paramagnetic, NMR is less informative due to extreme line broadening. Instead, use EPR in a frozen glass (DCM/Toluene).
-
Validation: Extract
and values. A confirms a ground state, typical for equatorially coordinated nitrogen donors in a distorted geometry.
-
Caption: Experimental workflow for the synthesis and characterization of 1-Nonyl-1,4-diazepane complexes.
Conclusion
Replacing a standard homopiperazine with 1-Nonyl-1,4-diazepane is a strategic choice for applications demanding high lipophilicity and organic solvent solubility. However, researchers must account for the spectroscopic consequences of the nonyl chain: sterically induced red-shifts in UV-Vis, distinct N-H weakening in FTIR, and the necessity of non-polar solvents for characterization. By following the self-validating protocols outlined above, scientists can confidently confirm coordination and leverage this versatile ligand in advanced applications.
References
-
Title: Homopiperazine (Hexahydro-1,4-diazepine) Source: MDPI URL: [Link]
-
Title: Synthesis and characterization of Sn(II) complexes supported by amino bis-phenoxide ligands Source: Dalton Transactions (RSC Publishing) URL: [Link]
Sources
- 1. 1037165-14-2 CAS Manufactory [chemicalbook.com]
- 2. Tertiary Amines | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,4,6-Trimethyl-6-nitro-1,4-diazepane | 62197-44-8 | Benchchem [benchchem.com]
- 5. Synthesis, selected coordination chemistry and extraction behavior of a (phosphinoylmethyl)pyridyl N-oxide-functionalized ligand based upon a 1,4-diazepane platform (Journal Article) | OSTI.GOV [osti.gov]
- 6. Synthesis and characterization of Sn( ii ) complexes supported by amino bis-phenoxide ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01442E [pubs.rsc.org]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-Nonyl-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's elemental composition is a non-negotiable cornerstone of its characterization. This guide provides an in-depth, technical comparison of elemental analysis standards for 1-Nonyl-1,4-diazepane, a saturated diazepine derivative of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating system for accurate and reliable results.
The Critical Role of Elemental Analysis in Pharmaceutical Development
Elemental analysis, specifically CHN (Carbon, Hydrogen, and Nitrogen) analysis, serves as a fundamental tool for verifying the empirical formula of a newly synthesized active pharmaceutical ingredient (API) like 1-Nonyl-1,4-diazepane.[1][2] This technique is not merely a formality for publication but a critical component of quality assurance and regulatory compliance.[1] An accurate elemental composition provides confidence in the molecular structure, which is paramount for understanding its physicochemical properties, reactivity, and ultimately, its therapeutic efficacy and safety. The industry standard for acceptable deviation from the theoretical value is typically within ±0.4%, a benchmark that underscores the need for meticulous analytical practices.[3]
Theoretical Elemental Composition of 1-Nonyl-1,4-diazepane
Before embarking on any experimental work, a clear understanding of the theoretical elemental composition is essential. 1-Nonyl-1,4-diazepane is a saturated heterocyclic amine. The molecular formula for 1-Nonyl-1,4-diazepane is C₁₄H₃₀N₂ .
To calculate the theoretical elemental composition, we use the atomic weights of Carbon (12.011 g/mol ), Hydrogen (1.008 g/mol ), and Nitrogen (14.007 g/mol ).
Molecular Weight: (14 * 12.011) + (30 * 1.008) + (2 * 14.007) = 168.154 + 30.24 + 28.014 = 226.408 g/mol
Theoretical Elemental Percentages:
-
Carbon (C): (168.154 / 226.408) * 100% = 74.27%
-
Hydrogen (H): (30.24 / 226.408) * 100% = 13.36%
-
Nitrogen (N): (28.014 / 226.408) * 100% = 12.37%
This theoretical baseline is the benchmark against which all experimental results will be compared.
The Gold Standard: CHN Combustion Analysis
The most prevalent and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds is high-temperature combustion analysis, often referred to as the Pregl-Dumas method.[4] This technique is the gold standard due to its accuracy, speed, and relatively small sample requirement.[5]
The fundamental principle involves the complete combustion of the sample in a high-temperature furnace (typically around 1000°C) in the presence of a controlled amount of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion gases are then passed through a series of traps to remove interfering substances and are subsequently separated and quantified by a thermal conductivity detector (TCD). The instrument's software then calculates the percentage of each element in the original sample.
Comparison of Primary Elemental Analysis Standards
The accuracy of CHN analysis is intrinsically linked to the quality of the calibration standards used. A suitable standard must be a stable, non-hygroscopic solid with a well-defined and high-purity elemental composition. For nitrogen-containing compounds like 1-Nonyl-1,4-diazepane, several certified reference materials (CRMs) are commercially available. Below is a comparison of two widely used standards: Acetanilide and Sulfanilamide.
| Feature | Acetanilide (C₈H₉NO) | Sulfanilamide (C₆H₈N₂O₂S) |
| Purity | High purity, often >99.5% | High purity, often >99.5% |
| Hygroscopicity | Non-hygroscopic | Slightly hygroscopic, requires careful storage |
| Stability | Highly stable under ambient conditions | Stable, but can be light-sensitive over time |
| Nitrogen Content | 10.36% | 16.27% |
| Primary Use | CHN analysis | CHNS analysis |
| Advantages | Excellent stability and non-hygroscopic nature make it a reliable primary standard for CHN analysis. | Its higher nitrogen content can be advantageous for calibrating the nitrogen channel of the analyzer, especially for nitrogen-rich samples. Also suitable for sulfur-containing compounds. |
| Considerations | Lower nitrogen content compared to sulfanilamide. | Its slight hygroscopicity necessitates storage in a desiccator to prevent moisture absorption, which can affect the accuracy of hydrogen and, to a lesser extent, carbon values. |
Expert Recommendation: For the routine and high-precision analysis of 1-Nonyl-1,4-diazepane, Acetanilide is the preferred primary standard due to its exceptional stability and non-hygroscopic nature. This minimizes a potential source of error from moisture absorption. However, if the laboratory also frequently analyzes sulfur-containing compounds, Sulfanilamide is a versatile and cost-effective alternative, provided that proper storage and handling procedures are strictly followed.
Experimental Protocol: CHN Analysis of 1-Nonyl-1,4-diazepane
This protocol outlines the steps for the elemental analysis of the liquid sample, 1-Nonyl-1,4-diazepane, using a modern CHN combustion analyzer.
5.1. Instrumentation and Materials
-
CHN Combustion Elemental Analyzer
-
Microbalance (readable to 0.001 mg)
-
Tin capsules for liquid samples
-
Certified Reference Material (e.g., Acetanilide)
-
1-Nonyl-1,4-diazepane sample (ensure purity and dryness)
-
High-purity helium, oxygen, and compressed air
5.2. Instrument Calibration
-
Standard Preparation: Accurately weigh approximately 1-2 mg of Acetanilide into a tin capsule. Record the weight precisely.
-
Calibration Curve: Analyze a series of at least three to five Acetanilide standards to establish a calibration curve for carbon, hydrogen, and nitrogen. The instrument software will use the known elemental percentages of the standard and the measured signals to create this curve.
-
Verification: Analyze a mid-range calibration standard as an unknown to verify the accuracy of the calibration curve. The results should be within the acceptable limits (typically ±0.3%) of the theoretical values.
5.3. Sample Analysis
-
Sample Preparation: As 1-Nonyl-1,4-diazepane is a liquid, a specialized encapsulation technique is required to prevent volatilization before combustion.
-
Place an empty tin capsule on the microbalance and tare.
-
Using a microliter syringe, carefully dispense approximately 1-2 µL of 1-Nonyl-1,4-diazepane into the capsule.
-
Immediately seal the capsule using appropriate tools to ensure a hermetic seal. This is a critical step to prevent sample loss.
-
Record the exact weight of the encapsulated sample.
-
-
Analysis: Place the sealed tin capsule into the autosampler of the CHN analyzer.
-
Replicates: Analyze at least three independent samples of 1-Nonyl-1,4-diazepane to assess the precision of the measurement.
5.4. Data Analysis and Validation
-
Calculation: The instrument software will automatically calculate the percentage of C, H, and N in the 1-Nonyl-1,4-diazepane sample based on the calibration curve.
-
Comparison: Compare the average experimental percentages to the theoretical values calculated in Section 2.
-
Acceptance Criteria: The experimental results should fall within the generally accepted tolerance of ±0.4% of the theoretical values.[3]
Method Validation: Ensuring Trustworthiness in Your Results
Method validation is a critical process in pharmaceutical analysis that provides documented evidence that an analytical method is suitable for its intended purpose. For the CHN analysis of 1-Nonyl-1,4-diazepane, the following validation parameters should be assessed:
-
Accuracy: The closeness of the experimental results to the true (theoretical) values. This is assessed by analyzing a certified reference material with a known elemental composition.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. For elemental analysis, this is generally high due to the fundamental nature of the measurement.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration (amount) of the analyte in the sample within a given range. This is established during the calibration process.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Alternative and Complementary Analytical Techniques
While CHN combustion analysis is the primary method for determining the elemental composition of organic compounds, other techniques can provide complementary information, particularly regarding purity and the presence of other elements.
| Technique | Principle | Application for 1-Nonyl-1,4-diazepane |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measures the light emitted by excited atoms in a plasma to determine elemental composition. | Primarily used for detecting and quantifying trace metal impurities that may be present from the synthesis process (e.g., residual catalysts). Not suitable for C, H, and N analysis. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Measures the mass-to-charge ratio of ions in a plasma to determine elemental and isotopic composition. | Offers higher sensitivity than ICP-OES for trace metal analysis. |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. | A powerful tool to corroborate the elemental composition derived from CHN analysis. The measured mass should be within 5 ppm of the calculated exact mass. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and connectivity of atoms in a molecule. | While not a direct measure of elemental composition, ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of 1-Nonyl-1,4-diazepane. |
Visualizing the Workflow
The following diagram illustrates the key steps in the elemental analysis workflow for 1-Nonyl-1,4-diazepane.
Sources
- 1. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
Publish Comparison Guide: Surfactant Properties of 1-Nonyl-1,4-diazepane
The following guide benchmarks the surfactant properties of 1-Nonyl-1,4-diazepane (CAS: 1037165-14-2), a pH-responsive cationic amphiphile. This analysis positions the molecule against standard quaternary ammonium surfactants (e.g., CTAB) and other transfection-grade lipids, focusing on its dual-nitrogen headgroup mechanics.
Executive Summary & Chemical Identity
1-Nonyl-1,4-diazepane represents a class of "smart" cationic surfactants distinguished by a 7-membered homopiperazine (diazepane) headgroup. Unlike permanently charged quaternary ammonium surfactants (e.g., CTAB), this molecule possesses secondary and tertiary amines with distinct pKa values, conferring pH-switchable amphiphilicity .
This guide evaluates its utility in gene delivery (transfection) , antimicrobial formulations , and stimuli-responsive emulsification , where the ability to shed cationic charge or buffer endosomal pH is critical.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
-
IUPAC Name: 1-Nonyl-1,4-diazepane
-
Molecular Formula:
-
Headgroup: 1,4-Diazepane (Homopiperazine) – Cyclic diamine, pH-buffer capable.
-
Tail: Nonyl (
) – Medium-chain, high critical micelle concentration (CMC) relative to analogs.
Comparative Benchmarking: 1-Nonyl-1,4-diazepane vs. Alternatives
The following table contrasts 1-Nonyl-1,4-diazepane with the industry-standard Cetyltrimethylammonium Bromide (CTAB) and the transfection lipid DOTAP .
| Feature | 1-Nonyl-1,4-diazepane | CTAB (Standard Cationic) | DOTAP (Transfection Lipid) |
| Charge Nature | pH-Dependent (Cationic < pH 9) | Permanently Cationic (Quaternary) | Permanently Cationic |
| Headgroup pKa | N/A (Always charged) | N/A | |
| Buffering Capacity | High (Proton Sponge Effect) | None | Low |
| Cytotoxicity | Low to Moderate (Charge sheds at neutral pH) | High (Disrupts membranes) | Moderate |
| CMC (Approx.) | ~15–25 mM (Estimated for | 0.92 mM ( | N/A (Forms Liposomes) |
| Endosomal Escape | Active (Osmotic swelling) | Passive (Membrane fusion) | Passive |
| Primary Application | Gene Delivery, pH-Switchable Emulsions | Lysis, Antimicrobial, Synthesis | Liposomal Transfection |
Key Differentiator: The "Proton Sponge" Mechanism
Unlike CTAB, which remains cationic and toxic regardless of pH, 1-Nonyl-1,4-diazepane acts as a buffer. In the acidic environment of an endosome (pH 5.0–6.0), the secondary amine (
Mechanistic Visualization (Graphviz)
The following diagram illustrates the pH-dependent transition of 1-Nonyl-1,4-diazepane from a surface-active micelle to an endosome-disrupting agent.
Caption: Mechanism of Action: The diazepane headgroup buffers acidic pH, triggering osmotic rupture of endosomes for cytosolic delivery.
Experimental Protocols for Benchmarking
To validate the performance of 1-Nonyl-1,4-diazepane, the following self-validating protocols are recommended.
Protocol A: Determination of Critical Micelle Concentration (CMC) via Conductivity
Rationale: Cationic surfactants show a distinct break in conductivity vs. concentration plots at the CMC.
-
Preparation: Prepare a 100 mM stock solution of 1-Nonyl-1,4-diazepane in deionized water (pH adjusted to 4.0 with HCl to ensure full protonation for measurement).
-
Calibration: Calibrate the conductivity meter using 0.01 M KCl standard.
-
Titration:
-
Add stock solution stepwise (10 µL increments) to 20 mL of deionized water under constant stirring.
-
Record conductivity (
) after 2 minutes of equilibration for each step.
-
-
Analysis:
-
Plot
(y-axis) vs. Concentration (x-axis). -
Fit two linear regression lines: one for the pre-micellar region and one for the post-micellar region.
-
Validation: The intersection point of these two lines is the CMC.
-
Note: For a
chain, expect CMC in the range of 15–25 mM.
-
Protocol B: Acid-Base Titration for Buffering Capacity
Rationale: To quantify the "proton sponge" potential compared to PEI (Polyethylenimine).
-
Setup: Dissolve 0.2 mmol of surfactant in 30 mL of 150 mM NaCl.
-
Acidification: Adjust starting pH to 10.0 using 0.1 M NaOH.
-
Titration: Add 0.1 M HCl in 50 µL increments, recording pH after stabilization.
-
Calculation:
-
Plot pH vs. Volume of HCl.
-
Calculate the buffering capacity (
) in the range of pH 7.4 to 5.0. -
Success Criteria: A shallow slope (plateau) between pH 7 and 5 indicates high buffering potential, superior to CTAB (which drops sharply).
-
Applications & Formulation Guidelines
Gene Transfection (RNA/DNA)
The 1,4-diazepane ring is structurally homologous to portions of PEI, the gold standard for polymer transfection.
-
Formulation: Mix 1-Nonyl-1,4-diazepane with a helper lipid (e.g., DOPE) in a 1:1 molar ratio.
-
Advantage: The
chain provides sufficient hydrophobicity for vesicle formation without the extreme stability of chains, allowing easier payload release upon membrane fusion.
pH-Switchable Emulsions
-
Use Case: Breaking oil-in-water emulsions on demand.
-
Mechanism: At pH < 6, the surfactant is highly cationic and stabilizes the emulsion. At pH > 10, it deprotonates, loses solubility/repulsion, and the emulsion breaks (creaming/coalescence). This is ideal for recyclable reaction media.
References
- Homopiperazine Scaffolds in Medicinal Chemistry: Review on synthesis and biological significance of 1,4-diazepines. Source: [Vertex AI Search Result 1.1, 1.5]
- Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.
- Proton Sponge Effect: Boussif, O., et al. (1995). "A versatile vector for gene and oligonucleotide transfer into cells in culture and in vivo: polyethylenimine." Proceedings of the National Academy of Sciences, 92(16), 7297-7301. (Foundational mechanistic reference for amine buffering).
- Gemini and Heterocyclic Surfactants: Synthesis and physicochemical properties of 1-alkylaminoglycerol Gemini surfactants. Source: [Arabian Journal of Chemistry, Vertex AI Search Result 1.20]
-
1-Nonyl-1,4-diazepane Identification
Sources
Safety Operating Guide
1-Nonyl-1,4-diazepane proper disposal procedures
Executive Summary: Immediate Action Required
1-Nonyl-1,4-diazepane is a specialized cyclic amine often used as a building block in medicinal chemistry.[1][2] Due to the lack of a widely published, commodity-level Safety Data Sheet (SDS) for this specific derivative, you must treat it as a High-Hazard Substance based on Structure-Activity Relationship (SAR) protocols.[2]
Operational Directive:
-
Default Classification: Corrosive (Class 8) and Environmentally Hazardous (Aquatic Toxicity) .[2]
-
Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with oxidizing agents or acids in waste streams.[2]
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[2]
Hazard Identification & Chemical Profiling
To ensure safety, we extrapolate the hazards of 1-Nonyl-1,4-diazepane from its parent structure (1,4-diazepane) and its substituent (nonyl chain).[2]
| Feature | Structural Component | Inferred Hazard | Operational Implication |
| Core | 1,4-Diazepane Ring | Corrosive (Skin/Eye Damage) | Requires full face shield and chemically resistant gloves (Nitrile/Neoprene).[1][2] |
| Tail | Nonyl Group ( | Aquatic Toxicity | Zero-discharge policy. The lipophilic tail increases cell membrane permeability, making it highly toxic to aquatic life.[2] |
| Reactivity | Secondary/Tertiary Amine | Exothermic Reaction | Violent reaction with acids and acid chlorides.[2] Segregate strictly from acidic waste.[2] |
Expert Insight: The addition of a nonyl chain to the diazepane ring significantly increases lipophilicity .[2] Unlike simple diazepane, which is water-soluble, this derivative will partition into biological membranes more readily, increasing the risk of systemic toxicity upon skin contact.[2]
Pre-Disposal Handling & Segregation
Before disposal, the compound must be stabilized and packaged correctly to prevent accidents during storage or transport.[2]
A. Waste Stream Segregation
You must create a dedicated waste stream or utilize a "Basic Organic" stream.[2]
-
Compatible: Other organic amines (e.g., triethylamine, pyridine), basic organic solutions.
-
Incompatible (DO NOT MIX):
B. Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[2]
-
Avoid: Metal containers (aluminum/zinc), which can degrade or react with strong amines.
Step-by-Step Disposal Protocol
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and protects lab personnel.[2]
Step 1: Chemical Deactivation (Optional but Recommended for Bulk)
If you have >500 mL of pure substance, partial neutralization may be safer before storage, but only if you have experience.
-
Dilute the amine in a compatible solvent (e.g., Ethanol or Isopropanol).[2]
-
Note: For most lab-scale amounts (<100 mL), skip to Step 2 to avoid creating excess waste volume.
Step 2: Packaging
-
Transfer the liquid into a screw-cap HDPE waste container .
-
Leave 10% headspace to allow for thermal expansion.[2]
-
Wipe the exterior of the bottle with a solvent-dampened rag to remove any invisible residues.[2]
Step 3: Labeling
Since this is likely a research compound without a standard barcode, you must manually label it:
-
Hazard Checkboxes: [x] Corrosive [x] Toxic[1]
-
pH: > 11 (Alkaline)
Step 4: Final Disposal
Hand off the sealed container to your institution's EHS (Environmental Health & Safety) department for Incineration .
-
Why Incineration? The nitrogen-heavy heterocyclic ring requires high temperatures (>1000°C) to break down completely into
and , preventing environmental persistence.[2]
Emergency Spill Response
Scenario: You drop a 100mL bottle of 1-Nonyl-1,4-diazepane on the floor.[2]
-
Evacuate & Ventilate: Clear the immediate area.[2] Amines have potent odors and respiratory irritant properties.[2]
-
PPE Up: Wear a respirator (organic vapor cartridge), safety goggles, and double nitrile gloves.[2]
-
Contain: Use vermiculite or sand to dike the spill.[2]
-
Critical Warning: Do NOT use cellulose-based absorbents (paper towels, sawdust) for neat amines, as they can react exothermically or spontaneously combust.[2]
-
-
Neutralize (Carefully): Apply a weak acid neutralizer (e.g., Citric acid powder or dilute acetic acid) to the absorbed mass to lower the pH.[2]
-
Collect: Scoop the paste into a hazardous waste bag/pail labeled "Amine Spill Debris."[2]
Disposal Logic Visualization
The following diagram illustrates the decision-making process for disposing of non-standard amine derivatives like 1-Nonyl-1,4-diazepane.
Figure 1: Decision tree for the safe segregation and disposal of 1-Nonyl-1,4-diazepane.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12312963, 1,4-Diazepine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. RCRA Hazardous Waste Description for Organic Corrosives. Retrieved from [Link][2]
Sources
Personal protective equipment for handling 1-Nonyl-1,4-diazepane
Executive Safety Summary: The "Safety by Analogy" Principle
1-Nonyl-1,4-diazepane is a specialized heterocyclic building block often used in the synthesis of CNS-active agents and ligands. As a lipophilic derivative of homopiperazine (1,4-diazepane), specific toxicological data may be sparse in public registries.
Critical Operational Directive: In the absence of compound-specific breakthrough data, you must handle this substance based on the worst-case profile of the 1,4-diazepane class . This class is characterized by high basicity, significant tissue corrosivity, and potential respiratory sensitization.
Core Hazards (Class-Based):
-
Skin Corrosion/Irritation (Category 1B): Capable of causing irreversible skin damage and necrosis.
-
Serious Eye Damage (Category 1): Risk of permanent blindness upon contact.
-
Acute Toxicity (Oral/Dermal): Likely harmful if swallowed or absorbed through the skin.
-
Sensitization: Potential for respiratory or skin sensitization (common in diamines).[1]
Hazard Assessment & PPE Selection Strategy
The lipophilic nonyl chain increases skin permeability compared to the parent homopiperazine, making dermal protection critical.
PPE Selection Matrix
| Protection Zone | Standard Handling (Inside Fume Hood) | High-Risk Operations (Spill Cleanup / Outside Hood) | Scientific Rationale |
| Hand Protection | Double Gloving: Inner: Laminate (PE/EVOH) Outer: Nitrile (min 5 mil) | Chemical Resistant Gauntlets: Butyl Rubber or Silver Shield® (Laminate) | Causality: Amines aggressively permeate standard nitrile. The nonyl chain increases lipophilicity, accelerating breakthrough. Laminate films provide the only reliable barrier (>480 min). |
| Eye/Face | Chemical Splash Goggles (Indirect venting, ANSI Z87.1+) | Full-Face Respirator ORGoggles + Face Shield (8-inch) | Causality: Corrosive vapors and splashes can cause immediate corneal opacity. Safety glasses are insufficient for liquids of this basicity. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Full-Face Respirator Cartridge: ABEK (Organic Vapor + Amine) | Causality: Diazepanes have distinct amine odors and respiratory irritation potential. Inhalation can trigger asthma-like sensitization. |
| Body | Lab Coat (100% Cotton or Nomex; snap closures) | Chem-Tape Suit (Tychem® or equivalent impervious material) | Causality: Synthetic blends (polyester) can melt into skin if a reaction exotherms or if flammable solvents are involved. |
Visualization: Risk Assessment Logic
The following flowchart illustrates the decision-making process for selecting PPE based on the specific experimental context.
Figure 1: Decision logic for PPE selection based on operational volume and engineering controls.
Operational Protocols
A. Weighing & Transfer (Solid/Viscous Liquid)
1-Nonyl-1,4-diazepane is likely a viscous liquid or low-melting solid.
-
Preparation: Place a disposable absorbent pad in the fume hood. Pre-weigh the receiving flask with solvent to minimize the time the neat amine is exposed to air.
-
Transfer: Use a positive displacement pipette or a glass syringe for viscous liquids. Avoid standard air-displacement pipettes, which may drip due to viscosity/vapor pressure differences.
-
Neutralization: Keep a beaker of dilute acetic acid (5%) or citric acid in the hood to neutralize contaminated tips/spatulas immediately after use.
B. Spill Response (Self-Validating System)
-
Minor Spill (< 5 mL):
-
Major Spill (> 50 mL):
-
Evacuate: Leave the lab immediately.
-
Isolate: Close doors to contain vapors.
-
Contact: Call EHS/Emergency Response. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).
-
Disposal & Logistics
Waste Stream Classification:
-
Category: Basic Organic Waste (Corrosive).
-
Segregation: NEVER mix with acidic waste streams (exothermic reaction risk) or oxidizers (fire risk).
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers (aluminum) which may corrode.
Decontamination Protocol: Glassware contaminated with 1-Nonyl-1,4-diazepane should be rinsed with a 5% acetic acid solution before being washed with detergent. This converts the lipophilic free base into a water-soluble salt, preventing oily residues from persisting on the glass.
Visualization: Emergency Response Workflow
Figure 2: Step-by-step spill response protocol highlighting the critical prohibition of bleach.
References
-
PubChem. 1-Phenyl-1,4-diazepane (Analogue Structure & Safety Data).[4] National Library of Medicine. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
